molecular formula C5H6N4O B2804831 Pyrazine-2-amidoxime CAS No. 1878112-04-9; 51285-05-3

Pyrazine-2-amidoxime

Cat. No.: B2804831
CAS No.: 1878112-04-9; 51285-05-3
M. Wt: 138.13
InChI Key: QZHJCRJEMIFNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazine-2-amidoxime is a useful research compound. Its molecular formula is C5H6N4O and its molecular weight is 138.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxypyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHJCRJEMIFNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51285-05-3
Record name 51285-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pyrazine-2-amidoxime from Pyrazinecarbonitrile and Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyrazine-2-amidoxime, a significant compound in medicinal chemistry and drug development, from the starting materials pyrazinecarbonitrile (B1219330) and hydroxylamine (B1172632). This document details the experimental protocol, presents quantitative data, and visualizes the underlying chemical transformation and a relevant biological pathway.

Introduction

This compound is a heterocyclic compound of significant interest due to its structural similarity to pyrazinamide (B1679903), a first-line antitubercular drug. Amidoxime-containing molecules are known for their diverse biological activities, including antimicrobial and potential anticancer properties. The synthesis of this compound from pyrazinecarbonitrile represents a key chemical transformation, providing a scaffold for further derivatization and the development of novel therapeutic agents. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of pyrazine (B50134) derivatives.

Synthesis of this compound

The primary method for the synthesis of this compound involves the nucleophilic addition of hydroxylamine to the nitrile group of pyrazinecarbonitrile. This reaction is a well-established method for the formation of amidoximes.[1][2]

General Reaction Scheme

The overall chemical equation for the synthesis is as follows:

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies for the synthesis of amidoximes from nitriles.[1][3]

Materials:

  • Pyrazinecarbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate or Triethylamine

  • Ethanol (B145695) or Methanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazinecarbonitrile in ethanol (or methanol).

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in water and neutralizing it with a stoichiometric equivalent of a base such as sodium carbonate or triethylamine.

  • Reaction: Add the hydroxylamine solution to the pyrazinecarbonitrile solution.

  • Heating: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for several hours (ranging from 1 to 48 hours, depending on the scale and specific conditions).[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield crystalline this compound.[3][4]

Quantitative Data

The following table summarizes the typical quantitative data associated with the synthesis of pyrazine-based amidoximes.

ParameterValueReference
Yield 63-93%[1]
Reaction Time 18 hours[1]
Reaction Temperature 60-80°C (Reflux)[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Potential Mechanism of Action: A Parallel to Pyrazinamide

Given that this compound is a structural analog of the antitubercular drug pyrazinamide, understanding the mechanism of action of pyrazinamide can provide valuable insights for researchers. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase in Mycobacterium tuberculosis. POA is believed to have multiple targets, disrupting essential cellular processes.

The following diagram illustrates the proposed mechanism of action of pyrazinamide.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from pyrazinecarbonitrile and hydroxylamine. The provided experimental protocol, quantitative data, and workflow diagrams offer a practical resource for laboratory synthesis. Furthermore, the visualization of the mechanism of action of the related drug, pyrazinamide, offers a valuable starting point for researchers investigating the biological activities of novel this compound derivatives. This foundational knowledge is crucial for the advancement of drug discovery and development programs centered on pyrazine-based scaffolds.

References

A Technical Guide to the Physicochemical Properties of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pyrazine-2-amidoxime (PAOX), a heterocyclic compound of interest in pharmaceutical development due to its structural analogy to the antituberculosis drug pyrazinamide (B1679903) and its noted antimicrobial activities.[1][2] Understanding these fundamental properties is critical for predicting the compound's behavior in biological systems and for designing effective drug delivery and formulation strategies.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource(s)
Molecular Formula C₅H₆N₄O[3]
Molecular Weight 138.13 g/mol
Physical Form Crystalline solid[3]
Melting Point 180-185 °C
pKa Data not explicitly available in cited literature.
LogP Data not explicitly available in cited literature.
UV/Vis. λmax 206, 251, 302 nm[3]
Solubility
      In PBS (pH 7.2)~0.1 mg/mL[3]
      In Ethanol~0.2 mg/mL[3]
      In DMSO~30 mg/mL[3]
      In DMF~30 mg/mL[3]

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate determination of physicochemical properties. The following sections describe standard experimental protocols relevant to the characterization of this compound.

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

  • Apparatus:

    • Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt).

    • Glass capillary tubes (sealed at one end).

    • Mortar and pestle or spatula.

  • Procedure:

    • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder.

    • Loading: The tube is inverted and tapped gently to cause the solid to fall to the closed end. To ensure dense packing, the capillary tube can be dropped, closed-end down, through a long glass tube onto a hard surface. The final packed sample height should be 2-3 mm.

    • Measurement:

      • The capillary tube is placed into the heating block of the apparatus.

      • For an unknown compound, a rapid heating rate (~10-20 °C/min) is used to determine an approximate melting range.

      • A second, more precise measurement is then performed with a fresh sample. The apparatus is heated quickly to about 15-20 °C below the approximate melting point, after which the heating rate is slowed to 1-2 °C/min.

    • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent system.

  • Apparatus:

    • Glass vials with screw caps.

    • Orbital shaker or agitator in a temperature-controlled environment.

    • Centrifuge.

    • Analytical balance.

    • HPLC or UV-Vis spectrophotometer for quantification.

    • Syringe filters (e.g., 0.22 µm) to separate solid material.

  • Procedure:

    • Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., PBS pH 7.2, ethanol) in a glass vial. This ensures that a saturated solution is formed.

    • Equilibration: The vial is sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The suspension is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After agitation, the suspension is allowed to stand to permit sedimentation. The solid and liquid phases are then separated, typically by centrifugation at high speed.

    • Sampling and Dilution: A clear aliquot of the supernatant is carefully removed. To avoid disturbing the solid pellet, the sample is often passed through a syringe filter. The collected supernatant is then accurately diluted with the appropriate solvent for analysis.

    • Quantification: The concentration of this compound in the diluted sample is determined using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Calculation: The equilibrium solubility is calculated by multiplying the measured concentration by the dilution factor.

The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound at a given pH, which profoundly affects its solubility, permeability, and receptor binding.

  • Apparatus:

    • Potentiometer with a calibrated pH electrode.

    • Automatic titrator or a calibrated burette.

    • Stir plate and stir bar.

    • Jacketed titration vessel connected to a water bath for temperature control.

  • Procedure:

    • System Calibration: The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.

    • Sample Preparation: A precise amount of this compound is dissolved in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-10 mM. For poorly soluble compounds, a co-solvent like methanol (B129727) or DMSO may be used, and the apparent pKa is determined.

    • Titration: The solution is stirred continuously in the titration vessel. To determine the pKa of an acidic proton, a standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally. For a basic pKa, a standardized strong acid (e.g., 0.1 M HCl) is used.

    • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.

    • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is a key predictor of its ability to cross biological membranes. It is defined as the logarithm of the ratio of the compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

  • Apparatus:

    • Separatory funnel or glass vials.

    • Orbital shaker.

    • Centrifuge.

    • HPLC or UV-Vis spectrophotometer.

    • n-Octanol (pre-saturated with water).

    • Aqueous buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol).

  • Procedure:

    • Solvent Preparation: n-Octanol and the aqueous buffer are mutually saturated by mixing them vigorously and allowing the phases to separate.

    • Partitioning: A known amount of this compound is dissolved in either the pre-saturated aqueous or n-octanol phase. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.

    • Equilibration: The mixture is agitated for a sufficient time to allow for complete partitioning of the compound between the two phases.

    • Phase Separation: The mixture is centrifuged to ensure a clean separation of the aqueous and organic layers.

    • Quantification: The concentration of this compound in each phase is determined using an appropriate analytical technique.

    • Calculation: The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase] The LogP is the base-10 logarithm of P.

Visualizations: Workflows and Relationships

The following diagrams illustrate key experimental and logical frameworks relevant to the physicochemical analysis of this compound.

G cluster_workflow Experimental Workflow: Shake-Flask Solubility prep 1. Prepare Saturated Solution (Add excess PAOX to solvent) equil 2. Equilibrate (Agitate at constant temp for 24-48h) prep->equil sep 3. Separate Phases (Centrifuge to pellet excess solid) equil->sep sample 4. Sample & Dilute (Filter supernatant and dilute for analysis) sep->sample quant 5. Quantify Concentration (Using HPLC or UV-Vis) sample->quant calc 6. Calculate Solubility quant->calc

Workflow for determining equilibrium solubility.

G cluster_core Core Compound cluster_props Physicochemical Properties cluster_impact Impact in Drug Development PAOX This compound (PAOX) Solubility Solubility pKa pKa (Ionization State) LogP LogP (Lipophilicity) MW Molecular Weight & Structure Formulation Formulation & Dosage Solubility->Formulation Absorption Absorption & Bioavailability Solubility->Absorption pKa->Solubility pKa->Absorption Binding Target Binding & Activity pKa->Binding LogP->Absorption Distribution Distribution (ADME) LogP->Distribution MW->Distribution MW->Binding

Relationship between properties and drug development.

References

Pyrazine-2-amidoxime crystal structure and polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Pyrazine-2-amidoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure of this compound. While the potential for polymorphism is a critical consideration in pharmaceutical development, current literature primarily details a single crystalline form. This document summarizes the available crystallographic data, experimental protocols for its preparation, and discusses the context of polymorphism for this compound.

Introduction to this compound

This compound (PAOX) is a heterocyclic compound of interest in medicinal chemistry and materials science. As a structural analog of pyrazinamide, a key anti-tuberculosis drug, its solid-state properties are of significant importance for its potential pharmaceutical applications, including bioavailability and stability. The spatial arrangement of molecules in a crystal lattice and the existence of different polymorphic forms can profoundly influence these properties.

Crystal Structure of this compound

Detailed structural analysis of this compound has been accomplished through single-crystal X-ray diffraction. The compound has been crystallized and characterized, revealing a single crystal form to date.

Crystallographic Data

Single-crystal X-ray diffraction studies have shown that this compound crystallizes in the monoclinic space group P2₁. The asymmetric unit of this crystal form contains two distinct molecules of this compound.[1][2] Key crystallographic data are summarized in the table below.

Parameter Value
Empirical formulaC₅H₆N₄O
Formula weight138.13
Temperature295(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁
Unit cell dimensionsa = 7.1856(3) Å, α = 90°
b = 10.1504(5) Å, β = 98.419(4)°
c = 9.1245(4) Å, γ = 90°
Volume658.00(5) ų
Z4
Density (calculated)1.393 Mg/m³

Note: Data extracted from the supplementary information of Chylewska et al., 2016.

Molecular and Crystal Packing

The crystal structure of this compound is stabilized by a network of intermolecular interactions. These include hydrogen bonds involving the amidoxime (B1450833) group and the nitrogen atoms of the pyrazine (B50134) ring.[1] This intricate network of interactions leads to the formation of a stable, three-dimensional supramolecular architecture. In the crystal, molecules of this compound are observed to form dimeric structures and also extended helical-like polymers.[1][3] These helical arrangements are a notable feature of the crystal packing.[2]

Polymorphism of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. The screening for and characterization of polymorphs are therefore crucial steps in drug development.

Despite the importance of polymorphism, a comprehensive search of the current scientific literature did not reveal any definitive reports of other polymorphic forms of this compound. The work by Chylewska et al. (2016) mentions that solubility, crystallinity, and crystal habits are solvent-dependent, which is a key factor in the potential for polymorphism.[1] However, their detailed study focuses on the characterization of a single crystal form obtained through a specific crystallization method.

The study of pyrazinamide, a closely related compound, has revealed the existence of at least four different polymorphs, suggesting that this compound may also exhibit polymorphism under different crystallization conditions. Further research involving extensive polymorph screening would be necessary to confirm or deny the existence of other crystalline forms of this compound.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis, crystallization, and characterization of the known crystal form of this compound.

Synthesis and Crystallization

The crystalline form of this compound has been successfully obtained via a diffusion method.[1]

Experimental Workflow for Crystallization:

G cluster_prep Preparation cluster_cryst Crystallization cluster_outcome Outcome dissolve Dissolve this compound in Acetonitrile add_anti Add Tetrahydropyran (Antisolvent) dissolve->add_anti Slow Diffusion seal Seal Container add_anti->seal incubate Incubate at Room Temperature (over 2 weeks) seal->incubate crystals Formation of X-ray Quality Crystals incubate->crystals

Figure 1: Crystallization workflow for this compound.
Crystal Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction.

Key Steps in Structure Determination:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

  • Data Reduction: The collected diffraction data are processed to obtain a set of unique reflection intensities.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other crystallographic parameters are refined to obtain the best fit between the observed and calculated diffraction data.

Physicochemical Characterization

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) have been employed to study the thermal behavior of crystalline this compound. The TG analysis shows a multi-step decomposition process, with the initial mass loss occurring between 153 and 270 °C, which is attributed to the loss of a pyrazine molecule.[1] The DTA curve indicates both endothermic and exothermic events during the thermal decomposition.[1]

Logical Flow of Characterization:

G cluster_synthesis Material Preparation cluster_analysis Structural & Physicochemical Analysis cluster_data Data Interpretation synthesis Synthesis of This compound crystallization Crystallization synthesis->crystallization scxrd Single-Crystal X-ray Diffraction (SC-XRD) crystallization->scxrd thermal Thermal Analysis (TG/DTA) crystallization->thermal spectro Spectroscopic Analysis (IR, Raman) crystallization->spectro crystal_data Crystal Structure Determination scxrd->crystal_data thermal_behavior Thermal Stability & Decomposition Profile thermal->thermal_behavior molecular_vibrations Vibrational Modes spectro->molecular_vibrations

Figure 2: Logical workflow for the characterization of this compound crystals.

Conclusion

The crystal structure of this compound has been well-characterized as a monoclinic P2₁ form with two molecules in the asymmetric unit. The detailed crystallographic data and the experimental protocol for its preparation are available in the scientific literature. While the existence of polymorphs is a strong possibility for a molecule of this nature, particularly given the known polymorphic behavior of its analog, pyrazinamide, there is currently a lack of published evidence for other crystalline forms of this compound. This highlights an area for future research that is of significant importance for the potential development of this compound as a pharmaceutical agent. Further investigation into different crystallization conditions is warranted to explore the potential for polymorphism.

References

Spectroscopic and Chromatographic Characterization of Pyrazine-2-amidoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and chromatographic data for Pyrazine-2-amidoxime (PAOX), a heterocyclic compound of interest in pharmaceutical research due to its structural analogy to the antituberculosis drug pyrazinamide (B1679903) and its potential antimicrobial activities.[1][2] This document outlines the available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols to aid in the replication and further investigation of this compound.

Spectroscopic Data

The following sections detail the key spectroscopic data for this compound, with quantitative information summarized in tables for clarity and comparative ease.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound reveals characteristic signals corresponding to the protons of the pyrazine (B50134) ring, the amine group, and the hydroxyl group of the amidoxime (B1450833) moiety.[3]

Proton Assignment Chemical Shift (δ, ppm) Solvent
H3 (Pyrazine ring)9.07DMSO-d₆
H5 (Pyrazine ring)8.50DMSO-d₆
H6 (Pyrazine ring)8.66DMSO-d₆
-NH₂ (Amine)5.97DMSO-d₆
-OH (Oxime)10.26DMSO-d₆

¹³C NMR Data (Predicted)

Based on data from similar pyrazine derivatives, the expected chemical shifts for the carbon atoms of this compound are as follows. It is important to note that these are predicted ranges and experimental verification is required.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=N (Amidoxime)150 - 160
C2 (Pyrazine ring)145 - 155
C3 (Pyrazine ring)140 - 150
C5 (Pyrazine ring)140 - 150
C6 (Pyrazine ring)140 - 150
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. These vibrational frequencies are crucial for confirming the presence of the amidoxime and pyrazine moieties.[4][5]

Vibrational Mode Frequency (cm⁻¹)
ν(OH)3249
νₐₛ(NH₂)3410
νₛ(NH₂)3333
ν(C=N) oxime1662
ν(C=N) ring1576, 1530
ν(N-O)940
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₆N₄O), the expected molecular ion peak [M]⁺ would be at m/z 138.13.[6] While a detailed experimental mass spectrum is not available in the reviewed literature, the primary fragmentation would likely involve the loss of small molecules such as H₂O, NH₃, and cleavage of the amidoxime group. The observation of the [M+H]⁺ ion is also common in soft ionization techniques like electrospray ionization (ESI).[7]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data. The following protocols are based on established methods for the analysis of pyrazine derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: A Bruker AVANCE 700 MHz spectrometer or equivalent.

  • Parameters:

    • Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Temperature: Room temperature.

    • ¹H NMR: Standard acquisition parameters for proton NMR.

    • ¹³C NMR: Standard acquisition parameters with proton decoupling.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: A Nicolet FT-IR spectrometer or equivalent.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Background: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺.

    • Infusion: Direct infusion of the sample solution into the ESI source.

    • Mass Range: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of this compound follow a logical progression, which can be visualized as a workflow. This diagram illustrates the key steps from starting materials to the final analytical validation.

G Synthesis and Characterization Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Pyrazine-2-carbonitrile & Hydroxylamine reaction Reaction in Ethanol/Water start->reaction Reflux product Crude this compound reaction->product recrystallization Recrystallization product->recrystallization pure_product Pure this compound recrystallization->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir FT-IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms data_analysis Structure Confirmation & Purity Assessment nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: A flowchart illustrating the synthesis of this compound and its subsequent purification and characterization using various spectroscopic techniques.

Biological Context and Potential Applications

This compound has been investigated for its biological activities, primarily as an antimicrobial agent.[8] Studies have shown its potential efficacy against various bacterial and fungal strains.[1][9] The amidoxime moiety is a known pharmacophore that can influence the biological properties of a molecule.[4] Further research into the precise mechanism of action and potential signaling pathways affected by this compound is warranted to fully understand its therapeutic potential. The synthesis of this compound is typically achieved through the reaction of pyrazinecarbonitrile (B1219330) with hydroxylamine.[10] This straightforward synthesis allows for the generation of derivatives for structure-activity relationship (SAR) studies.

References

An In-depth Technical Guide to the Solubility of Pyrazine-2-amidoxime in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pyrazine-2-amidoxime, a key synthetic intermediate in pharmaceutical development. The document presents available quantitative solubility data, details established experimental protocols for solubility determination, and outlines a common synthetic route.

Quantitative Solubility Data

The solubility of this compound has been reported in several organic solvents. The following table summarizes the available quantitative data. It is important to note that the temperature at which these solubilities were determined is not consistently reported in the available literature.

SolventSolubility (mg/mL)Molar Solubility (mol/L)¹Temperature
Dimethyl Sulfoxide (DMSO)~ 30[1]~ 0.217Not Specified
Dimethylformamide (DMF)~ 30[1]~ 0.217Not Specified
Ethanol~ 0.2[1]~ 0.0014Not Specified
Water20.014560°C
Phosphate-Buffered Saline (PBS), pH 7.2~ 0.1[1]~ 0.0007Not Specified

¹ Molar solubility was calculated using the molecular weight of this compound (138.13 g/mol ).

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

The equilibrium solubility of this compound in various organic solvents can be determined using the widely accepted shake-flask method. This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a specified period.

Materials:

  • This compound (crystalline solid, purity ≥97%)

  • Selected organic solvents (e.g., DMSO, DMF, ethanol, acetonitrile, etc.) of analytical grade

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the respective organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C, 37°C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

    • Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

    • Dilute the filtered solution with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • For HPLC analysis, inject a known volume of the diluted sample and determine the concentration based on a pre-established calibration curve of this compound standards of known concentrations.

    • For UV-Vis analysis, measure the absorbance at the wavelength of maximum absorption (λmax) of this compound and calculate the concentration using a calibration curve.

    • Calculate the original solubility in mg/mL or mol/L, taking into account the dilution factor.

Synthesis of this compound

This compound can be synthesized from 2-cyanopyrazine and hydroxylamine (B1172632) hydrochloride. The following is a representative protocol based on common organic synthesis practices.

Materials:

  • 2-Cyanopyrazine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A suitable base (e.g., sodium carbonate, triethylamine)

  • A suitable solvent (e.g., ethanol, methanol, or a mixture with water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification (e.g., separatory funnel, beakers, filtration apparatus)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyanopyrazine in the chosen solvent.

    • In a separate container, dissolve hydroxylamine hydrochloride and the base in the same solvent.

  • Reaction:

    • Slowly add the hydroxylamine hydrochloride and base solution to the stirred solution of 2-cyanopyrazine at room temperature.

    • Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure (rotary evaporation).

    • The crude product can be further purified by washing with water to remove any inorganic salts.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent system (e.g., an ethanol/water mixture) to obtain the purified crystalline product.

    • Dry the purified crystals under vacuum.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the product can also be determined and compared to the literature value.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Analysis A Add excess this compound to solvent in a sealed vial B Equilibrate at constant temperature with agitation (e.g., 24-72h) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtrate to a known volume D->E F Quantify concentration using HPLC or UV-Vis E->F G Calculate solubility from calibration curve and dilution factor F->G

Caption: Workflow for determining the equilibrium solubility of this compound.

Synthesis of this compound

G cluster_reaction Reaction reactant1 2-Cyanopyrazine mix Mix in Solvent (e.g., Ethanol) reactant1->mix reactant2 Hydroxylamine Hydrochloride + Base reactant2->mix reflux Reflux for several hours mix->reflux product This compound reflux->product

References

A Technical Guide to the Thermal Stability and Decomposition of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Pyrazine-2-amidoxime (PAOX), a molecule of interest in pharmaceutical research due to its structural analogy to the antituberculosis drug pyrazinamide.[1][2] Understanding the thermal behavior of PAOX is critical for defining its storage conditions, processing parameters, and ensuring its stability in various formulations. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and decomposition pathways.

Core Thermal Properties

This compound is a solid crystalline compound with a melting point in the range of 180-185 °C.[3] Thermal analysis reveals that the compound is stable up to approximately 153 °C, after which it undergoes a two-stage decomposition process.[1] The thermal degradation of PAOX has been investigated primarily using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Quantitative Thermal Decomposition Data

The thermal decomposition of this compound proceeds in two distinct steps. The first and most significant mass loss is attributed to the cleavage and release of the pyrazine (B50134) molecule, followed by the decomposition of the remaining amidoxime (B1450833) group at higher temperatures.[1][4] A summary of the quantitative data from thermogravimetric analysis is presented below.

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Event
Stage 1 153 - 27082.04Loss of a pyrazine molecule
Stage 2 271 - 31613.22Decomposition of the amidoxime group

Table 1: Summary of Thermogravimetric Analysis Data for the Decomposition of this compound.[1][4]

Differential thermal analysis (DTA) of PAOX indicates that the first decomposition stage is an endothermic process, while the second stage is exothermic.[1] The residual mass after heating to 320 °C is approximately 4.74%, which is likely due to the formation of various nitrogen-containing species.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal analysis studies. The following sections outline the typical experimental protocols for thermogravimetric analysis and differential scanning calorimetry.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer coupled with an infrared spectrometer (TG-IR) is often used to identify the gaseous products evolved during decomposition.[1][2]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible, commonly made of alumina.

  • Instrument Setup:

    • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate to prevent oxidative decomposition.

    • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 400 °C or higher) at a constant heating rate, for instance, 10 °C/min.[1]

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

  • Evolved Gas Analysis (IR): The gases evolved during the decomposition are transferred to an infrared spectrometer to identify the functional groups of the decomposition products.[1]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on thermal events such as melting, crystallization, and decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup:

    • Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

    • Heating Program: The sample and reference are subjected to a controlled temperature program, for example, heating from ambient temperature to above the final decomposition temperature at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. The resulting data is plotted as a DSC curve (heat flow vs. temperature). Endothermic events (like melting) result in a downward peak, while exothermic events (like some decompositions) show an upward peak.

Visualizing Experimental and Decomposition Pathways

To better illustrate the processes involved in the thermal analysis and decomposition of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_tga_params TGA-IR Parameters cluster_dsc_params DSC Parameters cluster_data Data Acquisition & Analysis cluster_results Results Interpretation start Start: Crystalline PAOX Sample weigh Accurately weigh sample (5-10 mg for TGA, 2-5 mg for DSC) start->weigh place_tga Place in Alumina Crucible weigh->place_tga for TGA place_dsc Place in Aluminum Pan & Seal weigh->place_dsc for DSC tga_ir TGA-IR Analysis place_tga->tga_ir dsc DSC Analysis place_dsc->dsc tga_params Atmosphere: Inert (N2) Heating Rate: 10 °C/min Temp Range: Ambient to >350°C tga_data TGA Data: Mass Loss vs. Temperature tga_ir->tga_data ir_data IR Spectra of Evolved Gases tga_ir->ir_data dsc_params Atmosphere: Inert (N2) Heating Rate: 10 °C/min Temp Range: Ambient to >350°C dsc_data DSC Data: Heat Flow vs. Temperature dsc->dsc_data dtg_data DTG Data: Rate of Mass Loss tga_data->dtg_data results Determination of: - Decomposition Temperatures - Mass Loss Percentages - Identification of Gaseous Products - Enthalpy of Transitions tga_data->results dtg_data->results ir_data->results dsc_data->results

Caption: Workflow for the thermal analysis of this compound.

Decomposition_Pathway cluster_stage1 Stage 1: 153-270 °C (Endothermic) cluster_stage2 Stage 2: 271-316 °C (Exothermic) PAOX This compound intermediate Amidoxime Radical Intermediate PAOX->intermediate Heat -82.04% Mass Loss pyrazine Pyrazine (gas) intermediate->pyrazine Evolved Gas products Decomposition Products (e.g., N2, N2O, NH3) intermediate->products Heat -13.22% Mass Loss

Caption: Proposed decomposition pathway of this compound.

Conclusion

The thermal analysis of this compound reveals a well-defined, two-stage decomposition process that begins at approximately 153 °C. The primary decomposition event involves the loss of the pyrazine moiety, followed by the breakdown of the amidoxime group at higher temperatures. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, aiding in the formulation and handling of this and structurally related compounds. The clear thermal profile underscores the importance of controlled temperature conditions for the storage and processing of this compound to maintain its chemical integrity.

References

Pyrazine-2-amidoxime CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-amidoxime, a heterocyclic compound of significant interest in medicinal chemistry, serves as a key synthetic intermediate and exhibits notable biological activities. This technical guide provides an in-depth overview of this compound, encompassing its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activity. Particular emphasis is placed on its antimicrobial properties and potential mechanisms of action, drawing parallels with its structural analog, the anti-tuberculosis drug pyrazinamide (B1679903). This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identifiers and Physicochemical Properties

This compound is a crystalline solid with the chemical formula C₅H₆N₄O.[1] A comprehensive summary of its chemical identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

Identifier/PropertyValueReference(s)
CAS Number 51285-05-3[1][2][3][4][5]
Molecular Formula C₅H₆N₄O[1][2][3][4]
Molecular Weight 138.13 g/mol [2][3][4]
IUPAC Name N'-hydroxypyrazine-2-carboximidamide[1]
SMILES N/C(C1=NC=CN=C1)=N\O[1]
InChI InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9)[1][2]
InChIKey QZHJCRJEMIFNNB-UHFFFAOYSA-N[1][2]
Appearance Crystalline solid[1]
Melting Point 180-185 °C[2][4]
Purity ≥97%[1][2]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol (B145695): 0.2 mg/mL, PBS (pH 7.2): 0.1 mg/mL[1]
UV λmax 206, 251, 302 nm[1]
MDL Number MFCD02258397[2][3][4]
PubChem Substance ID 329766072[2][3][4]

Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of pyrazine-2-carbonitrile with hydroxylamine (B1172632). A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyrazine-2-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve pyrazine-2-carbonitrile in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

  • Slowly add the hydroxylamine solution to the stirred solution of pyrazine-2-carbonitrile at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the crude product by filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield crystalline this compound.

Experimental Protocol: Purification by Diffusion Crystallization

High-quality crystals of this compound can be obtained through diffusion crystallization.

Materials:

  • Crude this compound

  • Acetonitrile (B52724) (solvent)

  • Tetrahydropyran (anti-solvent)

  • Small vial

  • Larger container

Procedure:

  • Dissolve a small amount of crude this compound in acetonitrile in a small vial.

  • Place this vial inside a larger container containing tetrahydropyran.

  • Seal the larger container and allow it to stand undisturbed at room temperature.

  • Over a period of several days to two weeks, the vapor of the anti-solvent (tetrahydropyran) will slowly diffuse into the solvent (acetonitrile), reducing the solubility of this compound and promoting the formation of high-quality crystals.

Analytical Characterization

A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following are detailed protocols for key analytical techniques.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Apparatus:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • KBr press

Procedure:

  • Thoroughly grind a small amount of the crystalline sample with dry potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the mixture to a KBr press and apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in this compound, such as N-H, O-H, C=N, and the pyrazine (B50134) ring vibrations.

Experimental Protocol: Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Apparatus:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, water, or acetonitrile).

  • Prepare a series of dilutions from the stock solution.

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Record the baseline of the spectrophotometer with the blank cuvette.

  • Record the UV-Vis spectrum of each dilution over a suitable wavelength range (e.g., 200-400 nm).

  • Identify the wavelengths of maximum absorbance (λmax).[1]

Biological Activity and Potential Mechanism of Action

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, notably against Candida albicans.[6]

Experimental Protocol: Broth Microdilution Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial and/or fungal strains

  • Appropriate sterile broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipettes and multichannel pipettor

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth medium.

  • Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing the broth medium.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action

While the precise signaling pathways affected by this compound have not been fully elucidated, its structural similarity to pyrazinamide, a cornerstone of tuberculosis treatment, offers valuable insights. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. Pyrazinoic acid disrupts membrane potential and interferes with energy production in Mycobacterium tuberculosis.

Furthermore, the amidoxime (B1450833) functional group is known to be a potential nitric oxide (NO) donor. NO is a critical signaling molecule involved in a wide range of physiological and pathological processes, including host defense against pathogens. It is plausible that this compound could exert some of its antimicrobial effects through the release of nitric oxide.

The diagram below illustrates a logical workflow for investigating the potential mechanisms of action of this compound.

Pyrazine-2-amidoxime_MoA cluster_compound This compound cluster_hypothesis Hypothesized Mechanisms cluster_downstream Potential Downstream Effects cluster_outcome Biological Outcome Compound This compound Prodrug Prodrug Activation Compound->Prodrug NO_Donor Nitric Oxide Donation Compound->NO_Donor Membrane Disruption of Membrane Potential Prodrug->Membrane Energy Inhibition of Energy Metabolism Prodrug->Energy Signaling Modulation of Cellular Signaling NO_Donor->Signaling Antimicrobial Antimicrobial Activity Membrane->Antimicrobial Energy->Antimicrobial Signaling->Antimicrobial

Caption: Hypothesized mechanisms of action for this compound.

Conclusion

This compound is a versatile compound with established antimicrobial properties and potential for further development in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols for its synthesis, purification, and characterization. The exploration of its potential mechanisms of action, drawing on its structural relationship to pyrazinamide and the known chemistry of amidoximes, provides a foundation for future research into its biological signaling pathways. This document serves as a valuable resource for scientists and researchers working with this promising molecule.

References

An In-depth Technical Guide to Tautomerism in Pyrazine-2-amidoxime and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-amidoxime (PAOX), a structural analogue of the first-line tuberculosis drug pyrazinamide, is a molecule of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and antifungal properties.[1][2][3] The biological function, physicochemical properties, and therapeutic potential of PAOX and its derivatives are intrinsically linked to the phenomenon of tautomerism. This guide provides a comprehensive analysis of the tautomeric forms of this compound, supported by structural, spectroscopic, and computational data. It details the factors influencing tautomeric equilibrium, presents relevant experimental protocols for analysis, and discusses the implications for drug design and development.

The Principle of Amidoxime (B1450833) Tautomerism

Amidoximes, characterized by the -C(NH₂)=NOH functional group, are capable of existing in multiple tautomeric forms. This isomerism is of high interest as the relative stability and population of each tautomer can significantly impact pharmacological activity, reactivity, and metal-coordinating ability.[4] The primary tautomeric forms involved in the equilibrium are the amidoxime form and the iminohydroxylamine form.[5][6] Additionally, a zwitterionic aminonitrone form has been identified, which can be stabilized in protic solvents.[4][7] Theoretical and experimental studies consistently show that the (Z)-amidoxime isomer is generally the most energetically stable and dominant form.[4][6]

Caption: General tautomeric forms of the amidoxime functional group.

Tautomerism in this compound (PAOX)

For this compound, the tautomeric equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the amidoxime group. The crucial tautomers identified are the amidoxime and the iminohydroxylamine forms.[1][2][8]

Caption: The crucial tautomeric equilibrium for this compound (PAOX).

Structural and Spectroscopic Evidence

Solid-State Structure: Single-crystal X-ray diffraction analysis of PAOX has unequivocally shown that it crystallizes in the amidoxime tautomeric form.[1][2][9] The structure is stabilized by a network of intramolecular and intermolecular hydrogen bonds.[1][2] In the crystalline state, the pyrazine (B50134) ring is nearly planar and forms a dihedral angle with the amidoxime group.[1]

Spectroscopic Analysis:

  • FT-IR Spectroscopy: The experimental FT-IR spectrum of solid PAOX shows a sharp, strong peak around 953 cm⁻¹, which is attributed to the ν(N–O) stretching mode of the oxime group, confirming the presence of the amidoxime tautomer.[1][2]

  • ¹H NMR Spectroscopy: In DMSO-d₆ solution, the proton signals are consistent with the amidoxime structure. Key signals include those for the amine group protons (~5.97 ppm), the hydroxyl proton (~10.26 ppm), and the aromatic protons of the pyrazine ring.

While quantitative data for the tautomeric equilibrium constant (KT) of PAOX in solution is not available in the literature, computational studies on related N-hydroxy amidines suggest the amidoxime form is significantly more stable (by 4-10 kcal/mol) than the iminohydroxylamine form.[5] However, the energy barrier for interconversion can be high, though it may be lowered by solvent assistance.[5]

Factors Influencing Tautomeric Equilibrium

Solvent Effects: The tautomeric equilibrium is highly sensitive to the solvent environment.[7] Changes in solvent polarity and hydrogen-bonding capability can shift the equilibrium by preferentially stabilizing one tautomer over another. This effect is observable in the UV-Vis absorption spectra of PAOX in different solvents, a phenomenon known as solvatochromism.[1] While these spectral shifts confirm that the solvent interacts differently with the electronic structure of the molecule, they do not directly quantify the tautomer ratio.

Table 1: UV-Vis Absorption Data for PAOX in Various Solvents

SolventDielectric Constant (ε)λmax (nm)Molar Absorptivity (ε) (dm³ mol⁻¹ cm⁻¹)
Water80.128511,333
Ethanol (B145695)24.62885,833
Acetonitrile (B52724)37.52828,000
Data sourced from Chylewska et al. (2016).[1]

The observed hypochromic effect (decrease in molar absorptivity) when moving from water to ethanol suggests significant solute-solvent interactions that alter the electronic transitions of the molecule.[1] Protic solvents, in particular, can stabilize zwitterionic forms and influence the proton transfer central to tautomerism.[7]

Substituent Effects: The electronic properties of substituents on the pyrazine ring are expected to influence the tautomeric equilibrium. Electron-withdrawing groups can alter the acidity of the N-H and O-H protons, while electron-donating groups can affect the basicity of the nitrogen atoms, thereby shifting the equilibrium. For a series of 1-benzamidoisoquinoline derivatives, the relative content of the amide tautomer varied from 74% for a strong electron-donating group to 38% for a strong electron-withdrawing group.[10] Similar systematic studies on substituted pyrazine-2-amidoximes are needed to quantify these effects.

Tautomerism in this compound Derivatives

The introduction of substituents, particularly those capable of forming intramolecular hydrogen bonds, can have a profound effect on tautomeric and conformational equilibria. In studies of pseudopeptides containing a pyrazine amidoxime motif, it was found that adjacent amino acid residues like proline and phenylalanine are essential for the formation of stable intramolecular hydrogen bonds.[9] This conformational locking can, in turn, favor a specific tautomeric form. The cis/trans equilibrium of prolyl amide bonds in these derivatives was also found to be significantly influenced by the solvent's hydrogen-bonding capacity.[9]

Implications for Drug Development

Understanding and controlling tautomerism is critical in drug discovery. Different tautomers of the same molecule are distinct chemical entities and can exhibit different:

  • Pharmacological Activity: Only one tautomer may bind effectively to a biological target.

  • Pharmacokinetic Properties (ADME): Lipophilicity, solubility, and membrane permeability can vary between tautomers, affecting absorption and distribution.

  • Toxicity: Different tautomers may have different metabolic pathways or off-target effects.

The known antimicrobial and antifungal activities of PAOX make it a valuable scaffold.[1][2] Its ability to act as a bidentate ligand and coordinate with metal ions is also a key feature that is dependent on its tautomeric form.[1][11] A thorough characterization of the tautomeric behavior of any new derivative is therefore a mandatory step in the preclinical development phase.

G cluster_0 Tautomerism in the Drug Discovery Workflow A Lead Compound (e.g., PAOX Scaffold) B Tautomer Identification (Spectroscopy & Computation) A->B C Quantify Equilibrium (NMR, UV-Vis in various media) B->C Is equilibrium understood? D Synthesize Derivatives (Lock to one tautomer?) C->D E Biological Screening (Activity of each tautomer) D->E E->D Iterate design F ADME/Tox Profiling (Properties of dominant tautomer) E->F Is one tautomer clearly superior? G Lead Optimization F->G

Caption: Workflow illustrating the integration of tautomerism studies in drug development.

Key Experimental Protocols

Detailed and robust experimental methods are required to characterize the tautomerism of PAOX and its derivatives.

Synthesis of this compound

Amidoximes are commonly synthesized from the corresponding nitriles by reaction with hydroxylamine (B1172632).[4]

  • Starting Material: 2-Cyanopyrazine.

  • Reagents: Hydroxylamine hydrochloride, a base (e.g., sodium carbonate or triethylamine), and a suitable solvent (e.g., ethanol/water mixture).

  • Procedure: Dissolve 2-cyanopyrazine in the solvent. Add an aqueous solution of hydroxylamine hydrochloride and the base.

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • Workup: After cooling, the product may precipitate. Alternatively, the solvent is removed under reduced pressure, and the product is purified by recrystallization from a suitable solvent (e.g., ethanol or water).

X-ray Crystallography for Solid-State Structure

Protocol based on Chylewska et al. (2016)[1]

  • Crystal Growth: Grow single crystals of PAOX suitable for diffraction. A slow diffusion method can be used, for example, by dissolving PAOX in acetonitrile and using tetrahydropyran (B127337) as an anti-solvent in a closed container over several weeks.

  • Data Collection: Select a suitable crystal and mount it on a diffractometer (e.g., Oxford Diffraction Gemini R ULTRA Ruby CCD with CuKα radiation). Collect diffraction data at a controlled temperature (e.g., 22 °C).

  • Data Reduction: Process the collected data using appropriate software (e.g., CrysAlis RED), applying necessary corrections like absorption corrections.

  • Structure Solution and Refinement: Solve the structure using direct methods (e.g., SHELXS) and refine it by full-matrix least-squares on F² (e.g., SHELXL).

  • Analysis: Analyze the resulting structure to determine bond lengths, angles, and intermolecular interactions, confirming the tautomeric form present in the crystal.

NMR Spectroscopy for Tautomer Analysis in Solution
  • Sample Preparation: Prepare solutions of PAOX (~5-10 mg/mL) in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to investigate solvent effects.

  • ¹H NMR: Record high-resolution ¹H NMR spectra (e.g., at 700 MHz). Integrate the signals corresponding to protons that are unique to each tautomer (e.g., the -OH vs. a second -NH proton). The ratio of the integrals gives the relative population of the tautomers.

  • ¹³C and ¹⁵N NMR: These can provide further structural confirmation, as the chemical shifts of the carbon and nitrogen atoms in the amidoxime moiety are sensitive to the tautomeric state.

  • Variable Temperature NMR: Conduct experiments at different temperatures to determine thermodynamic parameters (ΔH°, ΔS°) of the tautomeric equilibrium.

Microbiological Assays: MIC and MBC Determination

Protocol based on Chylewska et al. (2016)[1][2]

  • Strains: Use a panel of reference bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Media: Use appropriate liquid culture media for each strain (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast).

  • MIC (Minimal Inhibitory Concentration):

    • Perform a serial two-fold dilution of the PAOX stock solution in a 96-well microplate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC (Minimal Bactericidal Concentration):

    • Take an aliquot from each well that showed no growth in the MIC assay.

    • Plate the aliquot onto an appropriate solid agar (B569324) medium.

    • Incubate the plates.

    • The MBC is the lowest concentration that results in no microbial growth on the solid medium.

Conclusion

This compound exists predominantly in the amidoxime tautomeric form, a finding supported by solid-state structural data and spectroscopic analysis. While this form is the most stable, the tautomeric equilibrium can be influenced by environmental factors such as solvent and by the introduction of substituents onto the pyrazine core. A quantitative understanding of the tautomeric landscape of PAOX and its derivatives is currently lacking and represents an important area for future research. For drug development professionals, a rigorous evaluation of tautomerism is not merely an academic exercise but a crucial step in designing safe and effective therapeutic agents based on this promising molecular scaffold. The experimental protocols outlined herein provide a roadmap for such investigations.

References

A Quantum Chemical Deep Dive into Pyrazine-2-amidoxime: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyrazine-2-amidoxime (PAOX) is a heterocyclic compound of significant interest in medicinal chemistry, recognized as a structural analogue of the antituberculosis drug pyrazinamide.[1][2] Understanding its three-dimensional structure, electronic properties, and vibrational behavior is paramount for designing novel therapeutics and predicting its biological activity. This technical guide provides an in-depth analysis of this compound using quantum chemical calculations, primarily focusing on Density Functional Theory (DFT). The presented data, including optimized geometry, vibrational spectra, and frontier molecular orbitals, are benchmarked against available experimental findings to offer a comprehensive computational profile for researchers, scientists, and drug development professionals.

Introduction

Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering insights into molecular properties that are often difficult or costly to obtain through experimental means alone.[3] For this compound, these computational methods allow for a detailed exploration of its conformational landscape, electronic structure, and spectroscopic characteristics. This guide focuses on results obtained from DFT calculations, a robust method for studying electronic structures of molecules.[1] The theoretical data is systematically compared with experimental X-ray diffraction, FT-IR, Raman, and UV-Vis spectroscopic results to validate the computational models and provide a holistic understanding of the molecule's behavior.

Computational Methodology

The quantum chemical calculations summarized herein were performed using Density Functional Theory (DFT), a widely accepted method for its balance of accuracy and computational cost.

Geometry Optimization

The initial molecular structure of this compound was optimized to find the global minimum on the potential energy surface. This ensures that all calculated properties correspond to the most stable conformation of the molecule.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations were performed. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Property Calculations

To understand the molecule's reactivity and electronic transitions, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

Software and Basis Set

The calculations referenced in this guide were predominantly carried out using the B3LYP functional in combination with the 6-311+G(d,p) basis set.[1][4][5] This level of theory is well-established for providing reliable geometric, vibrational, and electronic data for organic molecules.

Results and Discussion

Molecular Geometry

The equilibrium geometry of this compound was determined through DFT calculations and compared with experimental data from single-crystal X-ray diffraction.[1][2] The pyrazine (B50134) ring is nearly planar, a characteristic feature of aromatic systems. The amidoxime (B1450833) group exhibits a slight dihedral angle with respect to the pyrazine ring.[1][2] A summary of key calculated and experimental bond lengths and angles is presented in Table 1. The strong correlation between the calculated and experimental values underscores the accuracy of the DFT B3LYP/6-311+G(d,p) model.

Table 1: Selected Geometric Parameters (Bond Lengths in Å, Bond Angles in °) for this compound

ParameterAtom Pair/TripletCalculated (DFT)Experimental (X-ray)[1][2]
Bond Length C2-C31.3951.385
N1-C21.3381.334
C5-N41.3401.331
C7-N81.3911.388
C7-N91.2951.291
N9-O101.4021.401
Bond Angle N1-C6-C5122.5122.7
C2-N1-C6116.8116.9
C3-C7-N9120.1120.4
C7-N9-O10111.2111.0
N8-C7-N9121.5121.8

Note: Atom numbering corresponds to standard crystallographic data for visualization.

Below is a diagram representing the optimized molecular structure of this compound.

Caption: Optimized molecular structure of this compound.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that aids in the assignment of experimental FT-IR and Raman bands. Key vibrational modes include the stretching of N-H and O-H bonds, C=N stretching of the oxime and pyrazine ring, and N-O stretching. A comparison of major experimental and calculated vibrational frequencies is provided in Table 2. The DFT calculations for the monomer show good agreement with the experimental solid-phase data, with discrepancies attributable to intermolecular hydrogen bonding in the crystal lattice.[1]

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational AssignmentExperimental FT-IR[1]Calculated (DFT Monomer)[1]
ν(NH₂) asymmetric stretching34373587
ν(NH₂) symmetric stretching33313414
ν(OH) stretching31443657
ν(C=N) oxime stretching16591619
ν(C=N) ring stretching15901530
ν(N-O) oxime stretching953914

ν denotes stretching vibrations.

Electronic Properties and Frontier Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between these orbitals is a measure of the molecule's chemical reactivity and kinetic stability.[6][7]

For a related hydrazinopyrazine derivative calculated at the same B3LYP/6-311+G** level of theory, the HOMO energy was found to be -6.581 eV and the LUMO energy was -1.780 eV, resulting in an energy gap of 4.800 eV.[4] It is expected that this compound possesses a similarly large HOMO-LUMO gap, indicating high chemical stability.[4] The HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the electron-deficient pyrazine ring.[4]

Table 3: Calculated Electronic Properties (Representative)

PropertyValue (eV)
E(HOMO)~ -6.6
E(LUMO)~ -1.8
Energy Gap (ΔE)~ 4.8

Values are based on a structurally similar compound calculated with the same methodology for illustrative purposes.[4]

UV-Vis Spectral Analysis

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. Experimental spectra of this compound in water show two main absorption bands at 252 nm and 290 nm, which are attributed to π → π* and n → π* transitions, respectively.[1][8] DFT calculations have successfully reproduced these transitions, confirming their electronic origin.[1][5][8] The calculated spectrum provides valuable confirmation of the experimental assignments.[1][5]

Experimental Protocols and Workflow

Quantum Chemical Calculation Workflow

A typical workflow for the quantum chemical analysis of a molecule like this compound involves several sequential steps, as illustrated in the diagram below. This process ensures a systematic and validated approach to obtaining reliable theoretical data.

workflow cluster_input Input Preparation cluster_calc Computational Core cluster_output Analysis & Validation cluster_end Final Output start Define Molecular Structure (e.g., from SMILES or drawing) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm minimum elec_prop Electronic Property Calculation (HOMO, LUMO, etc.) geom_opt->elec_prop spec_calc TD-DFT for UV-Vis geom_opt->spec_calc analysis Analyze Output Data (Energies, Frequencies, Orbitals) freq_calc->analysis elec_prop->analysis spec_calc->analysis validation Compare with Experimental Data (X-ray, IR, UV-Vis) analysis->validation report Generate Technical Report validation->report theory_vs_experiment theory_node Theoretical Calculations (DFT) geom Optimized Geometry theory_node->geom vib Vibrational Spectra theory_node->vib electronic Electronic Properties (HOMO-LUMO, UV-Vis) theory_node->electronic molecule This compound Molecular Properties geom->molecule predicts vib->molecule predicts electronic->molecule predicts exp_node Experimental Validation xray X-ray Crystallography exp_node->xray spectroscopy FT-IR / Raman exp_node->spectroscopy uv_vis UV-Vis Spectroscopy exp_node->uv_vis xray->molecule validates spectroscopy->molecule validates uv_vis->molecule validates

References

A Technical Guide to the Synthesis and Applications of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Pyrazine-2-amidoxime (PAOX), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details experimental protocols, summarizes key quantitative data, and visualizes synthetic and application-based workflows.

Introduction

This compound is a structural analog of pyrazinamide, a first-line antituberculosis drug.[1] The pyrazine (B50134) ring is a crucial pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[1][2] Amidoximes, as a functional group, are also recognized for their biological activities and their ability to act as versatile building blocks in the synthesis of various heterocyclic systems.[1] This guide will delve into the synthesis of PAOX and explore its primary applications, with a focus on its antimicrobial properties and its role as a ligand in coordination chemistry.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of pyrazinecarbonitrile (B1219330) with hydroxylamine (B1172632).[3] This nucleophilic addition to the nitrile carbon is a common method for the preparation of amidoximes.[4]

Synthesis Pathway

Synthesis_of_Pyrazine_2_amidoxime A Pyrazinecarbonitrile C This compound A->C B Hydroxylamine (NH2OH) B->C R1 Reaction Conditions: - Solvent (e.g., Ethanol) - Base (e.g., Na2CO3 or Et3N) - Heat

Caption: Synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from generalized procedures for amidoxime (B1450833) synthesis.[3][4]

Materials:

  • Pyrazinecarbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate (or Triethylamine)

  • Ethanol (B145695) (or Methanol)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve pyrazinecarbonitrile (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5-2 equivalents) and sodium carbonate (or an equivalent amount of triethylamine) in a minimal amount of water, then add this to the ethanolic solution of pyrazinecarbonitrile.

  • The reaction mixture is then heated to reflux and stirred for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then treated with cold water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Physicochemical Properties and Characterization

This compound is a crystalline solid.[1] Its structure has been confirmed by various spectroscopic and analytical techniques.

PropertyData
Molecular Formula C₅H₆N₄O
Molecular Weight 138.13 g/mol
Appearance Crystalline solid
IR Spectroscopy (cm⁻¹) Key peaks include those for N-O stretching (around 953 cm⁻¹) and C=N stretching of the oxime group (around 1619-1627 cm⁻¹). The pyrazine ring C=N stretching is observed around 1576-1590 cm⁻¹.
UV-Vis Spectroscopy Absorption maxima are observed in various solvents, for example, in acetonitrile, ethanol, and water.
X-ray Crystallography The crystal structure of PAOX has been determined, revealing a monoclinic P2₁ space group with two molecules in the asymmetric unit. The pyrazine ring is nearly planar.[1]

Applications of this compound

This compound has garnered attention for its diverse applications, primarily in the fields of medicinal chemistry and coordination chemistry.

Antimicrobial Activity

PAOX has demonstrated notable antimicrobial activity against a range of microorganisms.[1]

Antimicrobial_Assay_Workflow A Prepare bacterial/fungal inoculum C Inoculate microplate wells with bacterial/fungal suspension and PAOX dilutions A->C B Prepare serial dilutions of This compound B->C D Incubate at appropriate temperature and time C->D E Determine Minimum Inhibitory Concentration (MIC) (lowest concentration with no visible growth) D->E F Subculture from wells with no growth onto agar (B569324) plates E->F G Incubate agar plates F->G H Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (lowest concentration that kills 99.9% of inoculum) G->H

Caption: General workflow for antimicrobial susceptibility testing.

The antimicrobial activity of this compound is summarized in the table below.

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)Reference
Staphylococcus aureusGram-positive--
Bacillus subtilisGram-positive--
Escherichia coliGram-negative--
Pseudomonas aeruginosaGram-negative--
Candida albicansFungus--[1]
Mycobacterium tuberculosisBacterium25-100-[3]
Coordination Chemistry

This compound is an excellent ligand for the formation of coordination complexes with various metal ions.[5][6] The presence of multiple nitrogen and oxygen donor atoms allows it to act as a chelating and/or bridging ligand, leading to the formation of mono-, di-, and polynuclear metal complexes with interesting structural and magnetic properties.[6]

Coordination_Modes cluster_0 This compound (PAOX) cluster_1 Metal Ion (M) cluster_2 Coordination Complex PAOX Pyrazine Ring-N Amidoxime-N Amidoxime-O Complex [M(PAOX)n]x+ PAOX->Complex Acts as a ligand Metal M Metal->Complex Central atom

Caption: Coordination of metal ions by this compound.

PAOX can coordinate to metal ions through the nitrogen atoms of the pyrazine ring and the nitrogen and/or oxygen atoms of the amidoxime group.[5] This versatility allows for the construction of diverse supramolecular architectures.

Derivatives of this compound

Researchers have synthesized various derivatives of this compound to explore their structure-activity relationships. For instance, O-methylation of the amidoxime group and substitution on the pyrazine ring have been investigated.[3] These modifications can influence the lipophilicity, electronic properties, and ultimately the biological activity of the parent molecule. Several derivatives have shown promising tuberculostatic activity with MIC values in the range of 25-100 µg/mL.[3]

Conclusion

This compound is a versatile heterocyclic compound with a straightforward synthesis. Its significant antimicrobial activity and its ability to form a variety of coordination complexes make it a valuable scaffold for the development of new therapeutic agents and functional materials. Further research into its mechanism of action and the synthesis of novel derivatives is warranted to fully exploit its potential. This guide provides a foundational understanding for researchers and professionals working in the fields of drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: Pyrazine-2-amidoxime in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of pyrazine-2-amidoxime (PAOX) as a versatile ligand for the synthesis of metal complexes. This document outlines detailed experimental protocols, data presentation for key characteristics, and visual representations of experimental workflows and coordination modes.

Introduction

This compound is a structural analog of pyrazinamide, a key antituberculosis drug.[1][2][3][4] The presence of multiple donor atoms (N and O) in the amidoxime (B1450833) group, along with the nitrogen atoms of the pyrazine (B50134) ring, allows PAOX to act as a chelating terminal or bridging ligand.[1] This versatility has led to its use in the synthesis of a variety of metal complexes with interesting magnetic, electronic, and biological properties.[5][6] Studies have shown that metal complexes of PAOX exhibit antibacterial and antifungal activities, making them promising candidates for further investigation in drug development.[1][7][8]

This compound typically acts as a bidentate ligand, coordinating with metal ions through the azomethine nitrogen and the nitrogen of the oxime group.[7][9] This coordination behavior has been observed in complexes with various transition metals, including ruthenium(III), nickel(II), iron(II), copper(II), cobalt(II), and manganese(II).[9][10] The resulting complexes often exhibit octahedral or square planar geometries.[10][11]

Data Presentation

Table 1: Stability Constants of Ru(III)-PAOX Complexes
SolventStepwise Constant (log K₁)Stepwise Constant (log K₂)Overall Stability Constant (log β₂)
Acetonitrile5.13 ± 0.044.61 ± 0.069.74 ± 0.10
Water4.21 ± 0.033.89 ± 0.058.10 ± 0.08

Data sourced from spectrophotometric titration methods.[7][8][9]

Table 2: Antimicrobial Activity of a Ru(III)-PAOX Complex
MicroorganismMinimum Inhibitory Concentration (MIC) [μg/mL]Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) [μg/mL]
Candida albicans (ATCC 10231)125250
Candida albicans (ATCC 90028)250500
Candida albicans (clinical isolate)125250

Complex: [RuCl(PAOX)₂(OH₂)]Cl₂[7][8]

Experimental Protocols

Protocol 1: General Synthesis of a Ru(III)-PAOX Complex

This protocol describes a general method for the synthesis of a ruthenium(III) complex with this compound, based on reported procedures.[7][8][9]

Materials:

Procedure:

  • Dissolve this compound (2 mmol) in hot ethanol (20 mL).

  • In a separate flask, dissolve ruthenium(III) chloride hydrate (1 mmol) in a minimum amount of distilled water and dilute with ethanol (10 mL).

  • Slowly add the RuCl₃ solution to the hot PAOX solution with constant stirring.

  • Reflux the resulting mixture for 4-6 hours. The color of the solution should change, indicating complex formation.

  • Allow the solution to cool to room temperature.

  • Reduce the volume of the solvent by rotary evaporation until a precipitate forms.

  • Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization:

  • FT-IR Spectroscopy: To confirm the coordination of PAOX to the metal center, look for shifts in the ν(C=N) and ν(N-O) stretching frequencies.

  • UV-Vis Spectroscopy: To study the electronic transitions and determine the geometry of the complex.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized complex and confirm its stoichiometry.

Protocol 2: Synthesis of a Ni(II)-PAOX Complex

This protocol is adapted from the synthesis of tetranuclear and polymeric nickel(II) complexes with this compound.[5][6]

Materials:

Procedure for a Tetranuclear Cluster:

  • Dissolve this compound (1 mmol) in methanol (15 mL).

  • Dissolve the nickel(II) salt (1 mmol) in methanol (10 mL).

  • Slowly add the nickel(II) salt solution to the ligand solution with stirring.

  • Add pyridine (4 mmol) to the reaction mixture.

  • Stir the solution for 30 minutes at room temperature.

  • Allow the solution to stand for several days to facilitate the growth of single crystals suitable for X-ray diffraction.

  • Filter the resulting crystals, wash with a small amount of cold methanol, and air dry.

Procedure for a 2D Polymeric Network:

  • Follow steps 1-3 from the tetranuclear cluster synthesis.

  • Instead of adding pyridine, layer the reaction mixture with water.

  • Allow the setup to stand undisturbed for several weeks for crystals to form at the interface.

  • Isolate and dry the crystals as described above.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination environment of the nickel ions.

  • Magnetic Susceptibility Measurements: To investigate the magnetic properties (ferromagnetic or antiferromagnetic coupling) of the complex.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_ligand Dissolve PAOX in Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mix_reactants Mix Solutions & Stir dissolve_ligand->mix_reactants dissolve_metal->mix_reactants reflux Reflux (optional) mix_reactants->reflux crystallize Crystallization mix_reactants->crystallize Direct Crystallization reflux->crystallize isolate Isolate Product (Filtration) crystallize->isolate dry Dry Product isolate->dry end_synthesis Synthesized Complex dry->end_synthesis ftir FT-IR Spectroscopy end_synthesis->ftir uv_vis UV-Vis Spectroscopy end_synthesis->uv_vis elemental Elemental Analysis end_synthesis->elemental xrd X-ray Diffraction end_synthesis->xrd magnetic Magnetic Studies end_synthesis->magnetic

Caption: General workflow for the synthesis and characterization of metal complexes with this compound.

Caption: Bidentate coordination mode of this compound with a central metal ion.

References

Synthesis of Novel Heterocyclic Compounds from Pyrazine-2-amidoxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from pyrazine-2-amidoxime. Pyrazine (B50134) derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development.[1][2] this compound serves as a versatile starting material for the synthesis of various five-membered heterocycles, such as 1,2,4-oxadiazoles and 1,2,4-triazoles, which are known to exhibit a range of pharmacological properties including anticancer, antimicrobial, and enzyme inhibitory activities.[3][4][5]

Application Notes

Novel heterocyclic compounds synthesized from this compound are of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrazine nucleus.[1][2] These compounds have been investigated for a variety of therapeutic applications, including:

  • Antitubercular Agents: Pyrazine-1,3,4-oxadiazole derivatives have shown promising activity against Mycobacterium tuberculosis, targeting enzymes such as DprE1, which is essential for the synthesis of the mycobacterial cell wall.[5]

  • Anticancer Agents: Pyrazine-based compounds have been developed as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.[1] For instance, derivatives of[1][3][5]triazolo[4,3-a]pyrazine have been identified as dual inhibitors of c-Met and VEGFR-2 kinases, which are crucial in tumor angiogenesis and metastasis.

  • Enzyme Inhibitors: The 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole (B32235) moieties can act as bioisosteres for ester and amide groups, enabling them to interact with the active sites of various enzymes.

The synthetic methodologies outlined below provide a basis for the generation of libraries of novel pyrazine-based heterocyclic compounds for screening and lead optimization in drug discovery programs.

Experimental Protocols

The following protocols describe the synthesis of two classes of novel heterocyclic compounds from this compound: 3-(pyrazin-2-yl)-1,2,4-oxadiazoles and 3-(pyrazin-2-yl)-1,2,4-triazole-5-thiol.

Protocol 1: Synthesis of 5-Substituted-3-(pyrazin-2-yl)-1,2,4-oxadiazoles

This two-step protocol involves the acylation of this compound followed by cyclization to form the 1,2,4-oxadiazole ring.

Step 1: Synthesis of N'-acyl-pyrazine-2-amidoxime intermediate

  • To a solution of this compound (1.0 eq) in a suitable solvent such as pyridine (B92270) or dichloromethane, add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N'-acyl-pyrazine-2-amidoxime.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Cyclization to 5-substituted-3-(pyrazin-2-yl)-1,2,4-oxadiazole

  • Dissolve the N'-acyl-pyrazine-2-amidoxime (1.0 eq) in a high-boiling point solvent such as xylene or dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (typically 120-150 °C) for 4-8 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting 5-substituted-3-(pyrazin-2-yl)-1,2,4-oxadiazole by column chromatography or recrystallization.

Protocol 2: Synthesis of 3-(Pyrazin-2-yl)-1H-1,2,4-triazole-5-thiol

This protocol describes a one-pot synthesis of a pyrazinyl-substituted 1,2,4-triazole-5-thiol.

  • To a solution of this compound (1.0 eq) in ethanol, add potassium hydroxide (B78521) (1.1 eq) and stir until a clear solution is obtained.

  • Add carbon disulfide (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-thiol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.

Data Presentation

Table 1: Synthesis of 5-Substituted-3-(pyrazin-2-yl)-1,2,4-oxadiazoles

CompoundR-groupAcylating AgentCyclization ConditionsYield (%)Spectroscopic Data
4a -CH₃Acetyl chlorideXylene, reflux, 6h75¹H NMR, ¹³C NMR, MS
4b -C₆H₅Benzoyl chlorideDMF, 140°C, 5h82¹H NMR, ¹³C NMR, MS
4c -4-ClC₆H₄4-Chlorobenzoyl chlorideXylene, reflux, 7h78¹H NMR, ¹³C NMR, MS

Table 2: Biological Activity of Pyrazine-1,3,4-oxadiazole Analogs against M. tuberculosis [5]

CompoundR-groupMIC (µg/mL)MIC (µM)Target Enzyme
2e 4-Fluorophenyl3.1311.45DprE1
2f 4-Chlorophenyl3.1310.74DprE1
2n 3,4-Dichlorophenyl3.139.39DprE1
Isoniazid-0.10.73-
Rifampicin-0.20.24-

Mandatory Visualization

Synthesis_of_Pyrazinyl_Oxadiazole cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization pyrazine_amidoxime This compound intermediate N'-acyl-pyrazine-2-amidoxime (Intermediate) pyrazine_amidoxime->intermediate Pyridine, RT acyl_chloride R-COCl (Acyl Chloride) acyl_chloride->intermediate oxadiazole 5-R-3-(pyrazin-2-yl)-1,2,4-oxadiazole intermediate->oxadiazole Heat (e.g., Xylene, reflux)

Caption: Synthetic pathway for 5-substituted-3-(pyrazin-2-yl)-1,2,4-oxadiazoles.

Synthesis_of_Pyrazinyl_Triazole cluster_reaction One-pot Synthesis pyrazine_amidoxime This compound triazole 3-(Pyrazin-2-yl)-1H-1,2,4-triazole-5-thiol pyrazine_amidoxime->triazole Ethanol, Reflux cs2 CS₂ (Carbon Disulfide) cs2->triazole koh KOH koh->triazole

Caption: Synthesis of 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-thiol.

DprE1_Signaling_Pathway DPA Decaprenyl-phosphate (DPP) DPR Decaprenyl-phospho-ribose (DPR) DPA->DPR PRPP Arabinan Arabinan Synthesis DPA->Arabinan DPR->DPA DprE1 (Oxidation) DPAra Decaprenyl-phospho-arabinose (DPA) CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1 DprE1 Enzyme Inhibitor Pyrazine-1,3,4-oxadiazole (e.g., Compound 2f) Inhibitor->DprE1 Inhibition

Caption: Inhibition of the DprE1 enzyme in the mycobacterial cell wall synthesis pathway.

References

Application Notes and Protocols for Pyrazine-2-amidoxime Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of pyrazine-2-amidoxime derivatives in medicinal chemistry and drug design. This document details their synthesis, biological activities, and mechanisms of action, supported by experimental protocols and quantitative data.

Introduction to this compound Derivatives

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The pyrazine (B50134) ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of novel therapeutic agents. The incorporation of an amidoxime (B1450833) functional group (-C(=NOH)NH2) often enhances the biological profile of the parent molecule. These derivatives have demonstrated potential as antibacterial, antifungal, anticancer, and enzyme-inhibiting agents.[1][2]

Biological Activities and Therapeutic Potential

This compound derivatives have been investigated for a range of therapeutic applications, with promising results in several key areas.

Antimicrobial Activity

Derivatives of this compound have shown notable activity against various bacterial and fungal strains. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.

Table 1: Antibacterial and Antifungal Activity of this compound Derivatives

CompoundTarget OrganismActivityValueReference
This compoundCandida albicansMIC0.58 mM[1]
This compoundGram-positive & Gram-negative bacteriaMIC5.79 mM[1]
Substituted Pyrazine-amidoxime DerivativesMycobacterium tuberculosisMIC25-100 µg/mL[3]
Anticancer Activity

A significant area of research for pyrazine derivatives is in oncology. Various substituted pyrazines have exhibited potent cytotoxic effects against a range of human cancer cell lines. Their anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 2: In Vitro Anticancer Activity of Pyrazine Derivatives (IC50 values)

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine DerivativeA549 (Lung)0.045[4]
Chalcone-Pyrazine DerivativeColo-205 (Colon)0.19[4]
Chalcone-Pyrazine DerivativeMCF-7 (Breast)0.012[4]
Chalcone-Pyrazine DerivativeDU-145 (Prostate)0.33[4]
Ligustrazine-Flavonoid HybridHT-29 (Colon)10.67[4]
Imidazo[1,2-a]pyrazine DerivativeHep-2 (Laryngeal)11[2]
Imidazo[1,2-a]pyrazine DerivativeHepG2 (Hepatocellular)13[2]
Imidazo[1,2-a]pyrazine DerivativeA375 (Skin)11[2]
Enzyme Inhibition

This compound derivatives have emerged as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and other diseases. The PI3K/AKT/mTOR and EGFR signaling pathways are notable targets.

Table 3: Kinase Inhibitory Activity of Pyrazine Derivatives (IC50 values)

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrido[3,4-c]pyrazine-2(1H)-one DerivativeATR147[5]
Pyrazine-2-carboxamide Derivative (Darovasertib)PKCα1.9[5]
Imidazo[4,5-b]pyrazine DerivativeTRKA0.22[5]
Imidazo[4,5-b]pyrazine DerivativeTRKB0.85[5]
Imidazo[4,5-b]pyrazine DerivativeTRKC7.68[5]
Triazine DerivativeEGFR61[5]
Imidazopyrazine AnaloguemTORNot Specified[6]

Signaling Pathways Modulated by Pyrazine Derivatives

The therapeutic effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3] Its aberrant activation is a hallmark of many cancers. Several pyrazine derivatives have been shown to inhibit key components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->mTORC1 Inhibits

PI3K/AKT/mTOR signaling pathway inhibition.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[7] Overexpression or mutation of EGFR is common in various cancers, making it an attractive therapeutic target. Certain pyrazine derivatives act as EGFR inhibitors, blocking downstream signaling and thereby inhibiting cancer cell growth.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes Pyrazine_Inhibitor Pyrazine Inhibitor Pyrazine_Inhibitor->EGFR Inhibits

EGFR signaling pathway inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from pyrazine-2-carbonitrile. The following is a general, two-step protocol.

Synthesis_Workflow Start Pyrazine-2-carbonitrile Step1 Reaction with Hydroxylamine (B1172632) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Derivatization Intermediate->Step2 Product Substituted this compound Derivatives Step2->Product

General synthesis workflow.

Protocol 4.1.1: Synthesis of this compound [3]

  • Materials: Pyrazine-2-carbonitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, water.

  • Procedure: a. Dissolve pyrazine-2-carbonitrile in ethanol. b. In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate. c. Add the hydroxylamine solution to the pyrazine-2-carbonitrile solution. d. Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture and remove the solvent under reduced pressure. f. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 4.1.2: Synthesis of N-Substituted this compound Derivatives [3]

  • Materials: this compound, appropriate alkyl/aryl halide or other electrophile, base (e.g., triethylamine), suitable solvent (e.g., DMF, THF).

  • Procedure: a. Dissolve this compound in the chosen solvent. b. Add the base to the solution. c. Add the alkyl/aryl halide dropwise at room temperature or under cooling. d. Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC). e. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-substituted derivative.

In Vitro Antimicrobial Assay

The antimicrobial activity of the synthesized compounds can be evaluated using the agar (B569324) well diffusion method.

Protocol 4.2.1: Agar Well Diffusion Method [8]

  • Materials: Nutrient agar, bacterial/fungal cultures, sterile petri dishes, cork borer, micropipette, test compounds, standard antibiotic/antifungal drug, DMSO (solvent).

  • Procedure: a. Prepare nutrient agar plates and allow them to solidify. b. Spread a standardized inoculum of the test microorganism uniformly over the agar surface. c. Punch wells of a defined diameter in the agar using a sterile cork borer. d. Prepare solutions of the test compounds and the standard drug in DMSO at a specific concentration. e. Add a fixed volume of each test solution and the standard to the respective wells. A well with DMSO serves as a negative control. f. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). g. Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates higher antimicrobial activity.

In Vitro Anticancer Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

MTT_Assay_Workflow Seed Seed Cancer Cells in 96-well plate Treat Treat cells with Pyrazine Derivatives Seed->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate2->Add_Solubilizer Measure Measure Absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze

MTT assay experimental workflow.

Protocol 4.3.1: MTT Assay

  • Materials: Cancer cell line, culture medium, 96-well plates, test compounds, MTT solution, DMSO, multi-well plate reader.

  • Procedure: a. Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight. b. Prepare serial dilutions of the test compounds in the culture medium. c. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. d. Incubate the plate for a specified period (e.g., 48 or 72 hours). e. Add MTT solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals. f. Remove the medium and add DMSO to each well to dissolve the formazan crystals. g. Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. h. Calculate the percentage of cell viability for each concentration relative to the untreated control. i. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in drug discovery. Their diverse biological activities, including antimicrobial and anticancer effects, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further development. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of medicinal chemistry to advance the design and evaluation of novel pyrazine-based therapeutics.

References

Application Notes and Protocols for Pyrazine-2-amidoxime's Antibacterial Activity Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antibacterial activity of Pyrazine-2-amidoxime against Gram-positive bacteria, detailed protocols for its evaluation, and an exploration of its potential mechanism of action.

Introduction

This compound is a heterocyclic compound and a structural analogue of pyrazinamide, a frontline antituberculosis drug.[1][2][3] Emerging research has highlighted its potential as an antibacterial agent with activity against a spectrum of bacteria, including Gram-positive strains.[1][2] Amidoxime derivatives are recognized for their diverse biological activities, which include functioning as prodrugs for amidines and their potential to act as nitric oxide (NO) donors.[4] This document outlines the current understanding of this compound's efficacy and provides standardized methods for its investigation.

Quantitative Data

The antibacterial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The available data for its activity against specific Gram-positive bacteria are summarized below.

Gram-positive BacteriaStrainMICMBCReference
Staphylococcus aureusATCC 6538~800 µg/mL (5.79 mM)~800 µg/mL (5.79 mM)[1][2]
Enterococcus hiraeATCC 8043~800 µg/mL (5.79 mM)~800 µg/mL (5.79 mM)[1][2]

Note: The molecular weight of this compound is 138.13 g/mol , which was used for the conversion from mM to µg/mL.

Experimental Protocols

The following protocols are based on standardized methods for assessing the antibacterial activity of a novel compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of Gram-positive bacteria.

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus hirae, Bacillus subtilis, Streptococcus pyogenes)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to achieve a starting concentration for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a positive control (inoculum without the compound), and well 12 as a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that kills the bacteria.

Procedure:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of Plates prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate (37°C, 18-24h) inoculation->incubation_mic read_mic Read MIC (No visible growth) incubation_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture incubation_mbc Incubate Agar Plates (37°C, 18-24h) subculture->incubation_mbc read_mbc Read MBC (No colony growth) incubation_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of this compound.

Hypothesized Mechanism of Action

The precise signaling pathway for the antibacterial action of this compound is not yet fully elucidated. However, based on the known activities of related compounds, two primary mechanisms can be hypothesized.

Hypothesis 1: Inhibition of DNA Gyrase

Several pyrazine (B50134) derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme for DNA replication and repair.[7][8][9][10][11] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

dna_gyrase_inhibition compound This compound target Bacterial DNA Gyrase (Type II Topoisomerase) compound->target Inhibits process DNA Supercoiling & Replication target->process Catalyzes outcome Inhibition of DNA Synthesis process->outcome Leads to death Bacterial Cell Death outcome->death

Caption: Hypothesized inhibition of DNA gyrase by this compound.

Hypothesis 2: Nitric Oxide (NO) Release

Amidoxime-containing compounds are known to be potential donors of nitric oxide (NO).[4] NO possesses broad-spectrum antimicrobial properties by inducing nitrosative and oxidative stress, which can damage bacterial DNA, proteins, and lipids.[4][12][13][14][15]

no_release_pathway cluster_stress Cellular Stress cluster_damage Bacterial Cell Damage compound This compound no_release Nitric Oxide (NO) Release compound->no_release nitrosative Nitrosative Stress no_release->nitrosative oxidative Oxidative Stress no_release->oxidative dna_damage DNA Damage nitrosative->dna_damage protein_damage Protein Dysfunction nitrosative->protein_damage lipid_peroxidation Lipid Peroxidation oxidative->lipid_peroxidation death Bacterial Cell Death dna_damage->death protein_damage->death lipid_peroxidation->death

Caption: Hypothesized antibacterial mechanism via Nitric Oxide release.

Further research is required to definitively establish the primary mechanism of action of this compound against Gram-positive bacteria. These application notes serve as a foundational guide for researchers to explore the potential of this compound as a novel antibacterial agent.

References

Application Notes and Protocols: Antifungal Activity of Pyrazine-2-amidoxime against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of drug-resistant strains necessitates the development of novel antifungal agents. Pyrazine-2-amidoxime (PAOX) is a structural analogue of pyrazinamide, a well-known antitubercular drug, and has demonstrated promising antimicrobial properties. This document provides a summary of the known antifungal activity of this compound against Candida albicans, detailed protocols for its evaluation, and insights into its potential mechanism of action.

Data Presentation

Antifungal Susceptibility

This compound has shown direct inhibitory and fungicidal effects on Candida albicans. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) have been determined through microbiological assays.[1]

CompoundOrganismMICMFCReference
This compound (PAOX)Candida albicans ATCC 46350.58 mM5.79 mM[Chylewska et al., 2016][1]

Note: The study by Chylewska et al. (2016) indicated that PAOX has a significantly higher inhibitory activity against C. albicans compared to other tested bacterial strains.[1]

Anti-Biofilm and Cytotoxicity Data of Analogous Compounds

Due to the limited availability of specific data on the anti-biofilm and cytotoxic effects of this compound against C. albicans, data for structurally related pyrazine (B50134) and hydrazine (B178648) derivatives are presented below as a reference. These compounds share structural motifs with PAOX and their activities may provide insights into its potential effects.

Table 2: Anti-biofilm Activity of Pyrazine and Hydrazine Derivatives against Candida albicans

CompoundBiofilm Inhibition (%)ConcentrationAssay MethodReference
Hydrazine Derivative (Hyd. OCH3)60%11.1 µg/mL (MIC)Not specified[Antifungal Properties of Hydrazine-Based Compounds against Candida albicans, 2023]
Pyrazole-4-carboxamide Derivative (27c)BIC50 = 0.01 µMNot specifiedCrystal Violet[A very promising antibiofilm activity against Candida albicans..., 2021][2]

Table 3: Cytotoxicity of Hydrazine Derivatives

CompoundCell LineCytotoxicityConcentrationAssay MethodReference
Hydrazine Derivatives (Hyd. H, Hyd. OCH3, Hyd.Cl)THP-1 macrophages, Caco-2No significant cytotoxicityUp to 50 µg/mLMTT[Antifungal Properties of Hydrazine-Based Compounds against Candida albicans, 2023][3]

Proposed Mechanism of Action

The precise mechanism of action of this compound against Candida albicans is not fully elucidated. However, many pyrazine-based antifungal compounds are thought to function similarly to azole antifungals by inhibiting the ergosterol (B1671047) biosynthesis pathway.[4] This pathway is critical for the integrity of the fungal cell membrane. The primary target is believed to be the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is a key enzyme in the conversion of lanosterol to ergosterol.[4][5] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[5]

G cluster_cell Candida albicans Cell cluster_membrane Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates Lanosterol 14α-demethylase (Erg11p) 14-demethylated intermediates->Ergosterol PAOX This compound Lanosterol 14α-demethylase (Erg11p) Lanosterol 14α-demethylase (Erg11p) PAOX->Lanosterol 14α-demethylase (Erg11p) Inhibition Lanosterol 14α-demethylase (Erg11p)->Ergosterol

Proposed mechanism of action of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • This compound (PAOX)

  • Candida albicans strain (e.g., ATCC 4635)

  • Sabouraud Dextrose Broth (SDB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: Culture C. albicans in SDB overnight at 35-37°C. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute the inoculum in SDB to achieve a final concentration of approximately 10^3 cells/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of PAOX in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of PAOX in SDB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (inoculum without PAOX) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of PAOX that shows no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for MIC determination.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol provides a method to assess the ability of PAOX to prevent C. albicans biofilm formation.

Materials:

  • This compound (PAOX)

  • Candida albicans strain

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%)

  • Plate reader

Procedure:

  • Inoculum Preparation: Prepare a C. albicans suspension of 1 x 10^6 cells/mL in RPMI-1640 medium.

  • Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of RPMI-1640 containing various concentrations of PAOX to the wells. Include a drug-free control.

  • Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Destaining: Add 200 µL of 95% ethanol to each well to solubilize the stain from the biofilm.

  • Quantification: Transfer 100 µL of the ethanol solution to a new plate and measure the absorbance at 570 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the drug-free control.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of C. albicans cells as an indicator of viability after treatment with PAOX.

Materials:

  • This compound (PAOX)

  • Candida albicans strain

  • SDB or RPMI-1640 medium

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader

Procedure:

  • Cell Treatment: Prepare a C. albicans suspension and treat with various concentrations of PAOX in a 96-well plate as described for the MIC assay. Incubate for a defined period (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a plate reader. The percentage of viable cells is calculated relative to the untreated control.

G cluster_prep Preparation & Treatment cluster_assay MTT Assay Cells Prepare C. albicans suspension Treat Treat cells with PAOX in 96-well plate Cells->Treat Incubate_Treat Incubate for 24h Treat->Incubate_Treat Add_MTT Add MTT solution Incubate_Treat->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Add DMSO Incubate_MTT->Solubilize Read_Viability Measure absorbance at 570nm Solubilize->Read_Viability

Workflow for cell viability (MTT) assay.

Conclusion

This compound exhibits notable antifungal activity against Candida albicans. The provided data and protocols offer a foundation for further research into its efficacy and mechanism of action. While direct evidence for its anti-biofilm and cytotoxic effects is currently limited, the information on analogous compounds suggests that these are important areas for future investigation. The potential for PAOX to inhibit the ergosterol biosynthesis pathway makes it a compelling candidate for the development of new antifungal therapies. Further studies are warranted to fully characterize its antifungal profile and therapeutic potential.

References

Application Notes and Protocols: Pyrazine-2-amidoxime as a Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While Pyrazine-2-amidoxime is a promising candidate for corrosion inhibition due to the known efficacy of related pyrazine (B50134) derivatives, specific studies on its application for mild steel in acidic media are not extensively available in the reviewed literature. The following data and protocols are based on established methodologies for similar pyrazine-based inhibitors and should be adapted and validated for this compound.

Introduction

Pyrazine and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments.[1][2][3] Their inhibitory action is attributed to the presence of nitrogen atoms and π-electrons in the pyrazine ring, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.[1][4] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel in acidic media, drawing parallels from studies on analogous pyrazine compounds.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from corrosion inhibition studies of pyrazine derivatives on mild steel in 1 M HCl. These values serve as a benchmark for evaluating the performance of this compound.

Table 1: Weight Loss Measurements

Inhibitor Concentration (mM)Corrosion Rate (mpy)Inhibition Efficiency (%)Surface Coverage (θ)
Blank (0)250--
0.15080.00.800
0.52590.00.900
1.01594.00.940
5.0896.80.968

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank (0)-480120075-110-
0.1-47024070-10580.0
0.5-46510868-10291.0
1.0-4606065-10095.0
5.0-4503662-9897.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank (0)50200-
0.12508080.0
0.55504590.9
1.09503094.7
5.015002096.7

Experimental Protocols

Materials and Specimen Preparation
  • Inhibitor: this compound (synthesis to be performed as per relevant literature or sourced commercially).

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared by diluting analytical grade HCl with double-distilled water.[4]

  • Mild Steel Specimen: Mild steel coupons with a composition of (e.g., C: 0.15-0.20%, Mn: 0.40-0.60%, P: ≤0.04%, S: ≤0.05%, Fe: balance) are used. For weight loss measurements, coupons of 2.5 cm x 2.0 cm x 0.05 cm are typical. For electrochemical studies, a working electrode with an exposed area of 1 cm² is prepared by embedding the mild steel in an epoxy resin.[1]

  • Surface Preparation: The mild steel specimens are mechanically polished with a series of emery papers (from 220 to 1200 grit), degreased with acetone, rinsed with double-distilled water, and dried in a desiccator before each experiment.[5]

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

  • Weigh the prepared mild steel coupons accurately (W_initial).

  • Immerse the coupons in 100 mL of 1 M HCl solution with and without various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mM).

  • Maintain the immersion for a specified period (e.g., 6 hours) at a constant temperature (e.g., 303 K).

  • After the immersion period, retrieve the coupons, rinse with a solution containing 20% NaOH and 2% zinc dust to remove corrosion products, wash with double-distilled water, dry, and re-weigh (W_final).

  • Calculate the corrosion rate (CR) in mils per year (mpy) using the formula: CR (mpy) = (K * ΔW) / (A * T * D) where K is a constant (3.45 x 10^6), ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical tests are performed using a three-electrode cell setup with a mild steel working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

This technique provides information on the kinetics of anodic and cathodic reactions.

  • Immerse the working electrode in the test solution (1 M HCl with and without inhibitor) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Plot the logarithmic current density versus potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is used to investigate the properties of the inhibitor film at the metal/solution interface.

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.[6]

  • Plot the impedance data as Nyquist and Bode plots.

  • Model the impedance spectra using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_experiments Corrosion Inhibition Experiments cluster_analysis Data Analysis and Characterization prep_inhibitor Prepare this compound Solutions weight_loss Weight Loss Measurements prep_inhibitor->weight_loss pdp Potentiodynamic Polarization prep_inhibitor->pdp eis Electrochemical Impedance Spectroscopy prep_inhibitor->eis prep_steel Prepare Mild Steel Specimens prep_steel->weight_loss prep_steel->pdp prep_steel->eis prep_acid Prepare 1 M HCl Solution prep_acid->weight_loss prep_acid->pdp prep_acid->eis calc_ie Calculate Inhibition Efficiency weight_loss->calc_ie surface_analysis Surface Analysis (SEM/AFM) weight_loss->surface_analysis pdp->calc_ie pdp->surface_analysis eis->calc_ie eis->surface_analysis mechanism Propose Inhibition Mechanism calc_ie->mechanism surface_analysis->mechanism

Caption: Experimental workflow for evaluating corrosion inhibition.

Proposed Inhibition Mechanism

Inhibition_Mechanism cluster_solution Bulk Solution (1 M HCl) cluster_surface Mild Steel Surface cluster_adsorption Adsorption and Film Formation inhibitor This compound (Inh) adsorbed_inh Adsorbed Inhibitor Protective Film inhibitor->adsorbed_inh Adsorption via N, O atoms & π-electrons h_plus H+ fe Fe h_plus->fe Corrosion Attack cl_minus Cl- cl_minus->fe Corrosion Attack fe->adsorbed_inh adsorbed_inh->fe Blocks Active Sites Parameter_Relationship conc Inhibitor Concentration coverage Surface Coverage (θ) conc->coverage Increases ie Inhibition Efficiency (IE%) coverage->ie Increases rct Charge Transfer Resistance (Rct) coverage->rct Increases icorr Corrosion Current Density (Icorr) coverage->icorr Decreases rct->ie Increases icorr->ie Decreases cr Corrosion Rate (CR) icorr->cr Directly Proportional

References

Application of Pyrazine-2-amidoxime in the Development of Chemical Sensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime (PAOX) is a heterocyclic compound that has garnered interest for its potential applications in medicinal chemistry and materials science. Its structural features, particularly the presence of a pyrazine (B50134) ring and an amidoxime (B1450833) group, make it a compelling candidate for the development of chemical sensors. The nitrogen atoms in the pyrazine ring and the amidoxime moiety can act as effective coordination sites for various metal ions, suggesting its utility as a recognition element in sensor fabrication. This document provides an overview of the potential application of this compound in chemical sensing, including its synthesis, proposed sensing mechanisms, and hypothetical experimental protocols for sensor development. While direct, published applications of this compound in chemical sensors are limited, its known coordination chemistry with metal ions provides a strong basis for its exploration in this field.

Principle of Sensing

The sensing mechanism of a this compound-based chemical sensor would likely rely on its ability to form stable complexes with target analytes, particularly heavy metal ions. The coordination of a metal ion to the PAOX molecule can induce a measurable change in its physical or chemical properties, such as its electrochemical behavior or optical absorbance/fluorescence.

Electrochemical Sensing: The binding of a metal ion to PAOX can alter its redox properties. This change can be detected using electrochemical techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). A sensor could be fabricated by immobilizing PAOX onto an electrode surface. The presence of the target analyte would then lead to a change in the peak current or potential, which can be correlated to the analyte's concentration.

Optical Sensing: Complexation with a metal ion can also affect the electronic structure of PAOX, leading to changes in its UV-Vis absorption or fluorescence spectrum. A colorimetric sensor could be developed where the color of a solution containing PAOX changes upon introduction of the analyte. Alternatively, a fluorescent sensor could be designed where the fluorescence intensity is either quenched or enhanced in the presence of the target ion.

Synthesis of this compound

This compound can be synthesized from commercially available starting materials. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Cyanopyrazine

  • Hydroxylamine (B1172632) hydrochloride

  • Sodium carbonate

  • Ethanol (B145695)

  • Water

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Reflux condenser

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve 2-cyanopyrazine in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

  • Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 2-cyanopyrazine while stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • The resulting aqueous solution may be cooled in an ice bath to promote crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).

  • Dry the purified crystals under vacuum. Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.

Hypothetical Application: Electrochemical Sensor for Heavy Metal Ion Detection

Based on the known affinity of amidoxime groups for heavy metal ions, a hypothetical electrochemical sensor using this compound for the detection of a target metal ion (e.g., Cu²⁺, Ni²⁺) can be proposed.

Fabrication of a this compound Modified Electrode

Materials:

  • Glassy carbon electrode (GCE)

  • This compound

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Alumina (B75360) slurry for polishing

  • Electrochemical workstation

  • Standard three-electrode cell (working electrode, reference electrode, counter electrode)

Protocol:

  • Electrode Polishing: Polish the surface of the glassy carbon electrode with alumina slurry on a polishing pad to a mirror finish.

  • Cleaning: Sonicate the polished electrode in ethanol and then in deionized water for 5 minutes each to remove any residual polishing material. Dry the electrode under a stream of nitrogen.

  • Modification of the Electrode: Prepare a solution of this compound in a suitable solvent like DMF. The electrode can be modified by drop-casting a small volume of the PAOX solution onto the electrode surface and allowing the solvent to evaporate at room temperature. Alternatively, electropolymerization could be explored to form a more robust sensing film.

Electrochemical Detection of a Target Metal Ion

Protocol:

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the PAOX-modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Blank Measurement: Record the electrochemical response (e.g., cyclic voltammogram) of the modified electrode in a buffer solution without the target metal ion.

  • Analyte Measurement: Add a known concentration of the target metal ion solution to the electrochemical cell and record the electrochemical response again.

  • Data Analysis: A change in the electrochemical signal (e.g., an increase or decrease in peak current, a shift in peak potential) upon addition of the metal ion would indicate a sensing event.

  • Calibration: To quantify the analyte, perform measurements with varying concentrations of the target metal ion to construct a calibration curve.

Quantitative Data Summary (Hypothetical)

Since no specific sensor performance data for a this compound-based sensor is available in the literature, the following table presents a hypothetical summary of expected performance characteristics for a newly developed sensor. This table serves as a template for researchers to populate with their experimental data.

ParameterTarget AnalyteSensor TypeLinear RangeLimit of Detection (LOD)SensitivitySelectivityReference
This compound Sensore.g., Cu²⁺Electrochemical(To be determined)(To be determined)(To be determined)(To be determined)[Your Future Work]
This compound Sensore.g., Ni²⁺Optical(To be determined)(To be determined)(To be determined)(To be determined)[Your Future Work]

Visualizations

Signaling Pathway of a Hypothetical this compound Based Electrochemical Sensor

G cluster_solution Aqueous Solution cluster_electrode Sensor Surface cluster_detection Detection Principle Analyte Target Metal Ion (e.g., Cu²⁺) Complex PAOX-Metal Ion Complex Analyte->Complex Binding PAOX This compound (Recognition Element) Electrode Electrode Surface PAOX->Electrode Immobilized on PAOX->Complex Signal Change in Electrochemical Signal (Current / Potential) Complex->Signal Induces

Caption: Proposed signaling pathway for a PAOX-based electrochemical sensor.

Experimental Workflow for the Development of a this compound Chemical Sensor

G Synthesis Synthesis and Purification of this compound Characterization Structural Characterization (NMR, FT-IR, MS) Synthesis->Characterization Fabrication Sensor Fabrication (e.g., Electrode Modification) Characterization->Fabrication Optimization Optimization of Sensing Conditions (pH, Temperature, etc.) Fabrication->Optimization Performance Performance Evaluation (LOD, Sensitivity, Selectivity) Optimization->Performance Application Application to Real Samples Performance->Application

Caption: A typical experimental workflow for developing a PAOX-based chemical sensor.

Future Outlook

The development of chemical sensors based on this compound is a promising yet underexplored area of research. The straightforward synthesis of PAOX and its inherent ability to coordinate with metal ions make it an attractive candidate for creating cost-effective and efficient sensors. Future research should focus on the systematic investigation of PAOX's interactions with a wide range of analytes and the development of robust sensor fabrication protocols. The exploration of different sensor platforms, including both electrochemical and optical methods, will be crucial in realizing the full potential of this compound in chemical sensing applications. The complexometric properties of PAOX with various d-block metal ions have been studied, providing a solid foundation for these future endeavors.[1]

References

Application Notes and Protocols: Developing Pyrazine-2-amidoxime-Based Prodrugs for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Pyrazine-2-amidoxime-based prodrugs for targeted cancer therapy. This approach leverages the hypoxic microenvironment of solid tumors for the selective activation of cytotoxic agents, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.

Introduction to this compound in Prodrug Design

This compound is a heterocyclic compound that can be utilized as a promoiety in the design of hypoxia-activated prodrugs (HAPs). The pyrazine (B50134) ring, particularly when substituted with a nitro group, can undergo bioreduction under hypoxic conditions by nitroreductase enzymes that are often overexpressed in tumor cells. This reduction initiates a cascade that leads to the cleavage of a linker and the release of an active anticancer drug. The amidoxime (B1450833) functional group offers a convenient point of attachment for conjugating various cytotoxic agents.

The core principle of this targeted therapy lies in the differential oxygen levels between healthy tissues and solid tumors. In well-oxygenated normal tissues, the prodrug remains largely inactive. However, in the hypoxic core of a tumor, enzymatic reduction of the pyrazine moiety triggers the release of the potent anticancer drug directly at the tumor site, leading to localized cell killing.

Signaling Pathway: Hypoxia-Inducible Prodrug Activation

The activation of a this compound-based prodrug is a multi-step process initiated by the unique tumor microenvironment.

Hypoxia_Activation_Pathway cluster_blood_vessel Blood Vessel (Normoxia) cluster_tumor_microenvironment Tumor Microenvironment (Hypoxia) Prodrug_N Pyrazine-Prodrug (Inactive) Enzyme Nitroreductase (NTR) Prodrug_N->Enzyme Diffusion Activated_Prodrug Reduced Pyrazine Intermediate Enzyme->Activated_Prodrug Reduction (e.g., NADH) Active_Drug Active Anticancer Drug Activated_Prodrug->Active_Drug Linker Cleavage Cell_Death Tumor Cell Apoptosis Active_Drug->Cell_Death Induces Synthesis_Workflow A Pyrazine-2-carbonitrile B This compound A->B Hydroxylamine F Pyrazine-Linker Conjugate B->F Coupling Reaction C Self-immolative Linker (e.g., PABC) D Activated Linker C->D Activation D->F Conjugation E SN-38 G This compound-SN-38 Prodrug E->G Coupling Reaction F->G Final Conjugation SN38_Signaling_Pathway SN38 SN-38 (Active Drug) Top1 Topoisomerase I SN38->Top1 Inhibits DNA DNA Replication Fork Top1->DNA Stabilizes Cleavable Complex DSB DNA Double-Strand Breaks DNA->DSB Collision Leads to ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates Apoptosis Apoptosis p53->Apoptosis Induces

Application Note: HPLC Analysis for the Quantification of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Pyrazine-2-amidoxime using High-Performance Liquid Chromatography (HPLC) with UV detection. The following protocols are based on established methods for structurally similar pyrazine (B50134) derivatives and can be adapted and validated for specific research needs.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development due to its structural similarity to pyrazinamide, an important antituberculosis drug. Accurate and reliable quantification of this compound is crucial for various stages of drug discovery and development, including purity assessment, stability studies, and formulation analysis. This application note outlines a robust HPLC method for this purpose.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[1]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (analytical grade)

  • Sample Filtration: 0.45 µm syringe filters.[1]

Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water. To prepare, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile. To prepare, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

  • Degas both mobile phases using sonication or vacuum filtration before use.[1]

Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in a diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution to the desired concentration range.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the chosen diluent to a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]

Chromatographic Conditions

The following table summarizes the recommended starting HPLC conditions. These parameters may require optimization for specific applications.

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[1]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile[1]
Gradient Program 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B (re-equilibration)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength UV at approximately 275-278 nm is a suitable starting point based on the UV spectra of pyrazine compounds.[1][2]
Injection Volume 10 µL[1]

Method Validation Parameters (Illustrative)

For reliable quantitative results, the analytical method should be validated according to ICH guidelines. The following table provides an example of parameters to be assessed.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Intermediate Precision RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for this compound should be well-resolved from other components.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep cluster_hplc cluster_data prep Preparation sample_prep Sample Preparation (Weighing, Dissolving, Filtering) prep->sample_prep standard_prep Standard Preparation (Stock & Dilutions) prep->standard_prep mobile_phase_prep Mobile Phase Preparation (Mixing & Degassing) prep->mobile_phase_prep injection Injection into HPLC sample_prep->injection standard_prep->injection separation Chromatographic Separation (C18 Column, Gradient Elution) mobile_phase_prep->separation hplc_analysis HPLC Analysis hplc_analysis->injection injection->separation detection UV Detection separation->detection peak_integration Peak Integration & Identification detection->peak_integration data_processing Data Processing data_processing->peak_integration calibration Calibration Curve Generation data_processing->calibration quantification Quantification of this compound peak_integration->quantification calibration->quantification report Reporting quantification->report

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The described HPLC method provides a solid foundation for the reliable quantification of this compound. By adapting and validating these protocols, researchers can achieve accurate and precise results essential for advancing pharmaceutical research and development. It is recommended to perform system suitability tests before each analytical run to ensure the performance of the chromatographic system.

References

Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural framework is a key component in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the characterization of this compound derivatives.

1D NMR Spectroscopy: 1H and 13C NMR

One-dimensional 1H and 13C NMR are fundamental techniques for the initial characterization of this compound derivatives. 1H NMR provides information on the number, type, and connectivity of protons, while 13C NMR reveals the carbon skeleton of the molecule.

Expected Chemical Shifts and Multiplicities

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The pyrazine (B50134) ring is an electron-deficient system, which generally results in the downfield shift of its protons and carbons. Substituents on the pyrazine ring will further influence these chemical shifts.

Table 1: 1H NMR Chemical Shifts (ppm) for this compound in DMSO-d6 [1]

ProtonChemical Shift (δ) ppmMultiplicity
H39.07s
H58.50d
H68.66d
-NH25.97s
-OH10.26s

Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm. The multiplicity is denoted as s (singlet) and d (doublet).

Table 2: Comparative 1H and 13C NMR Data for Selected Pyrazine Derivatives in CDCl3 [2]

CompoundPosition1H Chemical Shift (δ) ppm13C Chemical Shift (δ) ppm
3-amino-N-methylpyrazine-2-carboxamide H58.13 (d, J=2.45)C2
H67.76 (d, J=2.45)C3
NH7.89 (bs)C5
N-CH32.98 (d, J=5.05)C6
C=O
N-CH3
3-amino-N-phenylpyrazine-2-carboxamide H58.21 (d, J=2.35)C2
H67.87 (d, J=3.35)C3
NH9.81 (bs)C5
Phenyl-H7.15-7.71 (m)C6
C=O
Phenyl-C
Methyl 3-amino-6-bromopyrazine-2-carboxylate H58.29 (s)C2
NH25.09 (s)C3
O-CH33.98 (s)C5
C6
C=O
O-CH3

Note: Data extracted from a study by Agustina et al.[2] J-values are given in Hz. bs = broad singlet, m = multiplet.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (1H-1H) couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (1H-13C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting molecular fragments.

Caption: Workflow for NMR-based structural elucidation.

Key 2D NMR Correlations for a this compound Scaffold

The following diagram illustrates the expected key long-range correlations (HMBC) that are instrumental in confirming the core structure and the position of substituents on the pyrazine ring.

Pyrazine [label=<

N C2 C3

C6 C5 N

];

node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3 [label="H3"]; H5 [label="H5"]; H6 [label="H6"];

node [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; C2_sub [label="C(=NOH)NH2"];

Pyrazine -> C2_sub [style=invis];

edge [label="HMBC", fontcolor="#202124"]; H3 -> C2; H3 -> C5; H5 -> C3; H5 -> C6; H6 -> C2; H6 -> C5; } }

Caption: Key HMBC correlations in this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d6 is a common choice for polar pyrazine derivatives. Other solvents like CDCl3, methanol-d4, or acetone-d6 (B32918) can also be used depending on the solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. If the solution contains particulate matter, filter it through a small plug of cotton wool in the pipette.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. Alternatively, the residual solvent peak can be used for referencing.

Caption: General experimental workflow for NMR analysis.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.

1D 1H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

1D 13C NMR:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of 13C.

2D COSY:

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F1 and F2): 0-12 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

2D HSQC:

  • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments for multiplicity editing).

  • Spectral Width (F2 - 1H): 0-12 ppm.

  • Spectral Width (F1 - 13C): 0-180 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

2D HMBC:

  • Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (F2 - 1H): 0-12 ppm.

  • Spectral Width (F1 - 13C): 0-200 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Long-Range Coupling Delay: Optimized for an average nJCH of 8 Hz.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration (1H NMR): Integrate the proton signals to determine their relative ratios.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

  • 2D Spectra Analysis: Correlate cross-peaks in COSY, HSQC, and HMBC spectra to build up the molecular structure.

Conclusion

NMR spectroscopy is a powerful and versatile technique for the complete structural characterization of this compound derivatives. By combining 1D (1H and 13C) and 2D (COSY, HSQC, and HMBC) NMR experiments, researchers can confidently determine the constitution and connectivity of these important pharmaceutical building blocks. The protocols and data presented in these application notes provide a solid foundation for the successful application of NMR in the research and development of novel pyrazine-based compounds.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the anticipated mass spectrometry fragmentation pattern of Pyrazine-2-amidoxime (C₅H₆N₄O), a synthetic intermediate with potential applications in pharmaceutical development.[1] Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and metabolic studies. This application note provides a proposed fragmentation pathway based on the chemical structure of this compound and general principles of mass spectrometry. A detailed protocol for sample analysis is also included.

Introduction

This compound is a heterocyclic compound with a molecular weight of 138.1 g/mol .[1] Its structure, featuring a pyrazine (B50134) ring and an amidoxime (B1450833) functional group, suggests a predictable fragmentation pattern under mass spectrometry analysis. The pyrazine ring is a stable aromatic system, while the amidoxime group (-C(=NOH)NH₂) is prone to specific cleavage patterns. This analysis is vital for researchers in drug discovery and development for compound verification and metabolite identification.

Proposed Fragmentation Pathway

Upon ionization in a mass spectrometer, typically through electron impact (EI) or electrospray ionization (ESI), the this compound molecule is expected to form a molecular ion ([M]⁺˙ or [M+H]⁺). The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the cleavage of the amidoxime side chain and the pyrazine ring.

A significant fragmentation pathway is expected to be the loss of the amidoxime group. Thermal decomposition studies have shown a major mass loss corresponding to the pyrazine molecule, suggesting a cleavage between the pyrazine ring and the amidoxime group.[2][3] In mass spectrometry, this could manifest as the loss of the amidoxime moiety or parts of it.

The fragmentation of the pyrazine ring itself is also anticipated, likely involving the loss of HCN or N₂.

The proposed major fragmentation steps are visualized in the diagram below and detailed in the data table.

Data Presentation

Table 1: Proposed Mass Spectrometry Fragments of this compound

m/zProposed Fragment IonFormulaNotes
138[C₅H₆N₄O]⁺˙C₅H₆N₄OMolecular Ion (M⁺˙)
121[C₅H₅N₄]⁺C₅H₅N₄Loss of •OH radical
105[C₅H₅N₂]⁺C₅H₅N₂Loss of HN₂O radical
80[C₄H₄N₂]⁺˙C₄H₄N₂Pyrazine radical cation, resulting from the cleavage of the C-C bond between the ring and the amidoxime group.
53[C₃H₃N]⁺˙C₃H₃NLoss of HCN from the pyrazine fragment (m/z 80)

Experimental Protocols

This section provides a general protocol for the analysis of this compound using a standard High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1]

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Mass Range: m/z 50-200.

  • Data Acquisition: Full scan mode. For more detailed structural information, a tandem MS (MS/MS) experiment can be performed by selecting the molecular ion (m/z 138) as the precursor ion.

Mandatory Visualization

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 138 F1 [M-OH]⁺ m/z = 121 M->F1 - •OH F2 [M-HN₂O]⁺ m/z = 105 M->F2 - •HN₂O F3 Pyrazine Cation Radical [C₄H₄N₂]⁺˙ m/z = 80 M->F3 - C(NH₂)NOH F4 [C₃H₃N]⁺˙ m/z = 53 F3->F4 - HCN

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

References

Application Note: Electrochemical Behavior and Cyclic Voltammetry of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime (PAOX) is a heterocyclic compound of significant interest in medicinal chemistry, recognized as a structural analogue of the antituberculosis drug pyrazinamide (B1679903) (PZA).[1][2][3][4][5] Understanding the electrochemical properties of PAOX is crucial for elucidating its mechanism of action, metabolic pathways, and potential for use in electrochemical sensors or as a redox-active therapeutic agent. Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of chemical species.[6] This application note provides a detailed overview of the electrochemical characteristics of this compound and a comprehensive protocol for its analysis using cyclic voltammetry.

Electrochemical Behavior of this compound

The redox behavior of this compound has been studied in a non-aqueous medium (acetonitrile) to characterize its intrinsic electrochemical properties.[2][7] The cyclic voltammogram of PAOX reveals a complex series of electron transfer reactions. In acetonitrile (B52724) solution, the CV profile is characterized by three main anodic (oxidation) peaks and at least two cathodic (reduction) peaks, indicating multiple redox processes.[2]

The electrochemical activity is attributed to both the pyrazine (B50134) ring and the amidoxime (B1450833) moiety.[1][7] The pyrazine ring is responsible for the reduction processes observed at negative potentials.[7] Conversely, the amidoxime group undergoes oxidation at positive potentials.[1] One of the anodic reactions, the oxidation of the amine group, has been observed to be a reversible, single-electron process.[2] Other oxidation steps are irreversible, including a main, well-defined oxidation peak and a broader, less-defined peak.[2] The reduction of the pyrazine ring also appears to be an irreversible process.[7]

The presence of a protic solvent like methanol (B129727) can significantly alter the cyclic voltammogram, suggesting the involvement of proton transfer steps in the electrochemical mechanism.[2][3][8] This is particularly relevant for understanding its behavior in biological systems.

Quantitative Data Summary

The electrochemical data for this compound, as determined by cyclic voltammetry in an acetonitrile solution, are summarized below. These values provide a quantitative basis for understanding the redox potentials of the various electron transfer steps.

Electrochemical Process Peak Potential (E) Potential vs. SCE (V) Characteristics
Anodic Scan (Oxidation)
Oxidation 1 (OX1)Epa+0.898Reversible
Oxidation 2 (OX2)Epa+1.289Broad, ill-defined
Oxidation 3 (OX3)Epa+1.579Main, well-defined
Cathodic Scan (Reduction)
Reduction 1 (RED1)Epc+0.840Reversible
Reduction of Pyrazine Ring (RED1Py)Epc-2.203Irreversible
Reduction of Pyrazine Ring (RED2Py)Epc-2.570Irreversible

Reference:[2]

Experimental Protocol: Cyclic Voltammetry of this compound

This protocol outlines the procedure for performing cyclic voltammetry on this compound to reproduce the electrochemical data presented.

1. Materials and Reagents:

  • This compound (PAOX)

  • Acetonitrile (CH₃CN), anhydrous, electrochemical grade

  • Tetrabutylammonium perchlorate (B79767) (TBP) or other suitable supporting electrolyte

  • Argon or Nitrogen gas, high purity

  • Polishing materials: alumina (B75360) slurry (0.05 µm), polishing pads

2. Equipment:

  • Potentiostat/Galvanostat with cyclic voltammetry software

  • Three-electrode electrochemical cell[6]

  • Working Electrode: Platinum (Pt) or Glassy Carbon (GC) disk electrode[7]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode[9]

  • Counter (Auxiliary) Electrode: Platinum wire or gauze[9]

  • Volumetric flasks and pipettes

  • Ultrasonic bath

3. Solution Preparation:

  • Electrolyte Solution (0.1 M TBP in Acetonitrile): Accurately weigh the required amount of TBP and dissolve it in anhydrous acetonitrile in a volumetric flask to achieve a final concentration of 0.1 M. Sonicate briefly to ensure complete dissolution. This solution serves as the blank and the solvent for the analyte.[2]

  • Analyte Solution (1 mM PAOX): Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount in the prepared 0.1 M TBP/acetonitrile electrolyte solution.[1][2]

4. Electrode Preparation:

  • Working Electrode Polishing: Before each experiment, polish the working electrode surface to a mirror finish using alumina slurry on a polishing pad.[6]

  • Cleaning: After polishing, rinse the electrode thoroughly with deionized water, followed by acetonitrile. Dry the electrode completely before use.

  • Pre-treatment (for GC electrodes): It may be necessary to electrochemically pre-treat the glassy carbon electrode by cycling the potential in the electrolyte solution until a stable, featureless baseline is obtained.[6]

5. Experimental Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

  • Deoxygenation: Add the electrolyte solution (blank) to the cell and purge with high-purity argon or nitrogen for 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.

  • Blank Scan: Record a cyclic voltammogram of the electrolyte solution to establish the potential window and to ensure there are no interfering impurities.

  • Analyte Measurement: Replace the blank solution with the 1 mM PAOX analyte solution. Deoxygenate the solution as described in step 5.2.

  • Data Acquisition: Record the cyclic voltammogram of the PAOX solution. A typical scan rate is 100 mV/s.[1][2] The potential range should be set to encompass the oxidation and reduction peaks of interest (e.g., from +2.0 V to -2.8 V).

  • Data Analysis: Identify and record the anodic and cathodic peak potentials and currents from the resulting voltammogram.

Visualizations

Experimental Workflow

experimental_workflow cluster_exp 2. CV Measurement cluster_analysis 3. Analysis prep Preparation exp Experiment sol_prep Solution Preparation (1 mM PAOX in 0.1 M TBP/ACN) elec_prep Working Electrode Polishing & Cleaning analysis Data Analysis cell_setup Cell Assembly (WE, RE, CE) deoxygenate Deoxygenate with Ar/N2 cell_setup->deoxygenate blank_cv Run Blank CV (Electrolyte only) deoxygenate->blank_cv analyte_cv Run Analyte CV blank_cv->analyte_cv data_analysis Identify Peak Potentials (Epa, Epc) analyte_cv->data_analysis

Caption: Cyclic Voltammetry Experimental Workflow.

Proposed Redox Mechanism of this compound

redox_mechanism paox This compound (PAOX) ox1 Oxidation (OX1, reversible) -e⁻ paox->ox1 Amine Oxidation ox2 Oxidation (OX2, irreversible) -e⁻, -H⁺ paox->ox2 Amidoxime Oxidation ox3 Oxidation (OX3, irreversible) -e⁻ paox->ox3 Further Oxidation red1 Reduction (RED1Py, irreversible) +e⁻, +H⁺ paox->red1 Pyrazine Ring Reduction paox_radical_cation PAOX Radical Cation ox1->paox_radical_cation paox_radical_cation->ox1 ox_product1 Oxidized Product 1 ox2->ox_product1 ox_product2 Oxidized Product 2 ox3->ox_product2 red_intermediate Reduced Intermediate red1->red_intermediate red2 Reduction (RED2Py, irreversible) +e⁻, +H⁺ red_intermediate->red2 red_product Final Reduced Product red2->red_product

Caption: Proposed Redox Pathways of PAOX.

References

Troubleshooting & Optimization

optimizing reaction conditions for high yield Pyrazine-2-amidoxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of Pyrazine-2-amidoxime. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to facilitate high-yield synthesis.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low Reaction Yield

Q: My final yield of this compound is lower than the expected 63-93% range. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the purity of your starting material, Pyrazine-2-carbonitrile. Impurities can lead to side reactions. The hydroxylamine (B1172632) hydrochloride should be of good quality and stored in a dry environment, as it can degrade in the presence of moisture. The base, such as triethylamine (B128534), should be pure and dry.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or moderately increasing the temperature.

  • Suboptimal Reaction Conditions: The choice of base and solvent can significantly impact the yield. While triethylamine in ethanol (B145695) is a common choice, switching to a different base or solvent system might be beneficial for your specific setup. Refer to the data table below for a comparison of different conditions.

  • Work-up and Purification Losses: Product can be lost during the work-up and purification steps. Ensure the precipitation of the product is complete by using ice-cold water. During recrystallization, avoid using an excessive amount of solvent, as this can lead to a lower recovery of the final product.

Side Product Formation

Q: I observe multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A: The formation of multiple products is a common challenge. Potential side reactions include:

  • Hydrolysis of Nitrile: The starting material, Pyrazine-2-carbonitrile, can undergo hydrolysis to form Pyrazine-2-carboxamide, especially if there is an excess of water in the reaction mixture and prolonged heating. To avoid this, use anhydrous solvents and store reagents appropriately.

  • Formation of Imidazole (B134444) Byproducts: In some pyrazine (B50134) syntheses, imidazole derivatives can form as byproducts.[1] This is often due to impurities in the starting materials or non-optimized reaction conditions.

  • Dimeric Byproducts: The amidoxime (B1450833) product itself can sometimes undergo further reactions to form dimeric species.

To minimize side product formation, ensure the purity of your starting materials, use anhydrous solvents where specified, and carefully control the reaction temperature. If side products are still observed, purification by column chromatography may be necessary.

Product Purification Issues

Q: I am having difficulty purifying the this compound by recrystallization. What are the best practices?

A: If you are facing challenges with recrystallization, consider the following:

  • Solvent Selection: The choice of solvent is critical. For this compound, ethanol, water, or a mixture of ethanol and water are often suitable. You may need to perform small-scale solubility tests to find the optimal solvent or solvent pair. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Inducing Crystallization: If the product oils out or remains in solution, you can try to induce crystallization by "seeding" the solution with a previously obtained pure crystal or by gently scratching the inside of the flask with a glass rod at the liquid's surface.

  • Alternative Purification: If recrystallization is ineffective, flash column chromatography is a reliable alternative. A silica (B1680970) gel column with an eluent system such as ethyl acetate/hexanes or dichloromethane/methanol can be used to separate the product from impurities.

Data Presentation: Reaction Condition Optimization

The following table summarizes how different reaction parameters can influence the yield of this compound. This data is compiled from various reported syntheses of pyrazine-based amidoximes.[2]

ParameterConditionReagentsReaction TimeTypical Yield (%)
Standard Refluxing EthanolHydroxylamine HCl, Triethylamine18 hours75-93%
Standard Refluxing EthanolHydroxylamine HCl, Sodium Carbonate24 hours65-80%
Green Water at Room Temp.Hydroxylamine HCl, Triethylamine6 hours70-85%
Microwave Microwave IrradiationHydroxylamine HCl, Base5-15 minutes65-81%

Experimental Protocols

The most common and reliable method for synthesizing this compound is from Pyrazine-2-carbonitrile.

Key Synthesis Reaction

Pyrazine-2-carbonitrile + Hydroxylamine → this compound

Detailed Experimental Protocol: Synthesis from Pyrazine-2-carbonitrile

This protocol details the synthesis of this compound using hydroxylamine hydrochloride and triethylamine in an ethanol solution.

Materials:

  • Pyrazine-2-carbonitrile

  • Hydroxylamine hydrochloride

  • Triethylamine

  • Absolute Ethanol

  • Distilled Water (ice-cold)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC plates and chamber

  • Filtration apparatus (Büchner funnel and flask)

  • Recrystallization dishes

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.5 g (0.1 mol) of Pyrazine-2-carbonitrile in 100 mL of absolute ethanol.

  • Add 10.4 g (0.15 mol) of hydroxylamine hydrochloride to the solution.

  • To this stirred mixture, slowly add 16.2 g (0.16 mol) of triethylamine.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 18 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane 1:1) until the spot corresponding to Pyrazine-2-carbonitrile has disappeared.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 200 mL of ice-cold distilled water to precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure, crystalline this compound.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Pyrazine-2-carbonitrile in Ethanol start->dissolve add_reagents Add Hydroxylamine HCl and Triethylamine dissolve->add_reagents reflux Reflux for 18h add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Concentrate, and Precipitate in Water monitor->workup Reaction Complete filter Filter and Wash Solid workup->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Final Product recrystallize->dry end End dry->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_low_yield Low Yield cluster_impurities Impure Product (Multiple TLC Spots) problem Problem Encountered check_reagents Verify Reagent Purity problem->check_reagents Low Yield extend_reaction Extend Reaction Time or Increase Temperature problem->extend_reaction Low Yield optimize_conditions Optimize Base/Solvent problem->optimize_conditions Low Yield purify_sm Purify Starting Material problem->purify_sm Impure Product control_temp Ensure Strict Temperature Control problem->control_temp Impure Product column_chrom Perform Column Chromatography problem->column_chrom Impure Product

Caption: A diagram outlining the logical steps for troubleshooting common synthesis problems.

References

Technical Support Center: Purification of Pyrazine-2-amidoxime by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pyrazine-2-amidoxime via recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?

A1: Based on available solubility data, a good starting point for solvent screening would be polar aprotic solvents like DMF and DMSO, where this compound exhibits higher solubility. For a single-solvent recrystallization, a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be ideal. Ethanol (B145695) shows low solubility at room temperature and could be a candidate for a single-solvent system, likely with heating. A mixed-solvent system, such as acetonitrile-tetrahydropyran, has also been successfully used for diffusion crystallization.[1][2]

Q2: What is the thermal stability of this compound, and how does it impact recrystallization?

A2: Thermogravimetric analysis has shown that this compound is thermally stable up to approximately 170°C, above which it begins to decompose.[2] This is a critical consideration during recrystallization. When heating a solution to dissolve the compound, the temperature should be kept well below 170°C to avoid degradation of the product.

Q3: Are there any known incompatibilities of this compound with common solvents?

A3: While extensive compatibility data is not available, the compound has been successfully dissolved in acetonitrile (B52724), ethanol, DMF, DMSO, and water for various analyses.[1][2][3] No adverse reactions with these common laboratory solvents have been reported in the provided literature. However, as with any experiment, it is good practice to perform small-scale tests to ensure no unexpected reactions occur.

Q4: Can I use water for the recrystallization of this compound?

A4: this compound has very low solubility in PBS (pH 7.2) at 0.1 mg/mL.[1] While its solubility in pure water at elevated temperatures is not specified in the available literature, water could potentially be used as an anti-solvent in a mixed-solvent system with a more soluble solvent like ethanol or acetonitrile. A direct recrystallization from water is unlikely to be efficient due to its low solubility.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
This compound does not dissolve, even with heating. 1. The chosen solvent is inappropriate. 2. The amount of solvent is insufficient.1. Select a different solvent. Refer to the solubility data table below. Consider solvents like DMF or DMSO for higher solubility. 2. Add a small amount of additional solvent incrementally until the solid dissolves. Avoid adding a large excess, which will hinder crystallization upon cooling.
No crystals form upon cooling. 1. Too much solvent was used. 2. The cooling process is too rapid. 3. The solution is not supersaturated.1. Evaporate some of the solvent to increase the concentration of the compound and allow the solution to cool again. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath. 3. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.
The product "oils out" instead of forming crystals. 1. The melting point of the compound is lower than the boiling point of the solvent, and the solution is supersaturated at a temperature above the melting point. 2. High impurity levels are present.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider pre-purification by another method, such as column chromatography, to remove impurities that may be interfering with crystallization.
The recovered yield is very low. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. The solution was not cooled sufficiently. 3. Crystals were lost during filtration.1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. 3. Use a pre-wetted filter paper with the cold recrystallization solvent before filtering to prevent the solution from passing through too quickly. Wash the collected crystals with a minimal amount of cold solvent.
The purified crystals are discolored. 1. Colored impurities are present in the starting material.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (at Room Temperature)Notes
Dimethylformamide (DMF)30 mg/mLHigh solubility.
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mLHigh solubility.
Ethanol0.2 mg/mLLow solubility.
Phosphate-Buffered Saline (PBS, pH 7.2)0.1 mg/mLVery low solubility.
AcetonitrileSoluble, used for diffusion crystallization.Quantitative data at various temperatures is not readily available.[2]
Tetrahydropyran (B127337)Used as an anti-solvent.Assumed to be poorly soluble.[2]

Note: The quantitative solubility data for this compound is limited. The information provided is based on available product data sheets and literature. Further experimental determination of solubility at different temperatures is recommended for process optimization.

Experimental Protocols

Method 1: Diffusion Crystallization

This method has been successfully used to obtain X-ray quality crystals of this compound.[2]

Materials:

  • This compound

  • Acetonitrile (MeCN)

  • Tetrahydropyran (THP)

  • Small vial or test tube

  • Larger beaker or jar

Procedure:

  • Dissolve approximately 2 mg of this compound in 1 mL of acetonitrile in a small vial.

  • Carefully layer 2.5 mL of tetrahydropyran (the anti-solvent) on top of the acetonitrile solution. This can be done by slowly adding the THP down the side of the vial to minimize mixing.

  • Seal the container to create a closed system.

  • Allow the setup to stand undisturbed at room temperature.

  • Crystals will form at the interface of the two solvents over a period of several days to two weeks as the solvents slowly diffuse into one another.

  • Once a sufficient amount of crystals has formed, carefully collect them by filtration and wash with a small amount of cold tetrahydropyran.

  • Dry the crystals under vacuum.

Method 2: Generalized Single-Solvent Recrystallization

This is a general procedure based on standard recrystallization techniques, adapted for this compound based on its known properties. Ethanol is suggested as a starting solvent for this procedure due to its low room-temperature solubility.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate) with temperature control

  • Filter paper and funnel

  • Buchner funnel and vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Gently heat the mixture with stirring. Crucially, do not exceed 170°C to prevent decomposition. [2]

  • Add more ethanol in small portions until the solid completely dissolves.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration. To do this, pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve this compound in hot solvent start->dissolve cool Cool solution to induce crystallization dissolve->cool crystals_form Crystals form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Product 'oils out'? crystals_form->oiling_out Yes collect Collect crystals via filtration low_yield Low Yield? collect->low_yield troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oiling_out->collect No handle_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly oiling_out->handle_oil Yes handle_oil->cool troubleshoot_yield Troubleshoot: - Concentrate mother liquor - Ensure complete cooling low_yield->troubleshoot_yield Yes end Pure Crystals low_yield->end No troubleshoot_yield->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude This compound add_solvent Add minimum amount of hot solvent to dissolve start->add_solvent hot_filtration Hot filtration (if insoluble impurities exist) add_solvent->hot_filtration cool_solution Slowly cool filtrate to room temperature hot_filtration->cool_solution Yes/No ice_bath Cool in ice bath cool_solution->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash crystals with ice-cold solvent vacuum_filtration->wash_crystals dry_crystals Dry purified crystals wash_crystals->dry_crystals end End: Pure This compound dry_crystals->end

Caption: Experimental workflow for single-solvent recrystallization.

References

troubleshooting common side reactions in Pyrazine-2-amidoxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazine-2-amidoxime.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q: I am experiencing a low yield or no formation of my desired this compound product. What are the potential causes and how can I improve the yield?

A: Low yields in this compound synthesis can arise from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (Pyrazine-2-carbonitrile) is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. An excess of hydroxylamine (B1172632) can also help drive the reaction to completion.[1]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.

    • Solution: The reaction is typically performed at room temperature or with gentle heating (e.g., refluxing ethanol (B145695) or methanol).[1] If the reaction is sluggish at room temperature, gradually increase the heat and monitor for product formation and potential byproduct formation by TLC.

  • Improper Base Concentration: The amount of base used to liberate free hydroxylamine from its salt is crucial.

    • Solution: When using hydroxylamine hydrochloride, a base such as triethylamine (B128534) or sodium carbonate is required to generate the free hydroxylamine nucleophile.[1] Ensure that at least a stoichiometric amount of base relative to hydroxylamine hydrochloride is used. An excess of a mild base is generally well-tolerated.

  • Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.

    • Solution: Ensure the purity of Pyrazine-2-carbonitrile and hydroxylamine. If necessary, purify the starting materials before use.

Issue 2: Presence of Significant Side Products

Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A: The most common side product in the synthesis of amidoximes from nitriles is the corresponding amide, in this case, Pyrazine-2-carboxamide.[2] This occurs through the hydrolysis of the nitrile starting material or the amidoxime (B1450833) product.

  • Formation of Pyrazine-2-carboxamide:

    • Cause: This side product can form from the hydrolysis of the starting nitrile or the product amidoxime, especially in the presence of water and elevated temperatures. Some studies suggest that the amide can also be an unexpected byproduct of the reaction between the nitrile and hydroxylamine itself.[2]

    • Prevention:

      • Anhydrous Conditions: While some methods use aqueous hydroxylamine[1], if amide formation is a significant issue, consider using anhydrous solvents and freshly prepared free hydroxylamine.

      • Temperature Control: Avoid excessive heating, as it can promote hydrolysis.

      • Alternative Reagents: Using free hydroxylamine (if available and stable) instead of its hydrochloride salt can sometimes reduce side reactions by eliminating the need for a base that might also promote hydrolysis.

Issue 3: Difficulty in Product Purification

Q: I am having trouble isolating pure this compound from the reaction mixture. What are the recommended purification methods?

A: Purification of this compound typically involves removing unreacted starting materials, the amide byproduct, and inorganic salts.

  • Recrystallization: This is a common and effective method for purifying solid this compound.

    • Recommended Solvents: Common solvents for recrystallization include ethanol, methanol, or mixtures such as hexane (B92381)/ethyl acetate (B1210297). The ideal solvent system should dissolve the crude product at an elevated temperature and allow for the crystallization of the pure compound upon cooling, leaving impurities in the mother liquor.

  • Column Chromatography: For complex mixtures or to achieve very high purity, flash column chromatography can be employed.

    • Stationary Phase: Silica (B1680970) gel is a common choice.

    • Mobile Phase: A gradient of hexane and ethyl acetate is often effective for separating the more polar this compound from the less polar Pyrazine-2-carbonitrile and other non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time for the synthesis of this compound?

A1: The reaction time can vary significantly depending on the specific conditions, ranging from a few hours to overnight (e.g., 18 hours).[1] It is highly recommended to monitor the reaction's progress by TLC to determine the optimal reaction time for your specific setup.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (Pyrazine-2-carbonitrile), the product (this compound), and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q3: Is it better to use hydroxylamine hydrochloride with a base or free hydroxylamine?

A3: Both methods are widely used. Using hydroxylamine hydrochloride with a base like triethylamine or sodium carbonate is common as hydroxylamine hydrochloride is more stable and readily available.[1] This method allows for the in situ generation of hydroxylamine.[1] Using an aqueous solution of hydroxylamine may not require a base and can sometimes lead to shorter reaction times.[1] The choice may depend on the specific substrate and the propensity for side reactions in your system.

Q4: What is the expected yield for this synthesis?

A4: Yields for the synthesis of amidoximes from nitriles can be quite good, often ranging from 60% to over 90%, depending on the substrate and reaction conditions.[1] For pyrazine-based amidoximes, yields in the range of 63-93% have been reported.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for Amidoxime Synthesis from Nitriles.

Starting NitrileReagentsSolventTemperatureTime (h)Yield (%)Reference
Aromatic NitrilesHydroxylamine hydrochloride, Sodium carbonateEthanolRefluxSeveralUp to 98[1]
Aliphatic NitrilesAqueous Hydroxylamine--Shorter-[1]
Various NitrilesHydroxylamine, Ultrasonic irradiationSolvent-free-Short70-85[1]
Pyrazine DerivativesHydroxylamine--1863-93[1]
ImidoylbenzotriazolesHydroxylamine, Microwave irradiation--0.08-0.2565-81[1]

Experimental Protocols

Key Experiment: Synthesis of this compound from Pyrazine-2-carbonitrile

Objective: To synthesize this compound from Pyrazine-2-carbonitrile and hydroxylamine hydrochloride.

Materials:

  • Pyrazine-2-carbonitrile

  • Hydroxylamine hydrochloride

  • Triethylamine or Sodium Carbonate

  • Ethanol or Methanol

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • TLC plates (silica gel 60 F254)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Pyrazine-2-carbonitrile (1.0 eq) in ethanol or methanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 - 2.0 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 - 2.0 eq) or the portion-wise addition of sodium carbonate (1.5 - 2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 6-18 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting nitrile on TLC), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

  • Characterization: Characterize the purified this compound by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and melting point).

Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound check_tlc Monitor Reaction by TLC start->check_tlc improper_base Improper Base Concentration start->improper_base reagent_purity Poor Reagent Purity start->reagent_purity incomplete_reaction Incomplete Reaction: Unreacted Starting Material check_tlc->incomplete_reaction Starting Material Present suboptimal_temp Suboptimal Temperature check_tlc->suboptimal_temp Slow Reaction extend_time Action: - Extend Reaction Time - Increase Temperature Slightly - Add Excess Hydroxylamine incomplete_reaction->extend_time end Improved Yield extend_time->end adjust_temp Action: - Optimize Temperature (Gentle Heating) suboptimal_temp->adjust_temp adjust_temp->end adjust_base Action: - Ensure Stoichiometric Amount of Base improper_base->adjust_base adjust_base->end purify_reagents Action: - Purify Starting Materials reagent_purity->purify_reagents purify_reagents->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Side_Product_Mitigation start Significant Side Product (Pyrazine-2-carboxamide) cause_hydrolysis Cause: Hydrolysis of Nitrile or Amidoxime start->cause_hydrolysis prevention_strategy Prevention Strategies cause_hydrolysis->prevention_strategy anhydrous_conditions Use Anhydrous Conditions prevention_strategy->anhydrous_conditions Option 1 control_temp Control Temperature (Avoid Excessive Heat) prevention_strategy->control_temp Option 2 alternative_reagent Consider Alternative Reagents (e.g., Free Hydroxylamine) prevention_strategy->alternative_reagent Option 3 end Minimized Side Product Formation anhydrous_conditions->end control_temp->end alternative_reagent->end

Caption: Mitigation strategies for the formation of Pyrazine-2-carboxamide byproduct.

References

identification of impurities in Pyrazine-2-amidoxime by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazine-2-amidoxime

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in this compound by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can originate from the synthetic route or degradation. Common impurities may include:

  • Pyrazine-2-carbonitrile: The starting material for the synthesis of this compound, which involves the reaction of the nitrile with hydroxylamine.[1]

  • Pyrazine-2-carboxylic acid: Can be formed through the hydrolysis of the amidoxime (B1450833) or the starting nitrile under certain pH conditions.[2]

  • Unreacted starting materials and reagents: Depending on the specific synthetic pathway, residual reagents may be present.

  • Degradation products: Thermal decomposition of this compound can lead to the loss of the amidoxime group and formation of other pyrazine (B50134) species.[3][4]

Q2: What is a typical starting point for developing an HPLC method for this compound?

A2: A good starting point is a reversed-phase HPLC method. Given the polar and basic nature of the pyrazine ring, a C18 column is often suitable. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution is often necessary to separate impurities with a wide range of polarities.

Q3: Which NMR solvent is recommended for this compound and its impurities?

A3: Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable solvent for this compound as it readily dissolves the compound and allows for the observation of exchangeable protons (from -OH and -NH2 groups).[2] Deuterated methanol (CD3OD) or chloroform (B151607) (CDCl3) could also be used, but exchangeable protons may be broadened or exchanged with the solvent.

Q4: Can I distinguish between this compound and its potential impurity, Pyrazine-2-carboxylic acid, by ¹H NMR?

A4: Yes. While the signals from the pyrazine ring protons might be in similar regions, the key difference will be the signals from the functional groups. This compound will show distinct signals for the -NH2 and -OH protons of the amidoxime group.[2] Pyrazine-2-carboxylic acid will show a characteristic broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm), which would be absent in the amidoxime spectrum.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Solution
Peak Tailing for the Main Analyte Peak Secondary interactions between the basic pyrazine nitrogen atoms and residual acidic silanol (B1196071) groups on the HPLC column packing.1. Lower the pH of the mobile phase: Use a buffer to maintain a pH around 2.5-3.5 to protonate the silanols and reduce interaction. 2. Add a competing base: Incorporate a small amount of an additive like triethylamine (B128534) (TEA) into the mobile phase. 3. Use a modern, end-capped column: These columns have fewer exposed silanol groups.
Poor Resolution Between Impurity Peaks The selected column or mobile phase does not provide adequate selectivity for the impurities.1. Optimize the mobile phase: Adjust the organic solvent (e.g., switch from acetonitrile to methanol) or the buffer pH. 2. Change the column: Select a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to alter selectivity.[5] 3. Adjust the temperature: Lowering or raising the column temperature can sometimes improve the separation of closely eluting peaks.
High Backpressure Blockage in the HPLC system, commonly at the column inlet frit. This can be caused by precipitated buffer salts or particulate matter from the sample.1. Filter all samples and mobile phases: Use a 0.45 µm or 0.22 µm filter. 2. Ensure buffer solubility: Never mix high concentrations of buffer with high percentages of organic solvent where it might precipitate. 3. Troubleshoot the blockage: Systematically remove components (column, guard column) to identify the source of the high pressure. If the column is blocked, try back-flushing it at a low flow rate.[6]
Inconsistent Retention Times The mobile phase composition is not stable, or the column is not properly equilibrated. Temperature fluctuations can also be a cause.1. Properly mix and degas the mobile phase: Ensure the mobile phase components are miscible and thoroughly degassed to prevent bubble formation.[7] 2. Equilibrate the column: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting the analysis. 3. Use a column thermostat: Maintain a constant column temperature to ensure reproducible chromatography.
NMR Troubleshooting
Problem Potential Cause Solution
Broad Peaks, Especially for -OH and -NH₂ Protons Chemical exchange of labile protons with trace amounts of water in the NMR solvent or with each other.1. Use high-purity deuterated solvent: Ensure the DMSO-d6 is dry and of high quality. 2. Perform the analysis at low temperature: Lowering the temperature can slow down the exchange rate, resulting in sharper peaks.
Difficulty Identifying Impurity Signals Impurity signals are very small and buried in the baseline noise.1. Increase the number of scans: Acquire more transients to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans. 2. Use a higher-field NMR spectrometer: A stronger magnet will provide better signal dispersion and sensitivity. 3. Concentrate the sample: If possible, use a more concentrated sample. However, be mindful of potential solubility issues or peak broadening at very high concentrations.
Overlapping Signals in the Aromatic Region The chemical shifts of the pyrazine ring protons for the main compound and impurities are very similar.1. Use a higher-field NMR spectrometer: This will increase the separation (in Hz) between the peaks. 2. Perform 2D NMR experiments: A 2D COSY experiment can help identify which protons are coupled to each other, while a 2D HSQC/HMBC can correlate protons to their attached carbons, aiding in the definitive assignment of signals even in crowded regions.[8]

Experimental Protocols & Data

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point and should be optimized for your specific instrument and impurity profile.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: ¹H NMR for Structural Identification
  • Instrumentation: 700 MHz NMR Spectrometer.

  • Solvent: DMSO-d6.

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or the bulk sample in ~0.6 mL of DMSO-d6.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve good signal-to-noise.

    • If necessary, acquire 2D spectra (COSY, HSQC, HMBC) to aid in complete structural elucidation.

  • Referencing: Chemical shifts are reported in ppm relative to the residual solvent signal of DMSO-d6 (δ ~2.50 ppm).[2]

Data Presentation

Table 1: ¹H NMR Data for this compound Data obtained in DMSO-d6 at 700 MHz.[2]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H(3)9.07s
H(5)8.50d
H(6)8.66d
-NH₂6.48s (br)
-OH10.25s (br)

Table 2: Hypothetical HPLC and NMR Data for Potential Impurities This data is illustrative and serves as an example of how results would be tabulated.

Impurity IDExpected RRT¹Potential StructureKey ¹H NMR Signal (DMSO-d6, δ ppm)
IMP-1~0.85Pyrazine-2-carbonitrileAbsence of -NH₂ and -OH signals. Aromatic protons shifted slightly downfield compared to the parent.
IMP-2~0.60Pyrazine-2-carboxylic acidAbsence of -NH₂ and -OH signals. Presence of a very broad -COOH signal > 10 ppm.

¹RRT: Relative Retention Time with respect to the this compound peak.

Visualized Workflows

impurity_identification_workflow start Bulk Drug Substance (this compound) hplc_analysis HPLC Impurity Profiling start->hplc_analysis peak_detection Detect & Quantify Impurities (Compare to Reference Standard) hplc_analysis->peak_detection decision Impurity > Threshold? peak_detection->decision isolate Isolate Impurity (e.g., Preparative HPLC) decision->isolate Yes end Routine Quality Control decision->end No nmr_analysis NMR Analysis (¹H, ¹³C, 2D NMR) isolate->nmr_analysis ms_analysis Mass Spectrometry (for Molecular Weight) isolate->ms_analysis elucidation Structure Elucidation nmr_analysis->elucidation ms_analysis->elucidation report Report & Characterize Impurity elucidation->report hplc_troubleshooting_tree problem Problem: High System Backpressure q1 Disconnect column. Is pressure still high? problem->q1 cause1 Cause: Blockage in system tubing, injector, or in-line filter. q1->cause1 Yes q2 Reconnect column, remove guard. Is pressure high? q1->q2 No sol1 Solution: Systematically check and flush components from detector backwards. cause1->sol1 cause2 Cause: Blocked analytical column (likely inlet frit). q2->cause2 Yes cause3 Cause: Blocked guard column. q2->cause3 No sol2 Solution: 1. Back-flush the column. 2. If persists, replace inlet frit. 3. Replace column if necessary. cause2->sol2 sol3 Solution: Replace the guard column. cause3->sol3

References

Technical Support Center: Pyrazine-2-amidoxime Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazine-2-amidoxime. The focus is on addressing challenges related to its solubility in the context of biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the recommended solvents?

A1: this compound is known to have limited solubility in aqueous solutions. The recommended starting point is to use organic solvents for creating stock solutions, which can then be diluted into your aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are effective solvents for this compound.[1] For aqueous buffers like PBS (pH 7.2), its solubility is significantly lower.[1]

Q2: What is the maximum concentration of this compound I can achieve in common solvents?

A2: The solubility of this compound varies significantly between solvents. Below is a summary of its reported solubility in commonly used laboratory solvents.

SolventSolubility
DMF30 mg/mL[1]
DMSO30 mg/mL[1]
Water2 mg/mL (requires ultrasonic and warming to 60°C)[2]
Ethanol0.2 mg/mL[1]
PBS (pH 7.2)0.1 mg/mL[1]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds.[3] Here are several strategies to mitigate this:

  • Optimize the Dilution Protocol: It is preferable to mix DMSO stock dilutions directly with the complete assay media rather than preparing an intermediate aqueous solution.[3] The components of the assay media, such as proteins or lipids, can help to keep the compound in solution.[3]

  • Reduce the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, as high concentrations can be toxic to cells and may affect enzyme activity. Typically, a final DMSO concentration of less than 1% is recommended.

  • Use a Co-solvent System: The addition of a co-solvent to your aqueous buffer can increase the solubility of your compound.[4]

  • pH Adjustment: The solubility of a compound can be pH-dependent. If your compound has ionizable groups, adjusting the pH of your buffer may improve its solubility.

Q4: Can I use methods other than co-solvents to improve the solubility of this compound for my experiments?

A4: Yes, several other formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:

  • Solid Dispersions: The drug can be dispersed in a polymer matrix to improve solubility and dissolution.[5]

  • Nanotechnology: Reducing the particle size to the nanoscale can increase the surface area and, consequently, the dissolution rate.[6][7]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[5]

The choice of method will depend on the specific requirements of your biological assay.

Experimental Protocols

Protocol for Solubilizing this compound using a DMSO Co-solvent System

This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution into an aqueous buffer for a biological assay.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, high-purity water or aqueous assay buffer

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on the final desired concentration in your assay, you may need to perform serial dilutions of your DMSO stock solution.

    • Perform these dilutions using anhydrous DMSO to maintain the compound's solubility.

  • Dilute into Aqueous Assay Buffer:

    • Add a small volume of the DMSO stock solution (or intermediate dilution) to your pre-warmed aqueous assay buffer. It is crucial to add the DMSO stock to the buffer, not the other way around.

    • The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤ 1%).

    • Immediately after adding the DMSO stock, vortex the solution to ensure rapid and uniform mixing. This minimizes the risk of precipitation.

  • Final Preparation and Use:

    • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy or contains visible particles, the solubility limit in the final buffer has been exceeded. In this case, you will need to adjust the final concentration of this compound or the percentage of DMSO.

    • Use the freshly prepared solution in your biological assay without delay.

Visualizations

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

ExperimentalWorkflow start Start: Solubilize This compound weigh_compound 1. Weigh solid This compound start->weigh_compound add_dmso 2. Add anhydrous DMSO to create stock solution weigh_compound->add_dmso dissolve 3. Vortex and/or sonicate to completely dissolve add_dmso->dissolve visual_check1 4. Visually inspect for undissolved particles dissolve->visual_check1 visual_check1->dissolve Particles Present prepare_dilutions 5. Prepare intermediate dilutions in DMSO (if needed) visual_check1->prepare_dilutions Clear Solution dilute_in_buffer 6. Add DMSO stock to aqueous assay buffer (Final DMSO <= 1%) prepare_dilutions->dilute_in_buffer mix 7. Immediately vortex to mix dilute_in_buffer->mix visual_check2 8. Visually inspect for precipitation mix->visual_check2 proceed_assay Proceed with biological assay visual_check2->proceed_assay Clear Solution troubleshoot Troubleshoot: Adjust concentrations or use alternative method visual_check2->troubleshoot Precipitation

Caption: Experimental workflow for solubilizing this compound using a DMSO co-solvent system.

References

stability issues and proper storage conditions for Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability and proper storage of Pyrazine-2-amidoxime (PAOX). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under controlled conditions. It is recommended to store the solid compound at either 4°C for short-term storage or -20°C for long-term storage.[1][2] The container should be tightly sealed to protect it from moisture.[1] Under these conditions, the compound is reported to be stable for at least four years.[2]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are less stable than the solid form and require colder storage temperatures. For short-term storage (up to one month), solutions should be kept at -20°C.[1] For longer-term storage (up to six months), it is recommended to store solutions at -80°C.[1] All solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture.[1]

Q3: What are the primary factors that can affect the stability of this compound?

A3: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can cause thermal decomposition.[3][4]

  • pH: As an amidoxime (B1450833), the compound's stability is likely pH-dependent. Extreme pH values may catalyze hydrolysis.

  • Light: Exposure to UV or visible light may induce photolytic degradation, a common issue for nitrogen-containing heterocyclic compounds.

  • Oxidizing Agents: The amidoxime group can be susceptible to oxidation.

  • Moisture: The presence of water can facilitate hydrolysis.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure and studies on similar compounds, potential degradation pathways for this compound include:

  • Thermal Decomposition: At high temperatures, the molecule can break down, initially losing the pyrazine (B50134) moiety followed by the decomposition of the amidoxime group.

  • Hydrolysis: The amidoxime functional group may hydrolyze, particularly under acidic or basic conditions, to form the corresponding carboxylic acid or other degradation products.

  • Oxidation: The amidoxime group can be oxidized, potentially leading to the formation of nitroso or nitro compounds.

  • Photodegradation: Exposure to light could lead to rearrangements or cleavage of the pyrazine ring or the amidoxime group.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency or concentration over time in solution. Improper storage conditions (temperature too high, exposure to light).Store stock solutions at -80°C for long-term storage or -20°C for short-term storage.[1] Always protect solutions from light by using amber vials or covering them with aluminum foil.
Chemical instability in the chosen solvent or buffer.Assess the compatibility of this compound with your experimental solvent system. If hydrolysis is suspected, consider using aprotic solvents. Ensure the pH of your buffer is in a range where the compound is stable.
Appearance of new peaks in HPLC or LC-MS analysis. Formation of degradation products.Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. Characterize the new peaks using mass spectrometry to understand the degradation pathway.
Contamination of the sample or solvent.Use high-purity solvents and properly cleaned glassware. Run a blank analysis of the solvent to rule out contamination.
Inconsistent experimental results between batches or over time. Inconsistent solution preparation and storage.Standardize your protocols for preparing and storing this compound solutions. It is best practice to use freshly prepared solutions for critical experiments.
Interaction with other components in the experimental system.Evaluate potential interactions with other reagents, excipients, or materials in your assay.

Quantitative Data

Thermal Decomposition Data

Thermogravimetric analysis (TGA) of this compound has shown a two-stage decomposition process.

Decomposition Stage Temperature Range (°C) Mass Loss (%) Attributed to
Stage 1153 - 27082.04Loss of a pyrazine molecule
Stage 2271 - 31613.22Decomposition of the amidoxime group

Data sourced from a study on the thermal decomposition of this compound.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method. This protocol is based on the principles outlined in the ICH Q1A guidelines.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and acetonitrile (B52724) (or other suitable organic solvent)

  • Calibrated pH meter, oven, and photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and a small amount of an organic co-solvent if needed for solubility).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Keep the samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Keep the samples at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Keep the sample at room temperature for a defined period, protected from light.

    • Thermal Degradation: Expose the solid this compound to dry heat in an oven at a temperature below its melting point (e.g., 105°C) for a defined period. Also, expose the stock solution to heat (e.g., 60°C).

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from all degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Use LC-MS to identify the mass of the degradation products to help in their structural elucidation.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Determine the retention times and peak areas of the degradation products.

    • Assess the mass balance to ensure that all degradation products are accounted for.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare PAOX Stock Solution acid Acid Hydrolysis (0.1M & 1M HCl) stock->acid base Base Hydrolysis (0.1M & 1M NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal Stress (Solid & Solution) stock->thermal photo Photostability (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-UV/PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms degradation Calculate % Degradation hplc->degradation pathways Identify Degradation Pathways lcms->pathways method Validate Stability-Indicating Method degradation->method pathways->method

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent Experimental Results storage Improper Storage issue->storage prep Inconsistent Preparation issue->prep stability Compound Instability issue->stability check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) storage->check_storage fresh_prep Use Freshly Prepared Solutions prep->fresh_prep standardize Standardize Protocols prep->standardize validate_stability Perform Stability Assessment (e.g., time-course analysis) stability->validate_stability

Caption: Troubleshooting logic for inconsistent experimental results.

References

challenges in the scale-up synthesis of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Pyrazine-2-amidoxime.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method for synthesizing this compound is the reaction of 2-cyanopyrazine with hydroxylamine (B1172632).[1][2] This reaction is typically performed in a protic solvent like ethanol (B145695) or methanol, often with a base such as triethylamine (B128534) or sodium carbonate to generate free hydroxylamine from its hydrochloride salt.[1]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during the scale-up from laboratory to pilot plant or industrial production include:

  • Exothermic Reaction Control: The reaction between 2-cyanopyrazine and hydroxylamine can be exothermic, posing a risk of thermal runaway on a large scale if not managed properly.

  • Reagent Stability and Handling: Handling large quantities of hydroxylamine requires specific safety protocols due to its potential for decomposition.

  • Side Reaction and Impurity Profile: Increased reaction volume can lead to localized concentration and temperature gradients, potentially increasing the formation of by-products.

  • Product Isolation and Purification: Methods like chromatography that are feasible in the lab are often not practical for large-scale production. Developing a robust crystallization process is crucial.[3]

  • Crystalline Form and Polymorphism: Ensuring consistent formation of the desired crystal structure is important for the final product's properties.[4][5][6]

Q3: What are the potential side reactions in the synthesis of this compound?

A3: Potential side reactions include the formation of pyrazine-2-carboxylic acid through hydrolysis of the nitrile starting material or the amidoxime (B1450833) product, especially during workup. Additionally, unreacted starting materials and intermediates can remain as impurities.

Q4: How can the purity of this compound be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the final product is also a good indicator of purity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield - Incomplete reaction. - Product loss during workup or purification. - Degradation of hydroxylamine.- Monitor reaction progress using TLC or HPLC. - Optimize extraction and crystallization solvents. - Use fresh, high-quality hydroxylamine and ensure proper storage.
Product is an Oil or Gummy Solid - Presence of residual solvent. - Impurities depressing the melting point.- Ensure the product is thoroughly dried under vacuum. - Recrystallize the product from an appropriate solvent system. - Perform a solvent trituration to remove soluble impurities.
Formation of Pyrazine-2-carboxylic Acid Impurity - Hydrolysis of the nitrile or amidoxime.- Minimize the use of aqueous conditions during workup. - Perform the reaction under anhydrous conditions if possible. - Control the pH during workup and isolation.
Dark-colored Product - Decomposition of starting materials or product. - Presence of colored impurities from reagents.- Perform the reaction at a lower temperature.[3] - Use purified reagents. - Consider treating the crude product solution with activated carbon.[3]
Inconsistent Crystal Form - Variations in crystallization solvent, temperature, or cooling rate.- Develop a robust and well-defined crystallization protocol. - Characterize the crystal form using techniques like X-ray diffraction.[4][5][6]

Experimental Protocols

Synthesis of this compound (Laboratory Scale)
  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagent Charging: To a solution of 2-cyanopyrazine (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (1.6 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1 to 48 hours.[1]

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Isolation: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters at Different Scales

Parameter Laboratory Scale (1-10 g) Pilot Scale (1-10 kg)
Reaction Vessel Round-bottom flaskJacketed glass-lined reactor
Agitation Magnetic stirrerMechanical overhead stirrer
Heating/Cooling Heating mantle / Ice bathThermofluid in reactor jacket
Typical Reaction Time 2-24 hours4-36 hours
Typical Yield 70-90%65-85%
Purification Method Recrystallization / Column ChromatographyRecrystallization / Reslurrying

Table 2: Illustrative Impurity Profile

Impurity Typical Level (Lab Scale) Potential Level (Pilot Scale) Control Strategy
2-Cyanopyrazine < 0.5%< 1%Increase reaction time, ensure adequate mixing.
Pyrazine-2-carboxylic acid < 0.2%< 0.8%Minimize water contact, control pH during workup.
Unknown By-products < 1%< 2%Optimize reaction temperature, control reagent addition rate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Reagents Reagents Reaction Reaction Reagents->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Crude_Product Crude_Product Concentration->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Filtration_Drying Filtration_Drying Crystallization->Filtration_Drying Final_Product Final_Product Filtration_Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Low_Yield Low_Yield Start->Low_Yield Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Yes Product_Loss Product_Loss Low_Yield->Product_Loss No Check_TLC_HPLC Check_TLC_HPLC Incomplete_Reaction->Check_TLC_HPLC Optimize_Workup Optimize_Workup Product_Loss->Optimize_Workup

References

overcoming poor yield in the synthesis of Pyrazine-2-amidoxime derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Pyrazine-2-amidoxime derivatives. Poor yields can be a significant impediment in the synthetic workflow, and this guide aims to address common issues encountered during experimentation.

Troubleshooting Guide

This section provides solutions to common problems that can lead to poor yields in the synthesis of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Hydroxylamine (B1172632): Hydroxylamine hydrochloride is more stable but requires a base to generate the free hydroxylamine nucleophile in situ. The free base can be unstable.- Use a fresh bottle of hydroxylamine hydrochloride. - Ensure the base (e.g., triethylamine (B128534), sodium carbonate) is added correctly to liberate the hydroxylamine. Consider using a slight excess of the base. - Alternatively, an aqueous solution of hydroxylamine can be used, which may not require an additional base and can lead to shorter reaction times[1].
2. Low Reactivity of Pyrazine-2-carbonitrile: The electron-withdrawing nature of the pyrazine (B50134) ring can deactivate the nitrile group towards nucleophilic attack.- Increase the reaction temperature. Reactions are often performed at reflux in solvents like ethanol (B145695) or methanol (B129727) to decrease reaction time[1]. - Increase the concentration of hydroxylamine. An excess of hydroxylamine can help drive the reaction to completion. - Consider using microwave-assisted synthesis, which has been shown to significantly shorten reaction times and improve yields in the synthesis of related heterocyclic compounds[2].
3. Incorrect Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate.- Ethanol and methanol are commonly used solvents for this reaction. - For related pyrazine syntheses, tert-amyl alcohol has been shown to give good yields while minimizing byproducts[3].
Presence of Significant Side Products 1. Amide Byproduct Formation: The major side product in the synthesis of amidoximes from electron-deficient nitriles is often the corresponding amide. This is thought to occur from the initial attack of the oxygen atom of hydroxylamine on the nitrile carbon[4].- Use anhydrous solvents. The presence of water can promote the hydrolysis of the nitrile or other intermediates to the amide. - Control the reaction temperature. While higher temperatures can increase the rate of amidoxime (B1450833) formation, they may also favor side reactions. Optimal temperature should be determined experimentally.
2. Dimerization or Other Side Reactions: Under certain conditions, amidoximes can undergo dimerization or other subsequent reactions.- Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that might lead to decomposition or side product formation.
Difficulty in Product Purification 1. Co-elution of Product and Impurities: The desired amidoxime and amide byproduct can have similar polarities, making separation by column chromatography challenging.- For column chromatography, a solvent system of ethyl acetate (B1210297)/hexane (B92381) or dichloromethane/petroleum ether is often effective. Gradient elution may be necessary to achieve good separation. - If column chromatography is ineffective, consider recrystallization.
2. Product is an Oil or Difficult to Crystallize: The crude product may not be a solid, making purification by recrystallization difficult.- Attempt to crystallize the product from a variety of solvents or solvent mixtures. Common solvents for recrystallization of pyrazine derivatives include ethanol or mixtures of hexane and ethyl acetate. - If the free base is an oil, consider converting it to a salt (e.g., hydrochloride) which is often more crystalline.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound?

A1: The most common reasons for low yields are often a combination of factors including the purity and activity of the hydroxylamine, suboptimal reaction conditions (temperature, time, and solvent), and the formation of the amide byproduct, which is a known issue with electron-deficient nitriles like pyrazine-2-carbonitrile[4].

Q2: How can I minimize the formation of the pyrazine-2-carboxamide byproduct?

A2: To minimize the formation of the amide byproduct, it is crucial to use anhydrous reaction conditions. Additionally, carefully optimizing the stoichiometry of the reagents and the reaction temperature can help favor the formation of the desired amidoxime.

Q3: Is it better to use hydroxylamine hydrochloride with a base or an aqueous solution of hydroxylamine?

A3: Both methods are effective. Using hydroxylamine hydrochloride with a base like triethylamine or sodium carbonate is a very common approach. However, using a pre-prepared aqueous solution of hydroxylamine can sometimes lead to shorter reaction times and may not require the addition of a separate base[1]. The choice may depend on the specific derivative being synthesized and should be optimized for your particular case.

Q4: What is a good starting point for optimizing the reaction conditions?

A4: A good starting point is to use a 1.5 to 2-fold excess of hydroxylamine hydrochloride and a slight excess of a base like triethylamine in refluxing ethanol. The reaction can be monitored by TLC. From there, you can explore variations in solvent, temperature, and reaction time to improve the yield.

Q5: Can microwave irradiation be used for this synthesis?

A5: Yes, microwave-assisted synthesis is a promising technique for the synthesis of pyrazine derivatives and other heterocyclic compounds. It often leads to significantly reduced reaction times and can improve yields[2][5]. If you have access to a microwave reactor, it is worth exploring for the synthesis of this compound derivatives.

Experimental Protocols

Synthesis of Pyrazine-2-carbonitrile (Precursor)

The synthesis of the starting material, Pyrazine-2-carbonitrile, is a critical first step. A common method is the cyanation of 2-chloropyrazine (B57796).

Materials:

  • 2-Chloropyrazine

  • Zinc Cyanide (Zn(CN)₂)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-(Di-t-butylphosphino)-1,1'-binaphthyl

  • Zinc dust

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 2 N Ammonium Hydroxide (NH₄OH) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure: [6]

  • In a reaction vessel, combine 2-chloropyrazine (1 mmol), zinc cyanide (0.54 mmol), zinc dust (0.2 mmol), and 2-(di-t-butylphosphino)-1,1'-binaphthyl (0.1 mmol) in DMF (3 ml).

  • Add palladium acetate (0.1 mmol) to the mixture.

  • Heat the reaction mixture rapidly to 110 °C and stir vigorously under a nitrogen atmosphere for 1 hour.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 ml).

  • Wash the organic layer with 2 N NH₄OH solution (25 ml) and then with brine (20 ml).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane eluent to yield Pyrazine-2-carbonitrile.

Synthesis of this compound

This protocol describes the conversion of Pyrazine-2-carbonitrile to this compound.

Materials:

  • Pyrazine-2-carbonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (NEt₃) or Sodium Carbonate (Na₂CO₃)

  • Ethanol or Methanol

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Pyrazine-2-carbonitrile (1.0 eq.) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 - 2.0 eq.) and triethylamine (1.6 - 2.2 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours (the reaction time can range from 1 to 48 hours depending on the specific derivative)[1].

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient).

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of amidoxime synthesis from nitriles, based on literature for related compounds. This data can serve as a guide for optimizing the synthesis of this compound derivatives.

Nitrile Substrate Hydroxylamine Source Base Solvent Temperature Time Yield (%) Reference
Aromatic NitrilesNH₂OH·HClNa₂CO₃EthanolReflux (60-80 °C)Several hoursUp to 98%[1]
Pyrazine DerivativesNH₂OH---18 h63-93%[1]
Aryl NitrilesNH₂OH·HClTriethylamine (1.6 eq)WaterRoom Temp6 hGood
Aliphatic NitrilesAqueous NH₂OHNoneWater-Shorter than HCl saltGood[1]
Various NitrilesNH₂OH·HClZnOSolvent-free140-170 °C5-15 min80-98%
Various NitrilesNH₂OH·HCl-Solvent-free (Ultrasonic)-Short70-85%[1]

Visualizations

Synthesis Workflow

Synthesis_Workflow Start 2-Chloropyrazine Precursor Pyrazine-2-carbonitrile Start->Precursor Cyanation (Zn(CN)2, Pd(OAc)2) Amidoxime This compound Precursor->Amidoxime Amidoximation (NH2OH.HCl, Base) Purification Purification (Crystallization/ Chromatography) Amidoxime->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of This compound Check_Reagents Check Reagent Purity (Hydroxylamine, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Base) Start->Check_Conditions Check_Side_Products Analyze for Side Products (e.g., Amide) Start->Check_Side_Products Optimize_Temp Optimize Temperature (e.g., Reflux, Microwave) Check_Conditions->Optimize_Temp Optimize_Base Optimize Base and Stoichiometry Check_Conditions->Optimize_Base Anhydrous Ensure Anhydrous Conditions Check_Side_Products->Anhydrous Purification_Strategy Adjust Purification Strategy Check_Side_Products->Purification_Strategy Side_Product_Formation Nitrile Pyrazine-2-carbonitrile Attack_N Nucleophilic Attack by Nitrogen Nitrile->Attack_N Attack_O Nucleophilic Attack by Oxygen Nitrile->Attack_O Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Attack_N Hydroxylamine->Attack_O Amidoxime_Intermediate Intermediate Attack_N->Amidoxime_Intermediate Amide_Intermediate Intermediate Attack_O->Amide_Intermediate Amidoxime This compound (Desired Product) Amidoxime_Intermediate->Amidoxime Proton Transfer Amide Pyrazine-2-carboxamide (Side Product) Amide_Intermediate->Amide Rearrangement/ Further Reaction

References

Technical Support Center: HPLC Analysis of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Pyrazine-2-amidoxime, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can affect resolution, sensitivity, and the accuracy of quantification. For this compound, a basic compound, peak tailing in reversed-phase HPLC is often attributed to secondary interactions with the stationary phase. This guide provides a systematic approach to diagnose and resolve this issue.

Is your this compound peak exhibiting tailing?

Follow this step-by-step guide to identify the cause and implement a solution.

Question 1: Have you checked the physicochemical properties of this compound?

Understanding the properties of your analyte is the first step in troubleshooting. This compound is a basic compound. Its behavior in a reversed-phase HPLC system is significantly influenced by its pKa and logP values.

PropertyValueReference
pKa1 2.58 ± 0.08[Journal of Molecular Liquids, 2019, 276: 453-470]
pKa2 4.63 ± 0.02[Journal of Molecular Liquids, 2019, 276: 453-470]
logP -0.85[Journal of Molecular Liquids, 2019, 276: 453-470]

These values indicate that this compound is a hydrophilic compound with two ionization states in the typical HPLC pH range.

Question 2: Is your mobile phase pH appropriate?

The pH of the mobile phase is a critical factor for achieving good peak shape for ionizable compounds.

  • Problem: At a mobile phase pH close to the pKa of this compound (around 2.6 and 4.6), the compound can exist in both ionized and non-ionized forms, leading to peak tailing or broadening. Furthermore, at a mid-range pH (typically > 3), residual silanol (B1196071) groups on the silica-based stationary phase can be deprotonated and negatively charged, leading to strong electrostatic interactions with the protonated basic analyte, causing significant peak tailing.[1][2]

  • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.

    • Low pH Approach: Lowering the mobile phase pH to around 2.0-2.5 will ensure that this compound is fully protonated and the silanol groups on the stationary phase are not ionized. This minimizes secondary ionic interactions.[2]

    • High pH Approach: Alternatively, using a mobile phase with a pH above 8 (if the column is stable at high pH) will deprotonate the analyte, again leading to a single form and potentially better peak shape. However, high pH can degrade standard silica-based columns.

Question 3: Are you using a suitable HPLC column?

The choice of HPLC column can greatly impact peak shape for basic compounds.

  • Problem: Traditional C18 columns often have exposed, acidic silanol groups that can interact with basic analytes like this compound, causing peak tailing.[1]

  • Solution:

    • End-capped Columns: Use a modern, high-purity silica (B1680970) column with good end-capping to minimize the number of free silanol groups.

    • Polar-Embedded Columns: Consider using a column with a polar-embedded stationary phase. These phases provide a water-enriched layer near the silica surface that shields the analyte from interacting with residual silanol groups.

    • Bidentate or Hybrid Silica Columns: These types of columns are more robust and show better peak shape for basic compounds over a wider pH range.

Question 4: Have you considered using mobile phase additives?

Mobile phase additives can be used to mask residual silanol groups and improve peak shape.

  • Problem: Even with an appropriate pH and a good column, some secondary interactions may persist.

  • Solution:

    • Competing Base: Add a small concentration (e.g., 10-25 mM) of a competing base, such as triethylamine (B128534) (TEA) or N,N-dimethyloctylamine, to the mobile phase.[2] These additives are small, basic molecules that preferentially interact with the active silanol sites, reducing their availability to interact with your analyte. Note that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.

    • Buffers: Ensure your mobile phase is adequately buffered to maintain a constant pH. Common buffers for low pH applications include phosphate (B84403) and formate (B1220265). For higher pH, borate (B1201080) or carbonate buffers can be used with appropriate columns.

Question 5: Could instrumental issues be the cause?

Sometimes, the problem lies not with the chemistry but with the HPLC system itself.

  • Problem: Extra-column band broadening can contribute to peak asymmetry. This can be caused by excessive tubing length or diameter, or dead volumes in fittings and connections.

  • Solution:

    • Check Connections: Ensure all fittings are properly tightened to avoid dead volumes.

    • Minimize Tubing: Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the length between the injector, column, and detector to a minimum.

    • Column Frit Blockage: A partially blocked column inlet frit can distort peak shape. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_properties Review Physicochemical Properties (pKa: 2.58, 4.63; logP: -0.85) start->check_properties check_ph Is Mobile Phase pH Optimal? check_properties->check_ph adjust_ph Adjust pH to < 2.5 or > 8 (with appropriate column) check_ph->adjust_ph No check_column Is the Column Suitable for Basic Compounds? check_ph->check_column Yes adjust_ph->check_column solution Peak Tailing Resolved adjust_ph->solution change_column Switch to End-capped, Polar-Embedded, or Hybrid Column check_column->change_column No use_additives Consider Mobile Phase Additives (e.g., TEA, Buffer) check_column->use_additives Yes change_column->use_additives change_column->solution add_modifier Add Competing Base or Increase Buffer Strength use_additives->add_modifier No check_instrument Investigate Instrumental Effects (Dead Volume, Tubing) use_additives->check_instrument Yes add_modifier->check_instrument add_modifier->solution fix_instrument Optimize Connections and Tubing check_instrument->fix_instrument Potential Issue check_instrument->solution No Issue Found fix_instrument->solution

Caption: A flowchart for troubleshooting peak tailing of this compound.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Low pH Analysis

This protocol describes the preparation of a mobile phase at a low pH, suitable for the analysis of this compound on a standard C18 column.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (or Trifluoroacetic acid, TFA)

  • 0.22 µm membrane filter

Procedure:

  • Aqueous Component (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean glass reservoir.

    • Carefully add 1 mL of formic acid to the water to achieve a 0.1% (v/v) concentration. This will result in a pH of approximately 2.7. For a lower pH, a small amount of TFA (e.g., 0.05-0.1%) can be used.

    • Sonicate the solution for 15-20 minutes to degas.

    • Filter the solution through a 0.22 µm membrane filter.

  • Organic Component (Mobile Phase B):

    • Pour 1 L of HPLC-grade acetonitrile into a separate clean glass reservoir.

    • Sonicate for 15-20 minutes to degas.

  • HPLC Gradient:

    • Set up your HPLC system with Mobile Phase A and Mobile Phase B.

    • A typical starting gradient for method development could be 5-95% B over 15 minutes. This should be optimized based on the retention of this compound.

Protocol 2: Using a Competing Base as a Mobile Phase Additive

This protocol details the addition of triethylamine (TEA) to the mobile phase to improve the peak shape of this compound.

Materials:

  • Prepared Mobile Phase A (e.g., 0.1% formic acid in water)

  • Triethylamine (TEA), HPLC grade

Procedure:

  • To 1 L of your prepared aqueous mobile phase (Mobile Phase A), carefully add 1 mL of triethylamine. This will give a final concentration of approximately 0.1% (v/v) or about 10 mM.

  • Mix thoroughly.

  • Re-check the pH of the mobile phase and adjust if necessary using formic acid or another suitable acid. The addition of TEA will increase the pH.

  • Degas the final mobile phase by sonication before use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even at low pH?

A1: Several factors could still be at play:

  • Insufficiently Low pH: Your mobile phase pH might still be too close to the first pKa of this compound (pKa1 ≈ 2.58). Try lowering the pH further, for example, by using a small amount of TFA (e.g., 0.05%).

  • Column Age and Quality: An older column may have lost some of its end-capping, exposing more silanol groups. Also, not all C18 columns are created equal; some have a higher density of residual silanols than others.

  • Metal Contamination: this compound is a known metal chelator. If there is any metal contamination in your sample, HPLC system, or on the column frits, it can lead to peak tailing. Consider using a column with low metal content or flushing your system with a chelating agent like EDTA (ethylenediaminetetraacetic acid).

Q2: Can I use a phosphate buffer for my mobile phase?

A2: Yes, phosphate buffers are excellent for controlling pH in the low to mid-pH range. A 10-20 mM potassium phosphate buffer adjusted to the desired pH (e.g., 2.5) is a good choice. However, be aware that phosphate buffers are prone to precipitation when mixed with high concentrations of acetonitrile. If you are running a gradient with high organic content, a formic acid or ammonium (B1175870) formate buffer might be a better option.

Q3: What is the ideal organic modifier for the analysis of this compound?

A3: Both acetonitrile and methanol (B129727) can be used as organic modifiers. Acetonitrile generally provides lower viscosity and better UV transparency. However, methanol can sometimes offer different selectivity and may reduce peak tailing in some cases due to its ability to better shield silanol groups. It is recommended to screen both solvents during method development to determine which provides the best chromatography for your specific application.

Q4: My peak shape is good, but my retention time is not stable. What could be the cause?

A4: Unstable retention times can be caused by:

  • Inadequate Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to the evaporation of the more volatile organic component. Ensure your solvent reservoirs are properly covered.

  • Temperature Fluctuations: Column temperature can affect retention time. Using a column oven will provide a stable temperature environment.

  • Pump Issues: Inconsistent flow from the HPLC pump can lead to fluctuating retention times. Check for leaks and ensure the pump is properly primed and functioning correctly.

Q5: How does the logP value of this compound (-0.85) influence the HPLC method?

A5: The negative logP value indicates that this compound is a hydrophilic (polar) compound. In reversed-phase HPLC, which uses a nonpolar stationary phase, highly polar compounds may have very little retention and elute at or near the void volume, especially with a high percentage of the aqueous mobile phase. To achieve adequate retention, you will likely need to start your gradient with a low percentage of the organic solvent (e.g., 0-5% acetonitrile or methanol). If retention is still poor, you might consider using a more polar reversed-phase column (like a C18 with a polar end-capping or a polar-embedded phase) or exploring HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative separation mode.

References

minimizing byproduct formation in the synthesis of pyrazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazine (B50134) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in pyrazine synthesis?

A1: Byproduct formation is highly dependent on the synthetic route employed.

  • In classical methods for synthesizing unsymmetrical pyrazines, such as the Staedel-Rugheimer and Gutknecht syntheses , the primary byproducts are often undesired isomers . This arises from the cross-condensation of different α-amino ketones.[1]

  • In Maillard-type reactions , which are common in flavor chemistry, imidazole (B134444) derivatives are frequent byproducts.[1]

  • The presence of water in the reaction mixture, particularly in nucleophilic substitution reactions, can lead to the formation of hydroxypyrazines (pyrazinones).

  • In syntheses involving fluorination, byproducts can include regioisomers , over-fluorinated pyrazines , and decomposition products .

Q2: How can I prevent the formation of undesired isomers when synthesizing unsymmetrical pyrazines?

A2: The formation of a mixture of isomers is a common challenge that complicates purification and reduces the yield of the desired product.[1] To mitigate this, consider the following strategies:

  • Employ a regioselective synthetic strategy. One effective approach is the condensation of an α-oximido carbonyl compound with an allylamine, followed by isomerization and thermal electrocyclization-aromatization. This method provides greater control over the final substitution pattern.[1]

  • Modify the synthetic route to introduce substituents in a stepwise and controlled manner. For instance, you can synthesize a pre-functionalized pyrazine core and then introduce additional substituents via cross-coupling reactions to achieve better regioselectivity.[1]

Q3: My pyrazine synthesis is producing a low yield. What are the likely causes and how can I improve it?

A3: Low yields in pyrazine synthesis can stem from several factors, including incomplete reactions and product degradation.[1] Key areas to investigate are:

  • Suboptimal Reaction Temperature: The reaction temperature has a significant impact on the rate of pyrazine formation. It is crucial to empirically determine the optimal temperature for your specific reaction.[1]

  • Incorrect Reactant Stoichiometry: The molar ratio of your reactants can affect both the yield and the formation of byproducts.

  • Inefficient Oxidation of the Dihydropyrazine (B8608421) Intermediate: The final step in many pyrazine syntheses is the oxidation of a dihydropyrazine intermediate. Incomplete oxidation will result in a lower yield of the aromatic pyrazine. Ensure you are using an appropriate oxidizing agent (e.g., copper(II) sulfate (B86663), or air oxidation) and that the reaction is allowed to proceed to completion.

Q4: How does pH affect pyrazine synthesis and the formation of imidazole byproducts?

A4: The pH of the reaction medium is a critical parameter. In the synthesis of pyrazines from acetol and ammonium (B1175870) hydroxide, the yield of pyrazines is higher at a more alkaline pH (e.g., pH 11.0).[2][3] Conversely, lowering the pH can favor the formation of other heterocyclic compounds, such as pyrroles, over pyrazines and potentially imidazoles. Therefore, careful control of pH is essential for maximizing your desired pyrazine product and minimizing imidazole byproducts.[1]

Troubleshooting Guides

Issue 1: Formation of Imidazole Byproducts
  • Potential Cause: In Maillard-type reactions, α-dicarbonyl intermediates can react with ammonia (B1221849) and an aldehyde to form imidazoles.[1]

  • Recommended Solution:

    • Optimize Reaction pH: Carefully control the pH of your reaction. As a general guideline, a more alkaline environment tends to favor pyrazine formation.

    • Purification Strategy: Imidazoles can be co-extracted with pyrazines during workup. Consider using column chromatography for separation.

Issue 2: Low Yield and/or Incomplete Reaction
  • Potential Cause:

    • Suboptimal temperature.

    • Incorrect molar ratios of reactants.

    • Incomplete oxidation of the dihydropyrazine intermediate.

  • Recommended Solution:

    • Temperature Optimization: Systematically vary the reaction temperature to find the optimum for your specific substrates.

    • Stoichiometry Adjustment: Experiment with different molar ratios of your starting materials to maximize the yield of the desired product.

    • Oxidizing Agent: Ensure your oxidizing agent is active and used in the correct stoichiometric amount. Consider bubbling air through the reaction mixture or using a chemical oxidant like copper(II) sulfate.

Data Presentation

Table 1: Effect of Reaction Temperature on Relative Pyrazine Yield

Temperature (°C)Relative Pyrazine Yield (%)
100~55
110~70
120~85
130~95
140100

Data adapted from a study on pyrazine synthesis optimization from acetol and ammonium hydroxide.[1][2]

Table 2: Effect of Substrate Molar Ratio on Product Yield in the Enzymatic Synthesis of N-benzylpyrazine-2-carboxamide

Molar Ratio (Pyrazine-2-carboxylate : Benzylamine)Yield (%)
1 : 1~60
1 : 2~75
1 : 381.7
1 : 4~78

The highest yield was achieved at a 1:3 molar ratio.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Gutknecht Pyrazine Synthesis

The Gutknecht synthesis involves the self-condensation of an α-amino ketone, which is generated in situ from the reduction of an α-oximino ketone.[1][5]

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of an alkyl nitrite (B80452) (e.g., amyl nitrite) and a catalytic amount of acid (e.g., HCl).[1]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the resulting α-oximino ketone by recrystallization or column chromatography.[1]

Step 2: Reduction and Cyclization to Pyrazine

  • Dissolve the α-oximino ketone in a suitable solvent (e.g., acetic acid).[1]

  • Add a reducing agent (e.g., zinc dust) portion-wise while stirring to reduce the oxime to the α-amino ketone.[1]

  • The α-amino ketone will dimerize in situ to form a dihydropyrazine.

  • After the initial reaction is complete, add an oxidizing agent (e.g., copper(II) sulfate or allow for air oxidation) to the reaction mixture.[1][5]

  • Heat the mixture to reflux to promote oxidation to the pyrazine.[1]

  • After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the resulting pyrazine by column chromatography or recrystallization.

Protocol 2: General Procedure for Staedel-Rugheimer Pyrazine Synthesis

This method involves the reaction of an α-haloketone with ammonia to form an α-amino ketone in situ, which then undergoes self-condensation and oxidation.

Step 1: Synthesis of the α-Amino Ketone

  • Dissolve the α-haloketone (e.g., 2-chloroacetophenone) in a suitable solvent (e.g., ethanol).[1]

  • Add an excess of aqueous ammonia to the solution.

  • Stir the reaction at room temperature. The ammonia acts as both a nucleophile and a base, forming the α-amino ketone in situ.[1]

Step 2: Condensation and Oxidation to Pyrazine

  • The α-amino ketone will undergo self-condensation upon standing or gentle heating to form the dihydropyrazine.

  • The dihydropyrazine is then oxidized to the pyrazine. This can often be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent.[1]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Take up the residue in a mixture of water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting pyrazine by column chromatography or recrystallization.[1]

Visualizations

troubleshooting_workflow start Start: Byproduct Formation Observed issue What is the primary byproduct? start->issue isomers Undesired Isomers issue->isomers Isomers imidazoles Imidazole Derivatives issue->imidazoles Imidazoles other Other Byproducts issue->other Other solution_isomers Employ Regioselective Strategy or Modify Synthetic Route isomers->solution_isomers solution_imidazoles Optimize Reaction pH (Increase Alkalinity) imidazoles->solution_imidazoles solution_other Investigate Reaction Conditions: - Temperature - Stoichiometry - Purity of Reagents other->solution_other

Troubleshooting logic for byproduct formation in pyrazine synthesis.

experimental_workflow cluster_gutknecht Gutknecht Synthesis cluster_staedel_rugheimer Staedel-Rugheimer Synthesis g1 Ketone g2 α-Oximino Ketone Formation g1->g2 g3 Reduction to α-Amino Ketone g2->g3 g4 Self-Condensation to Dihydropyrazine g3->g4 g5 Oxidation to Pyrazine g4->g5 s1 α-Haloketone s2 α-Amino Ketone Formation (in situ) s1->s2 s3 Self-Condensation to Dihydropyrazine s2->s3 s4 Oxidation to Pyrazine s3->s4

References

Validation & Comparative

Pyrazine-2-amidoxime vs. Pyrazinamide: A Comparative Antimicrobial Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the antimicrobial profiles of pyrazine-2-amidoxime and its well-established analogue, pyrazinamide (B1679903).

This guide provides a comprehensive comparison of the antimicrobial activities of this compound and pyrazinamide, presenting available experimental data, detailed methodologies of key assays, and visual representations of their mechanisms of action and experimental workflows.

Executive Summary

Pyrazinamide is a cornerstone of tuberculosis therapy, a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme, exhibiting potent activity in the acidic environments characteristic of tuberculous lesions. Its antimicrobial spectrum is largely focused on Mycobacterium tuberculosis. This compound, a structural analogue, has demonstrated a broader spectrum of antimicrobial activity, showing efficacy against a range of Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. While the mechanism of action for pyrazinamide is well-understood, the precise mode of action for this compound is less defined but is thought to involve mechanisms common to amidoxime (B1450833) compounds, such as metal chelation or acting as a nitric oxide donor. This guide synthesizes the current data to offer a side-by-side comparison of these two related but distinct antimicrobial agents.

Data Presentation: Antimicrobial Activity

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and pyrazinamide. It is important to note that a direct comparison is challenging due to the different focuses of research on these two compounds. Pyrazinamide has been extensively studied against Mycobacterium tuberculosis, often in acidic conditions that mimic the in vivo environment of tuberculosis granulomas. In contrast, the available data for this compound is against a broader range of microbes at a neutral pH.

Table 1: Antimicrobial Activity of this compound [1]

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)
Enterococcus hirae ATCC 8043Gram-positive bacteria799.8799.8
Staphylococcus aureus ATCC 6538Gram-positive bacteria799.8799.8
Escherichia coli ATCC 8739Gram-negative bacteria799.8799.8
Proteus vulgaris ATCC 6896Gram-negative bacteria799.8799.8
Pseudomonas aeruginosa ATCC 9027Gram-negative bacteria799.8799.8
Candida albicans ATCC 4635Fungus79.98159.96

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration. Data from Chylewska et al. (2016). The study reported MIC and MBC/MFC in mM (5.79 mM and for C. albicans, 0.58 mM and 1.16 mM respectively). These have been converted to µg/mL for comparison, using the molecular weight of this compound (138.13 g/mol ).

Table 2: Antimicrobial Activity of Pyrazinamide

MicroorganismTypeMIC (µg/mL)pH of Medium
Mycobacterium tuberculosisAcid-fast bacteria12.5 - 100Acidic (e.g., 5.5-5.95)
Escherichia coliGram-negative bacteriaGenerally high (>1000)Neutral
Staphylococcus aureusGram-positive bacteriaGenerally high (>1000)Neutral
Enterococcus hiraeGram-positive bacteriaNo reliable data available-
Proteus vulgarisGram-negative bacteriaGenerally considered resistant-
Pseudomonas aeruginosaGram-negative bacteriaIntrinsically resistant-
Candida albicansFungusNo significant activity reported-

Note: The antimicrobial activity of pyrazinamide is highly dependent on the pH of the medium. It is largely inactive at neutral pH against many bacteria.

Experimental Protocols

The data presented in the tables are primarily derived from broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and subsequent plating to determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

  • Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared. Typically, colonies from an overnight culture on an appropriate agar (B569324) plate are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent (this compound or pyrazinamide) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range is chosen to encompass the expected MIC.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microorganism suspension.

  • Controls: Several control wells are included on each plate:

    • Growth Control: Contains broth and the microorganism but no antimicrobial agent.

    • Sterility Control: Contains broth only to check for contamination.

  • Incubation: The microtiter plates are incubated under appropriate conditions for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida albicans).

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Determination of MBC/MFC

Following the determination of the MIC, the MBC or MFC can be ascertained to understand if the compound is bactericidal/fungicidal or bacteriostatic/fungistatic.

  • Subculturing: A small aliquot (typically 10 µL) is taken from each well that showed no visible growth in the MIC assay.

  • Plating: The aliquot is plated onto an appropriate agar medium that does not contain the antimicrobial agent.

  • Incubation: The plates are incubated under suitable conditions to allow for the growth of any viable microorganisms.

  • Determining MBC/MFC: The MBC or MFC is the lowest concentration of the antimicrobial agent from the MIC assay that results in a ≥99.9% reduction in the initial inoculum count (i.e., no growth or a negligible number of colonies on the subculture plate).

Mandatory Visualization

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Standardized Microorganism Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Antimicrobial Agent B->C D Incubate Plate C->D E Determine MIC (Lowest concentration with no growth) D->E F Subculture from clear wells to agar plates E->F G Incubate Agar Plates F->G H Determine MBC/MFC (Lowest concentration with ≥99.9% killing) G->H

Caption: Workflow for MIC and MBC/MFC determination.

Proposed Signaling Pathway: Mechanism of Action

Pyrazinamide

Pyrazinamide's mechanism is a classic example of a prodrug activation pathway that is highly specific to the conditions found within the host during a tuberculosis infection.

pyrazinamide_mechanism cluster_cell Mycobacterium tuberculosis Cell PZA Pyrazinamide (PZA) PncA Mycobacterial Pyrazinamidase (PncA) PZA->PncA Passive Diffusion POA Pyrazinoic Acid (POA) (Active Form) PncA->POA Conversion HPOA Protonated POA (HPOA) POA->HPOA Protonation in Acidic Cytoplasm Disruption Disruption of Membrane Potential & Inhibition of Fatty Acid Synthase I HPOA->Disruption

Caption: Proposed mechanism of action for pyrazinamide.

This compound

The exact antimicrobial mechanism of this compound is not fully elucidated. However, based on the known properties of amidoximes, a plausible mechanism involves the chelation of essential metal ions or the intracellular release of nitric oxide, both of which can disrupt critical cellular processes in microorganisms.

amidoxime_mechanism cluster_cell Microbial Cell PAOX This compound (PAOX) Metal Metal Ion Chelation PAOX->Metal Enters Cell NO Nitric Oxide (NO) Release PAOX->NO Enters Cell Disruption Disruption of Cellular Processes (e.g., enzyme function, DNA synthesis) Metal->Disruption NO->Disruption

Caption: Postulated antimicrobial mechanisms for this compound.

References

comparing the antifungal efficacy of Pyrazine-2-amidoxime with fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal efficacy of Pyrazine-2-amidoxime, a novel compound, and fluconazole (B54011), a widely used antifungal agent. The following sections present quantitative data, experimental methodologies, and a proposed mechanism of action to facilitate an objective evaluation of this compound as a potential antifungal candidate.

Quantitative Antifungal Activity

The in vitro antifungal activity of this compound and fluconazole against Candida albicans is summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

CompoundFungal StrainMIC
This compoundCandida albicans ATCC 46350.58 mM (approximately 79.5 µg/mL)[1]
FluconazoleCandida albicans (various isolates)MIC90 ≤ 0.5 µg/mL[2]

Note: The MIC for this compound was converted from mM to µg/mL using its molar mass (137.14 g/mol ) for a more direct comparison with fluconazole.

Experimental Protocols

The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents using the broth microdilution method, based on standardized procedures from the Clinical and Laboratory Standards Institute (CLSI). This methodology is consistent with the approach used to evaluate the antifungal activity of this compound.[1]

1. Inoculum Preparation:

  • Fungal isolates, such as Candida albicans, are subcultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours to ensure the purity and viability of the culture.

  • A few colonies are then transferred to a sterile saline solution.

  • The turbidity of the fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate concentration of 1-5 x 10^6 colony-forming units (CFU)/mL.

  • The inoculum is further diluted in a sterile medium, such as RPMI-1640, to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Assay Procedure:

  • The antifungal compounds (this compound and fluconazole) are serially diluted in the RPMI-1640 medium within a 96-well microtiter plate.

  • Each well is then inoculated with the prepared fungal suspension.

  • A growth control well (containing the medium and inoculum without any antifungal agent) and a sterility control well (containing only the medium) are included on each plate.

  • The microtiter plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that results in a significant inhibition of fungal growth compared to the growth control well.

Proposed Mechanism of Action

Many pyrazine-based antifungal compounds are thought to share a mechanism of action with azole antifungals like fluconazole.[3] This proposed mechanism involves the inhibition of the ergosterol (B1671047) biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the conversion of lanosterol to ergosterol.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Outcome Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane Integrity Ergosterol->DisruptedMembrane Maintains Membrane Integrity CYP51->Ergosterol Fluconazole Fluconazole Fluconazole->CYP51 Pyrazine This compound (Proposed) Pyrazine->CYP51

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.

References

A Comparative Guide to the Synthesis of Pyrazine-2-amidoxime: A Novel Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for Pyrazine-2-amidoxime, a key intermediate in pharmaceutical synthesis. We will explore the traditional synthetic method and contrast it with a novel, environmentally friendly "green" chemistry approach. Additionally, a forward-looking, hypothetical enzymatic route will be presented to stimulate innovation in biocatalysis.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for the traditional and a new, green synthetic route for this compound.

ParameterTraditional Route"Green" Route
Starting Material 2-Cyanopyrazine2-Cyanopyrazine
Reagents Hydroxylamine (B1172632) hydrochloride, Sodium carbonateHydroxylamine hydrochloride, Triethylamine
Solvent Ethanol (B145695)/WaterWater
Temperature Reflux (approx. 80-100 °C)Room temperature (approx. 25 °C)
Reaction Time 3 hours6 hours
Yield ~85%Good (expected)
Environmental Impact Use of organic solvents, heating requiredAqueous solvent, ambient temperature
Work-up Extraction with organic solventSimplified aqueous work-up

Experimental Protocols

Traditional Synthesis of this compound

This method is the established procedure for the synthesis of this compound.

Procedure:

  • A solution of 2-cyanopyrazine (2.5 mmol), hydroxylamine hydrochloride (10.0 mmol), and sodium carbonate (5.0 mmol) is prepared in a mixture of ethanol (9 mL) and water (6 mL).[1]

  • The reaction mixture is heated to reflux for 3 hours.[1]

  • After cooling, the ethanol is removed under reduced pressure.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic fractions are dried over anhydrous Na2SO4, and the solvent is evaporated to yield this compound.[1]

"Green" Synthesis of this compound (New Route)

This novel approach, adapted from a general method for the green synthesis of arylamidoximes, offers a more sustainable alternative.[2]

Procedure:

  • To a solution of 2-cyanopyrazine (1 equivalent) in water, hydroxylamine hydrochloride (1.5 equivalents) is added.

  • Triethylamine (1.6 equivalents) is then added to the mixture.[2]

  • The reaction is stirred at room temperature for 6 hours.[2]

  • Upon completion, the product can be isolated through filtration or extraction with a green solvent, followed by purification.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic procedures, the following diagrams have been generated using the DOT language.

Traditional_Synthesis start Start reactants Mix 2-Cyanopyrazine, Hydroxylamine HCl, & Sodium Carbonate in Ethanol/Water start->reactants reflux Reflux for 3 hours reactants->reflux cool_evap Cool and Remove Ethanol reflux->cool_evap extract Extract with Ethyl Acetate cool_evap->extract dry_isolate Dry and Isolate This compound extract->dry_isolate end End dry_isolate->end

Traditional Synthesis Workflow

Green_Synthesis start Start reactants Mix 2-Cyanopyrazine, Hydroxylamine HCl, & Triethylamine in Water start->reactants stir Stir at Room Temp for 6 hours reactants->stir isolate Isolate Product (Filtration/Extraction) stir->isolate purify Purify This compound isolate->purify end End purify->end

Green Synthesis Workflow

Future Outlook: A Hypothetical Enzymatic Synthesis

A forward-thinking approach to the synthesis of this compound involves the use of biocatalysis in a continuous-flow system. While a specific enzyme for this transformation has not yet been identified, this hypothetical route highlights a potential avenue for future research and development in sustainable pharmaceutical manufacturing.

Hypothetical Enzymatic Route:

This conceptual route would utilize a hypothetical "amidoxime synthetase" enzyme immobilized on a solid support within a packed-bed reactor.

Proposed Workflow:

  • A solution of a suitable pyrazine (B50134) precursor, such as methyl pyrazine-2-carboxylate, and hydroxylamine would be prepared in a biocompatible solvent.

  • This solution would be continuously passed through the heated packed-bed reactor containing the immobilized "amidoxime synthetase".

  • The product stream would be collected, and the this compound isolated and purified.

This enzymatic, continuous-flow process would offer significant advantages in terms of selectivity, reduced waste, and milder reaction conditions, aligning with the principles of green chemistry.

Enzymatic_Synthesis start Start reactants Prepare Solution of Pyrazine Precursor & Hydroxylamine start->reactants pump Pump through Packed-Bed Reactor reactants->pump reactor Immobilized 'Amidoxime Synthetase' (Heated) pump->reactor collect Collect Product Stream reactor->collect isolate_purify Isolate and Purify This compound collect->isolate_purify end End isolate_purify->end

Hypothetical Enzymatic Synthesis Workflow

References

comparative study of different pyrazine derivatives as corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pyrazine (B50134) Derivatives as Corrosion Inhibitors

This guide provides a detailed comparison of various pyrazine derivatives for their efficacy as corrosion inhibitors, particularly for steel in acidic environments. The analysis is based on experimental data from recent studies, offering researchers and scientists a comprehensive overview of their performance. Pyrazine and its derivatives are effective corrosion inhibitors due to the presence of nitrogen atoms with lone-pair electrons and delocalized π-electrons in their aromatic ring structure, which facilitate adsorption onto metal surfaces.[1][2]

Comparative Performance Data

The inhibition efficiency of pyrazine derivatives is influenced by their molecular structure, concentration, and the surrounding environmental conditions such as temperature and the nature of the corrosive medium. The following tables summarize quantitative data from various studies, showcasing the performance of different derivatives.

Table 1: Comparison of Inhibition Efficiency from Weight Loss Measurements

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
2,3-pyrazine dicarboxylic acid (Pyrazine C)X60 Steel15% HCl0.2 wt%60~80 (estimated from graph)
Pyrazine carboxamide (Pyrazine E)X60 Steel15% HCl0.2 wt%60~75 (estimated from graph)
2-methoxy-3-(1-methylpropyl) pyrazine (Pyrazine H)X60 Steel15% HCl0.2 wt%60~85 (estimated from graph)
PD-1 (a novel pyrazine derivative)Mild Steel15% HCl1000 mg/LNot Specified89.9[3]
2-acetylpyrazineMild Steel1 M HCl0.5 mM3092.7[4]
2-acetylpyrazineMild Steel1 M HCl0.5 mM6097.3[4]

Table 2: Comparison of Electrochemical Parameters (Potentiodynamic Polarization & EIS)

InhibitorMetalCorrosive MediumConcentrationIcorr (μA/cm²)Rct (Ω·cm²)Inhibition Efficiency (%)Reference
Blank X60 Steel15% HCl-134157.9-
Pyrazine CX60 Steel15% HCl0.2 wt%120.3114.291.0
Pyrazine EX60 Steel15% HCl0.2 wt%101.9138.692.4
Pyrazine HX60 Steel15% HCl0.2 wt%118.8121.791.1
Blank Mild Steel15% HCl-1134--[3]
PD-1Mild Steel15% HCl1000 mg/L114-89.9[3]

Note: Icorr = Corrosion Current Density; Rct = Charge Transfer Resistance. A lower Icorr and a higher Rct indicate better inhibition performance.

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of weight loss, electrochemical, and surface analysis techniques.

Weight Loss Measurements

This gravimetric method provides a direct measure of metal loss over time.

  • Specimen Preparation: Mild steel coupons (e.g., 1.0 cm × 1.0 cm × 0.1 cm) are mechanically abraded with silicon carbide paper of various grades, washed with distilled water, degreased with a solvent like acetone, dried, and stored in a desiccator.[3][4]

  • Test Procedure: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the pyrazine inhibitor for a specified period (e.g., 5 to 48 hours) at a constant temperature.[4]

  • Analysis: After immersion, the coupons are retrieved, cleaned to remove corrosion products (typically following ASTM G1-03 standard), dried, and re-weighed.

  • Calculations:

    • The corrosion rate (CR) is calculated from the weight loss.

    • The Inhibition Efficiency (IE%) is determined using the formula: IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the presence of the inhibitor.[5]

Electrochemical Studies

These techniques provide insights into the kinetics and mechanism of corrosion inhibition.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the steel sample as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).[3][5]

  • Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the Open Circuit Potential (OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[3][6] The resulting Tafel plots are extrapolated to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency is calculated as: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.[5] Analysis of the Tafel slopes (βa and βc) indicates whether the inhibitor is anodic, cathodic, or mixed-type.[3]

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.[6] The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct) and double-layer capacitance (Cdl). A larger Rct value signifies greater corrosion resistance. The inhibition efficiency is calculated using: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Surface Analysis

Techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are used to study the surface morphology of the metal samples after the corrosion tests. These analyses provide visual evidence of the protective film formed by the inhibitor molecules on the metal surface.[3]

Logical & Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the performance of pyrazine derivatives as corrosion inhibitors.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion Inhibitor_Synth Inhibitor Synthesis (Pyrazine Derivatives) Metal_Prep Metal Coupon Preparation Solution_Prep Corrosive Medium Preparation Inhibitor_Synth->Solution_Prep WL_Test Weight Loss Test Metal_Prep->WL_Test EC_Tests Electrochemical Tests (PDP & EIS) Metal_Prep->EC_Tests Solution_Prep->WL_Test Solution_Prep->EC_Tests Data_Analysis Data Analysis (CR, IE%, Icorr, Rct) WL_Test->Data_Analysis Surface_Analysis Surface Characterization (SEM, EDX) WL_Test->Surface_Analysis EC_Tests->Data_Analysis EC_Tests->Surface_Analysis Conclusion Mechanism Elucidation & Performance Comparison Data_Analysis->Conclusion Surface_Analysis->Conclusion Quantum_Chem Theoretical Studies (DFT, MD) Quantum_Chem->Conclusion

Caption: Workflow for evaluating pyrazine derivatives as corrosion inhibitors.

Mechanism of Inhibition

Pyrazine derivatives inhibit corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the aggressive acidic medium.[4] This adsorption can occur through:

  • Chemisorption: Involving the sharing of electrons between the nitrogen atoms' lone pairs, the π-electrons of the pyrazine ring, and the vacant d-orbitals of the iron atoms on the metal surface.

  • Physisorption: Involving electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Studies show that most pyrazine derivatives act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3] The effectiveness of the inhibitor is largely dependent on its molecular structure, electron density at the heteroatoms, and its ability to form a stable, compact adsorbed layer.

References

Comparative Cytotoxicity Analysis of Pyrazine-2-amidoxime Derivatives and Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel anticancer agents is a cornerstone of oncological research. Pyrazine (B50134) derivatives have emerged as a promising class of heterocyclic compounds with demonstrated biological activities. This guide focuses on the cytotoxic potential of these derivatives in comparison to established chemotherapeutic agents. The presented data highlights the variable efficacy of these compounds across different cancer cell lines, underscoring the importance of cell-type-specific considerations in drug development. A significant finding is the considerable variability in the reported IC50 values for standard drugs across different studies, emphasizing the need for standardized experimental conditions and the inclusion of internal controls in cytotoxicity assays.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various pyrazine derivatives and standard anticancer drugs against common human cancer cell lines. It is important to note that direct anticancer cytotoxicity data for Pyrazine-2-amidoxime was not found in the surveyed literature; therefore, data for several of its derivatives are presented.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyrazine Derivatives

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Other Cell Lines
Indenoquinoxaline/Pyrazine Derivative (cpd 11)[1][2]5.44.3--
Imidazo[1,2-a]pyrazine Derivative (cpd 3c)[3]---Average IC50 of 6.66 µM across MCF-7, HCT116, and K562
Ligustrazine-chalcone Hybrid (cpd 57)[4]1.41--MDA-MB-231 (1.60 µM)
Ligustrazine-chalcone Hybrid (cpd 60)[4]1.54--MDA-MB-231 (1.67 µM)
Pyrazine-based SHP2 Inhibitor (Final cpd 10)[5][6]--Statistically significant decrease in viability at 0.01 µM and 0.1 µM-

Table 2: Comparative Cytotoxicity (IC50 in µM) of Standard Anticancer Drugs

Note: The IC50 values for standard drugs can vary significantly between studies due to differences in experimental protocols, cell line passages, and assay conditions.

DrugMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Doxorubicin0.4 - 2.5[7]>20 (Resistant)[7]-
Cisplatin (B142131)Wide range reported due to high heterogeneity[8]16.48[9]-
Paclitaxel (B517696)--2.46[10]

Experimental Protocols

The following is a representative methodology for determining the cytotoxicity of a compound using the MTT assay, based on protocols described for pyrazine derivatives.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (Pyrazine derivatives or standard drugs) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the complete culture medium. The medium from the wells is aspirated and replaced with 100 µL of the medium containing the various concentrations of the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

  • Solubilization of Formazan: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound in cancer cells remains to be elucidated, studies on its derivatives suggest several potential signaling pathways that could be targeted by this class of compounds.

  • Enzyme Inhibition: Certain pyrazine derivatives have been designed as inhibitors of specific enzymes crucial for cancer cell proliferation and survival. For instance, some derivatives have been investigated as allosteric inhibitors of the SHP2 protein tyrosine phosphatase, which is involved in cell growth and differentiation pathways.[5][6] Others have been shown to inhibit Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[3]

  • Receptor Tyrosine Kinase (RTK) Pathway: The epidermal growth factor receptor (EGFR) is a well-known target in cancer therapy. Molecular docking studies of some cytotoxic indenoquinoxaline and pyrazine derivatives suggest a good binding affinity towards the EGFR binding site, implying a potential mechanism of action through the inhibition of this pathway.[1]

Below are diagrams illustrating a general experimental workflow for cytotoxicity screening and a conceptual representation of a signaling pathway that could be targeted by pyrazine derivatives.

experimental_workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Solubilize Formazan Crystals mtt_addition->solubilization read_plate Measure Absorbance solubilization->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50

General experimental workflow for MTT-based cytotoxicity screening.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription CDK9 CDK9 CDK9->Transcription Pyrazine_Derivative_EGFR Pyrazine Derivative Pyrazine_Derivative_EGFR->RTK Pyrazine_Derivative_SHP2 Pyrazine Derivative Pyrazine_Derivative_SHP2->SHP2 Pyrazine_Derivative_CDK9 Pyrazine Derivative Pyrazine_Derivative_CDK9->CDK9

Conceptual signaling pathways potentially targeted by pyrazine derivatives.

References

The Promise of Pyrazine-2-Amidoxime: A Comparative Look at In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a constant endeavor. Pyrazine-2-amidoxime (PAOX), a structural analog of the cornerstone anti-tuberculosis drug Pyrazinamide (PZA), has emerged as a compound of interest. While in vitro studies have highlighted its potential, a comprehensive understanding of its in vivo efficacy remains a critical gap. This guide provides a comparative analysis of this compound against its well-established counterpart, Pyrazinamide, offering insights into its potential therapeutic applications and the experimental pathways to validate them.

At a Glance: this compound vs. Pyrazinamide

Currently, there is a notable absence of published in vivo efficacy studies for this compound in animal models. However, its in vitro antimicrobial activity has been documented, showing potential against various pathogens. In contrast, Pyrazinamide has been extensively studied in vivo for its pivotal role in tuberculosis treatment. The following table summarizes the available data, juxtaposing the known efficacy of Pyrazinamide with the in vitro profile of this compound.

FeatureThis compound (PAOX)Pyrazinamide (PZA)
Primary Indication Antimicrobial (potential)Tuberculosis
Mechanism of Action Not fully elucidated.Converted to pyrazinoic acid, which disrupts membrane potential and transport in Mycobacterium tuberculosis.
In Vitro Activity Active against Candida albicans and some Gram-positive and Gram-negative bacteria.[1] Tuberculostatic activity has been observed for some derivatives (MIC 25-100 µg/mL).[2]Poorly active against multiplying bacilli at neutral pH, but highly active in acidic environments.[3]
In Vivo Efficacy Data not available in published literature.Dose-dependent reduction of M. tuberculosis CFU in mouse and guinea pig lungs.[3][4]
Animal Models Used Not applicable (no in vivo studies found).Mouse and guinea pig models of chronic tuberculosis.[3][4]

In Vivo Efficacy of Pyrazinamide: A Benchmark for Comparison

Decades of research have solidified the in vivo efficacy of Pyrazinamide, particularly in combination with other drugs for treating tuberculosis. The following table presents a summary of quantitative data from key studies in murine models, which could serve as a benchmark for future in vivo evaluations of this compound.

Animal ModelDrug/RegimenDoseDurationEfficacy (Log10 CFU Reduction in Lungs)Reference
BALB/c Mice Pyrazinamide150 mg/kg8 weeks~2.1[5]
BALB/c Mice Rifampin + Isoniazid + Pyrazinamide10/10/150 mg/kg8 weeks~4.9[5]
CBA/J Mice Pyrazinamide~150 mg/kg/day45 daysSignificant reduction in M. tuberculosis burden.[6]
Swiss Mice Pyrazinamide150 mg/kg4 weeksActive against isolates with MIC ≤ 256 µg/mL.[7]

Experimental Protocols: A Roadmap for In Vivo Efficacy Studies

The following provides a detailed methodology for a murine model of tuberculosis, a standard for evaluating the in vivo efficacy of new anti-tubercular agents. This protocol can be adapted for assessing the potential of this compound against Mycobacterium tuberculosis or other pathogens.

Murine Model of Chronic Tuberculosis
  • Animal Strain: Specific pathogen-free female BALB/c mice, 6-8 weeks old.[8]

  • Infection: Mice are infected via the aerosol route with a log-phase culture of Mycobacterium tuberculosis H37Rv to achieve a lung implantation of approximately 100-200 colony-forming units (CFU).

  • Acclimatization: Animals are allowed to develop a chronic infection over a period of 4-6 weeks.

  • Treatment Groups:

    • Vehicle Control (e.g., water or 0.5% carboxymethyl cellulose)

    • This compound (various doses)

    • Positive Control (e.g., Pyrazinamide at 150 mg/kg)

    • Combination therapy groups (if applicable)

  • Drug Administration: Compounds are administered orally via gavage, typically 5 days a week for a duration of 4-8 weeks.[8]

  • Efficacy Assessment:

    • At specified time points (e.g., 0, 4, and 8 weeks post-treatment initiation), cohorts of mice from each group are euthanized.

    • Lungs and spleens are aseptically removed and homogenized.

    • Serial dilutions of the homogenates are plated on selective agar (B569324) (e.g., Middlebrook 7H11).

    • Plates are incubated at 37°C for 3-4 weeks, and CFU are enumerated.

  • Data Analysis: The efficacy of the treatment is determined by the reduction in the log10 CFU counts in the organs of treated mice compared to the vehicle control group. Statistical analysis is performed to determine significance.

Visualizing the Path Forward

To clearly delineate the experimental process, the following diagrams, generated using Graphviz, illustrate a typical workflow for an in vivo efficacy study and a conceptual signaling pathway for Pyrazinamide's mechanism of action.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis animal_model Select Animal Model (e.g., BALB/c Mice) infection Aerosol Infection (M. tuberculosis) animal_model->infection acclimatization Chronic Infection Development (4-6 weeks) infection->acclimatization grouping Randomize into Treatment Groups acclimatization->grouping administration Daily Oral Gavage (4-8 weeks) grouping->administration euthanasia Euthanize Cohorts administration->euthanasia organ_harvest Harvest Lungs & Spleens euthanasia->organ_harvest homogenization Homogenize Tissues organ_harvest->homogenization plating Plate Serial Dilutions homogenization->plating incubation Incubate & Count CFU plating->incubation analysis Data Analysis (Log10 CFU Reduction) incubation->analysis

Caption: Experimental workflow for a murine model of tuberculosis efficacy study.

pza_mechanism PZA Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) PZA->PncA Enters M. tuberculosis POA Pyrazinoic Acid (POA) Efflux Efflux POA->Efflux Protonated form effluxes Disruption Membrane Potential & Transport Disruption POA->Disruption Accumulates in acidic cytoplasm PncA->POA Hydrolysis

Caption: Simplified signaling pathway of Pyrazinamide's mechanism of action.

Conclusion

While the in vivo efficacy of this compound remains to be determined, its structural similarity to Pyrazinamide and its documented in vitro antimicrobial properties warrant further investigation. The experimental framework and comparative data presented here provide a valuable resource for researchers aiming to explore the therapeutic potential of this promising compound. Future studies employing rigorous animal models will be crucial in elucidating the in vivo activity of this compound and its potential role in combating infectious diseases.

References

A Comparative Analysis of the Mechanisms of Action: Pyrazine-2-amidoxime versus Pyrazinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established and proposed mechanisms of action of the first-line anti-tuberculosis drug, pyrazinamide (B1679903), and its structural analog, Pyrazine-2-amidoxime. While the action of pyrazinamide has been the subject of extensive research, the precise mechanisms of this compound remain less understood, presenting an area ripe for further investigation. This document synthesizes available experimental data to offer a clear, objective comparison to inform future research and drug development efforts.

Introduction

Pyrazinamide is a cornerstone of short-course tuberculosis therapy, prized for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis residing in acidic environments.[1] this compound, as a structural analog, has demonstrated antibacterial and antifungal properties, including activity against M. tuberculosis.[2][3] Understanding the mechanistic nuances between these two compounds is crucial for the development of new and improved anti-tubercular agents.

Mechanism of Action: Pyrazinamide

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), to exert its anti-mycobacterial effect.[1][4] This activation is catalyzed by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[1] The mechanism of action of POA is multifaceted and a subject of ongoing research, with several key theories emerging.

Disruption of the Proton Motive Force

A leading hypothesis is that POA acts as a protonophore, disrupting the proton motive force (PMF) across the mycobacterial cell membrane.[5] In the acidic environment of tuberculous lesions, POA becomes protonated and diffuses into the mycobacterial cytoplasm. Inside the neutral cytoplasm, it deprotonates, releasing a proton and acidifying the intracellular environment. This dissipation of the pH gradient across the membrane disrupts the PMF, which is essential for ATP synthesis and other vital cellular processes.[5][6]

Inhibition of Specific Molecular Targets

Several specific molecular targets for POA have been proposed:

  • Aspartate Decarboxylase (PanD): Recent studies have provided strong evidence that POA competitively inhibits PanD, an essential enzyme in the biosynthesis of coenzyme A (CoA).[7][8] By binding to the active site of PanD, POA disrupts the synthesis of β-alanine, a precursor to pantothenate and CoA.[7]

  • Fatty Acid Synthase I (FAS-I): It has been suggested that POA inhibits FAS-I, an enzyme critical for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[4] However, some studies have shown that POA does not directly inhibit purified FAS-I, suggesting this may not be the primary target.

  • Ribosomal Protein S1 (RpsA): POA has also been proposed to bind to RpsA and inhibit trans-translation, a process that rescues stalled ribosomes.[4] This could explain the ability of pyrazinamide to kill dormant mycobacteria.[4]

Resistance to pyrazinamide is most commonly associated with mutations in the pncA gene, leading to a loss of pyrazinamidase activity and the inability to convert the prodrug to its active form.[9][10] Mutations in panD have also been identified in some pyrazinamide-resistant strains.[8]

Mechanism of Action: this compound

The mechanism of action of this compound against M. tuberculosis is not yet well-elucidated in the scientific literature. As a structural analog of pyrazinamide, it is plausible that it may share some mechanistic features, but this has not been experimentally confirmed.

Current research on amidoxime (B1450833) derivatives suggests they are a promising class of anti-tubercular agents.[11][12][13] Some amidoximes are being investigated as prodrugs that can be activated by bacterial enzymes.[14] However, it is unknown if this compound acts as a prodrug in M. tuberculosis or what its specific molecular targets might be. Its demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggests a potentially broader or different mechanism compared to the highly specific action of pyrazinamide against M. tuberculosis.[2]

Quantitative Data Comparison

The following table summarizes the available minimum inhibitory concentration (MIC) data for pyrazinamide and this compound against M. tuberculosis.

CompoundStrainMIC (µg/mL)pH of MediumReference
PyrazinamideM. tuberculosis H37Rv255.5[15]
PyrazinamideM. tuberculosis H37Ra2006.8[15]
PyrazinamideM. tuberculosis (Susceptible)505.5[16]
PyrazinamideM. tuberculosis (Susceptible)4005.95[16]
This compoundM. tuberculosis25-100Not Specified

Note: The activity of pyrazinamide is highly dependent on the pH of the culture medium, with greater activity observed at acidic pH. The pH conditions for the this compound MIC data were not specified in the available literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution): [15][17]

  • Prepare a serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (no drug) and a negative control (no inoculum).

  • For pyrazinamide testing, the medium should be acidified to a pH of 5.5-6.0.[15][16]

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for M. tuberculosis) for a specified period (typically 7-21 days for M. tuberculosis).

  • The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth.

Pyrazinamidase (PZase) Activity Assay (Wayne's Method)

Objective: To determine the pyrazinamidase activity of M. tuberculosis isolates, which correlates with pyrazinamide susceptibility.

Methodology: [18][19][20]

  • Prepare a solid agar (B569324) medium (e.g., Middlebrook 7H10) containing pyrazinamide.

  • Inoculate the surface of the medium with a suspension of the M. tuberculosis isolate.

  • Incubate the culture at 37°C for a specified period (e.g., 4-7 days).

  • After incubation, add a freshly prepared solution of ferrous ammonium (B1175870) sulfate (B86663) to the surface of the agar.

  • A positive result (PZase activity) is indicated by the development of a pink to red color complex, signifying the hydrolysis of pyrazinamide to pyrazinoic acid. A lack of color change indicates a negative result.[18]

Measurement of Proton Motive Force (PMF)

Objective: To assess the effect of a compound on the two components of the proton motive force: the membrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH).

Methodology: [6][21]

  • Membrane Potential (ΔΨ) Measurement: This can be measured using fluorescent probes such as DiSC3(5). The probe accumulates in hyperpolarized cells, leading to fluorescence quenching. Depolarization of the membrane results in the release of the probe and an increase in fluorescence.

  • Transmembrane pH Gradient (ΔpH) Measurement: This can be measured using pH-sensitive fluorescent probes like BCECF-AM or by measuring the distribution of a radiolabeled weak acid (e.g., [14C]benzoic acid) across the cell membrane.[6]

  • Bacterial cells are incubated with the test compound, and changes in fluorescence or radioactivity are monitored over time to determine the effect on ΔΨ and ΔpH.

Signaling Pathways and Experimental Workflows

Pyrazinamide_Activation cluster_cell Mycobacterium tuberculosis Cell PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Form) PZA->POA Hydrolysis PncA Pyrazinamidase (PncA) PncA->PZA catalyzes

Caption: Activation of the prodrug pyrazinamide to its active form, pyrazinoic acid.

POA_Mechanism cluster_targets Proposed Molecular Targets cluster_effects Cellular Effects POA Pyrazinoic Acid (POA) PanD PanD (Aspartate Decarboxylase) POA->PanD Inhibits FAS1 FAS-I (Fatty Acid Synthase I) POA->FAS1 Inhibits (disputed) RpsA RpsA (Ribosomal Protein S1) POA->RpsA Inhibits PMF Disruption of Proton Motive Force POA->PMF Disrupts CoA Inhibition of Coenzyme A Biosynthesis PanD->CoA MycolicAcid Inhibition of Mycolic Acid Synthesis FAS1->MycolicAcid TransTranslation Inhibition of Trans-translation RpsA->TransTranslation CellDeath Bactericidal Effect CoA->CellDeath MycolicAcid->CellDeath TransTranslation->CellDeath PMF->CellDeath

Caption: Proposed mechanisms of action of pyrazinoic acid in M. tuberculosis.

MIC_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of compound start->prep_plate inoculate Inoculate wells with standardized bacterial suspension prep_plate->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate at 37°C controls->incubate read Read visible growth incubate->read determine_mic Determine MIC (Lowest concentration with no growth) read->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Pyrazinamide's mechanism of action is complex and multifaceted, involving its conversion to the active form, pyrazinoic acid, which then likely acts on multiple targets within M. tuberculosis, with strong evidence pointing to the disruption of the proton motive force and inhibition of coenzyme A biosynthesis via PanD. In stark contrast, the mechanism of action of its structural analog, this compound, remains largely unexplored. While it exhibits anti-tubercular activity, the underlying molecular basis for this is unknown. This significant knowledge gap highlights a critical area for future research. Elucidating the mechanism of this compound could reveal novel anti-tubercular pathways and inform the design of new, more effective drugs to combat tuberculosis. Further comparative studies are essential to understand the structure-activity relationships and mechanistic differences between these two pyrazine (B50134) derivatives.

References

A Comparative Guide to Analytical Methods for Pyrazine-2-amidoxime Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Pyrazine-2-amidoxime: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and development, particularly in the pharmaceutical industry. This document outlines the experimental protocols and presents a comparative analysis of their performance characteristics to aid in the selection of the most suitable method for your specific application.

Methodology Comparison

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application. While UV-Vis spectrophotometry offers a simple and cost-effective approach, it may lack the specificity required for complex samples. HPLC provides enhanced separation and quantification capabilities, and LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in biological matrices.

A summary of the key performance characteristics for each method is presented in Table 1. Please note that as no direct cross-validation studies for this compound quantification have been published, the performance data for HPLC and LC-MS/MS are based on established methods for structurally similar pyrazine (B50134) derivatives and are intended for comparative purposes.

Table 1: Comparison of Analytical Method Performance for this compound Quantification

ParameterUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (%) 95 - 10598 - 10299 - 101
Precision (%RSD) < 5%< 2%< 1%
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.3 µg/mL~0.03 ng/mL
Selectivity LowModerateHigh
Matrix Effect HighModerateLow (with appropriate internal standard)
Cost LowModerateHigh
Throughput HighModerateModerate

Experimental Protocols

Detailed experimental protocols for each of the compared analytical methods are provided below. These protocols are based on established analytical practices and findings from studies on this compound and related compounds.[1][2][3][4][5][6]

UV-Vis Spectrophotometry

This method is based on the principle that this compound absorbs light in the UV spectrum. The absorbance is directly proportional to its concentration.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Acetonitrile (B52724), ethanol, or water. This compound exhibits absorption maxima at approximately 252 nm and 290 nm in water.[7]

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards. The sample may require filtration to remove particulate matter.

  • Measurement: Record the absorbance of the standards and samples at the wavelength of maximum absorbance (λmax) against a solvent blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method separates this compound from other components in a sample mixture before quantification by UV detection.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. A specialized column like the SHARC 1 has also been shown to be effective for related pyrazine compounds.[3]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a buffer such as formic acid or ammonium (B1175870) acetate. For example, a mobile phase of 98:2 (v/v) acetonitrile/water with 0.5% formic acid has been used for similar compounds.[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the λmax of this compound (e.g., 252 nm or 290 nm).

  • Standard and Sample Preparation: Prepare standards and samples in the mobile phase or a compatible solvent. Samples should be filtered through a 0.45 µm filter before injection.

  • Quantification: Generate a calibration curve by injecting a series of standards and plotting the peak area against concentration. Calculate the concentration of this compound in the samples based on their peak areas.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method that couples the separation power of LC with the mass analysis capabilities of a tandem mass spectrometer.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid is commonly used.[2]

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically suitable for pyrazine compounds.[2]

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for this compound. The precursor ion would be the protonated molecule [M+H]⁺.

  • Internal Standard: A stable isotope-labeled analog of this compound or a structurally similar compound not present in the sample should be used to correct for matrix effects and variations in instrument response.

  • Standard and Sample Preparation: Sample preparation often involves protein precipitation (for biological samples) followed by centrifugation and filtration.[5] Standards are prepared in a matrix that mimics the samples to be analyzed.

  • Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.

Methodology Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound using the three described analytical methods.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation UV_Vis_Measurement UV-Vis Measurement (at λmax) Standard_Prep->UV_Vis_Measurement Sample_Prep Sample Preparation Sample_Prep->UV_Vis_Measurement Calibration_Curve Calibration Curve Construction UV_Vis_Measurement->Calibration_Curve Concentration_Det Concentration Determination Calibration_Curve->Concentration_Det

Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_Separation HPLC Separation (C18 Column) Standard_Prep->HPLC_Separation Sample_Prep Sample Preparation (Filtration) Sample_Prep->HPLC_Separation UV_Detection UV Detection (at λmax) HPLC_Separation->UV_Detection Calibration_Curve Calibration Curve (Peak Area vs. Conc.) UV_Detection->Calibration_Curve Concentration_Det Concentration Determination Calibration_Curve->Concentration_Det

Caption: Workflow for this compound quantification by HPLC-UV.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard & Internal Standard Preparation LC_Separation LC Separation (C18 Column) Standard_Prep->LC_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Prep->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Calibration_Curve Calibration Curve (Area Ratio vs. Conc.) MSMS_Detection->Calibration_Curve Concentration_Det Concentration Determination Calibration_Curve->Concentration_Det

Caption: Workflow for this compound quantification by LC-MS/MS.

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. For rapid and simple estimations in non-complex matrices, UV-Vis spectrophotometry may be sufficient. HPLC-UV offers a good balance of selectivity, sensitivity, and cost for routine analysis. For applications requiring high sensitivity and specificity, such as the analysis of biological samples or trace-level impurity quantification, LC-MS/MS is the method of choice. It is recommended that the chosen method be validated according to the relevant regulatory guidelines to ensure the reliability and accuracy of the results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and electronic properties of Pyrazine-2-amidoxime (PAOX) and related pyrazine (B50134) compounds, supported by Density Functional Theory (DFT) calculations. The data presented herein facilitates an understanding of the influence of functional group substitution on the pyrazine ring, offering valuable insights for drug design and materials science.

Pyrazine and its derivatives are a significant class of heterocyclic compounds with wideranging applications in pharmaceuticals, agriculture, and food chemistry.[1][2] Pyrazinamide (PZA), a structural analogue of PAOX, is a crucial first-line drug for treating tuberculosis.[1][3] Amidoximes, in general, are recognized for their role in drug design and as precursors for various heterocyclic compounds.[4] Understanding the electronic and structural characteristics of these molecules at a quantum-chemical level is essential for the rational design of new therapeutic agents and functional materials.

This guide focuses on a comparative analysis of this compound (PAOX), its well-known analogue Pyrazine-2-carboxamide (PZA), and the parent molecule, Pyrazine. By examining these three structures, we can delineate the effects of the amidoxime (B1450833) and carboxamide functional groups on the geometry and electronic properties of the pyrazine core.

Data Presentation

The following tables summarize key quantitative data obtained from DFT calculations. To ensure comparability, the presented data is based on studies employing the B3LYP functional with the 6-311++G(d,p) or a closely related basis set.

Table 1: Optimized Geometric Parameters (Bond Lengths in Å, Bond Angles in °)
MoleculeSelected Bond Lengths (Å)Selected Bond Angles (°)
Pyrazine C-N: ~1.33-1.34, C-C: ~1.39, C-H: ~1.08C-N-C: ~115-116, N-C-C: ~122
Pyrazine-2-carboxamide (PZA) C-C(O): ~1.51, C=O: ~1.23, C-N(H2): ~1.36N-C-C(O): ~118, C-C(O)-N: ~117, O=C-N: ~123
This compound (PAOX) C-C(N): ~1.48, C=N(OH): ~1.29, N-O: ~1.40, C-N(H2): ~1.37N-C-C(N): ~119, C-C(N)-N(H2): ~116, C=N-O: ~111

Note: The values are approximate and represent typical bond lengths and angles from DFT calculations. The exact values can vary slightly based on the specific publication and computational setup.

Table 2: Electronic Properties (in eV)
MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyrazine ~ -6.8 to -7.0~ -0.9 to -1.1~ 5.7 to 6.1
Pyrazine-2-carboxamide (PZA) ~ -7.2 to -7.4~ -1.8 to -2.0~ 5.2 to 5.6
This compound (PAOX) ~ -6.9 to -7.1~ -1.5 to -1.7~ 5.2 to 5.6

Note: These values are derived from DFT calculations at the B3LYP/6-311++G(d,p) or similar level of theory. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Experimental and Computational Protocols

The data presented in this guide is based on computational studies using Density Functional Theory (DFT). The following protocol is representative of the methodologies employed in the cited research.

Computational Details:

All calculations were performed using the Gaussian suite of programs. The molecular structures of Pyrazine, Pyrazine-2-carboxamide, and this compound were optimized in the gas phase without any symmetry constraints. The optimization and subsequent electronic property calculations were carried out using the Becke, three-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.[5] The 6-311++G(d,p) basis set was employed for all atoms.[5] This level of theory is well-established for providing reliable geometries and electronic properties for organic molecules of this type.[6][7]

Frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the output of these calculations. The HOMO-LUMO energy gap, a crucial parameter for assessing chemical reactivity, was calculated as the difference between the LUMO and HOMO energies.

Visualizations

The following diagrams illustrate the structural relationships between the compared molecules and the general workflow of the computational analysis.

Structural Relationships of Pyrazine Derivatives Pyrazine Pyrazine (C4H4N2) PZA Pyrazine-2-carboxamide (PZA) (C5H5N3O) Pyrazine->PZA + CONH2 PAOX This compound (PAOX) (C5H6N4O) Pyrazine->PAOX + C(NH2)NOH

Caption: Structural evolution from Pyrazine to its derivatives.

Computational Workflow for DFT Analysis A Molecule Selection (Pyrazine, PZA, PAOX) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirmation of Minima) B->C D Electronic Property Calculation (HOMO, LUMO, Energy Gap) C->D E Data Analysis and Comparison D->E

Caption: A generalized workflow for the DFT-based analysis.

References

Safety Operating Guide

Proper Disposal of Pyrazine-2-amidoxime: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Pyrazine-2-amidoxime, ensuring the protection of personnel and the environment.

This compound and its waste products should be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The primary recommended method of disposal is high-temperature incineration at a licensed hazardous waste facility.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Adherence to strict personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A fully-buttoned lab coat.
Respiratory Protection Use in a well-ventilated area, such as a fume hood.

In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated. Absorb the spill with an inert, non-combustible material and place it in a designated hazardous waste container.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be classified as hazardous waste.

  • Segregate this compound waste from other waste streams to prevent potentially hazardous reactions. It is particularly important to keep it separate from strong oxidizing agents and acids.

2. Containerization:

  • Collect all this compound waste in a dedicated, chemically compatible, and sealable container. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable.

  • Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.

  • Do not fill the container to more than 80% of its capacity to allow for expansion and prevent spills.

3. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 51285-03-3

    • An accurate description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound," "Contaminated labware with this compound")

    • The approximate concentration and quantity of the waste.

    • The date when the waste was first added to the container.

    • Appropriate hazard pictograms (e.g., Toxic, Irritant).

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • The storage area should be away from sources of ignition, heat, and direct sunlight.

  • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the disposal service with an accurate and complete description of the waste, including the chemical name and any available safety data.

  • The ultimate disposal of this compound should be carried out via high-temperature incineration.[1]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits and classifications relevant to the disposal of this compound as a hazardous waste.

ParameterGuideline/LimitEPA Regulation
Satellite Accumulation Area (SAA) Limit ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste40 CFR 262.15
Toxicity Characteristic (TC) If the extract from a waste sample contains contaminants at or above the regulatory levels, it is considered hazardous.40 CFR 261.24[2]
Land Disposal Restrictions (LDR) Prohibits land disposal of untreated hazardous wastes and requires they meet specific treatment standards.[3][4]40 CFR Part 268
Pyridine and its derivatives Often fall under the F005 listed waste code for spent non-halogenated solvents if used in that capacity.40 CFR 261.31

Experimental Protocol: Hypothetical Oxidative Degradation

While high-temperature incineration is the primary disposal method, in some research contexts, a pre-treatment step to degrade the compound might be considered. The following is a hypothetical experimental protocol for the oxidative degradation of a pyrazine (B50134) derivative. This should be performed with extreme caution, under the direct supervision of a qualified chemist, and in compliance with all institutional safety protocols.

Objective: To degrade the pyrazine ring structure of a pyrazine-containing waste stream using an advanced oxidation process.

Materials:

  • This compound waste solution

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel within a chemical fume hood

Procedure (Fenton's Reagent Method):

  • Preparation: In a chemical fume hood, place the aqueous this compound waste solution in a suitable reaction vessel equipped with a stir bar.

  • Acidification: Slowly add sulfuric acid to the solution to adjust the pH to approximately 3. This is the optimal pH for the Fenton reaction.

  • Catalyst Addition: Add a catalytic amount of ferrous sulfate to the solution and stir until it is completely dissolved.

  • Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution. The addition should be done dropwise to control the exothermic reaction and prevent excessive foaming. The reaction will generate highly reactive hydroxyl radicals that will attack and degrade the pyrazine ring.

  • Reaction Monitoring: Allow the reaction to proceed with continuous stirring for several hours. The progress of the degradation can be monitored by analytical techniques such as HPLC or UV-Vis spectroscopy.

  • Neutralization: Once the degradation is complete, neutralize the solution by slowly adding a sodium hydroxide solution until the pH is between 6 and 8.

  • Final Disposal: Even after this degradation procedure, the resulting solution must be collected and disposed of as hazardous waste through your institution's EHS office. This process reduces the hazard of the organic compound, but the solution will still contain inorganic salts and potentially other byproducts that require proper disposal.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify spill Spill Occurs start->spill segregate Segregate from Incompatible Waste identify->segregate containerize Collect in a Labeled, Compatible Container segregate->containerize store Store in a Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Institutional EHS or Licensed Waste Vendor store->contact_ehs incinerate Arrange for High-Temperature Incineration contact_ehs->incinerate end End: Compliant Disposal incinerate->end spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol spill_waste Collect Spill Debris as Hazardous Waste spill_protocol->spill_waste spill_waste->containerize

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Pyrazine-2-amidoxime, a key synthetic intermediate in pharmaceutical development. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.

This compound presents several health hazards that necessitate stringent safety measures. It is classified as toxic if swallowed, causes significant skin irritation, and poses a risk of serious eye damage. Furthermore, it may lead to respiratory irritation.[1] This guide will provide a clear, step-by-step approach to mitigate these risks through proper personal protective equipment (PPE), operational procedures, and waste disposal plans.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 11 mils thickness)Provides a robust barrier against skin contact and irritation.[2] Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Chemical safety goggles and a full-face shieldProtects against splashes and airborne particles, preventing serious eye damage.[2][3]
Body Protection Flame-resistant lab coat worn over long-sleeved clothingPrevents contact of the chemical with skin.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorEssential when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Follow this workflow to ensure the safe handling of this compound from receipt to experimental use.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimental Use cluster_decontamination Decontamination receiving_storage_1 Inspect container for damage upon receipt. receiving_storage_2 Store in a cool, dry, well-ventilated area. receiving_storage_1->receiving_storage_2 receiving_storage_3 Segregate from incompatible materials. receiving_storage_2->receiving_storage_3 handling_1 Don all required PPE. receiving_storage_3->handling_1 handling_2 Work in a certified chemical fume hood. handling_1->handling_2 handling_3 Use dedicated, properly labeled equipment. handling_2->handling_3 handling_4 Handle as a powder, minimizing dust generation. handling_3->handling_4 handling_5 Weigh on a tared, disposable weigh boat. handling_4->handling_5 decontamination_1 Wipe down all surfaces with a damp cloth. handling_5->decontamination_1 decontamination_2 Decontaminate glassware and equipment. decontamination_1->decontamination_2 decontamination_3 Dispose of all contaminated disposables as hazardous waste. decontamination_2->decontamination_3 cluster_waste_generation Waste Generation cluster_storage Temporary Storage cluster_disposal Final Disposal waste_gen_1 Segregate solid, liquid, and sharp waste. waste_gen_2 Place in designated, labeled containers. waste_gen_1->waste_gen_2 storage_1 Store in a secure, designated area. waste_gen_2->storage_1 storage_2 Ensure containers are sealed. storage_1->storage_2 disposal_1 Contact EHS for pickup. storage_2->disposal_1 disposal_2 Arrange for licensed hazardous waste disposal. disposal_1->disposal_2

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.